molecular formula C7H11NOS2 B1265747 3-Butyl-2-thioxothiazolidin-4-one CAS No. 21494-64-4

3-Butyl-2-thioxothiazolidin-4-one

Cat. No.: B1265747
CAS No.: 21494-64-4
M. Wt: 189.3 g/mol
InChI Key: UTUUGODMVOQPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C7H11NOS2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-2-3-4-8-6(9)5-11-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUUGODMVOQPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175821
Record name Rhodanine, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21494-64-4
Record name 3-Butyl-2-thio-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21494-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyl-2-thio-4-thiazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butyl-2-thioxothiazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BUTYL-2-THIO-4-THIAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI41CBY895
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Butyl-2-thioxothiazolidin-4-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Butyl-2-thioxothiazolidin-4-one: Chemical Properties and Structure

Introduction

This compound, also known as 3-butylrhodanine, is a heterocyclic organic compound belonging to the rhodanine family. Rhodanine and its derivatives are a significant class of compounds in medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2][3] The core structure is a thiazolidinone ring, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a thioxo group at the C-2 position and a carbonyl group at the C-4 position are defining features. In this compound, a butyl group is attached to the nitrogen atom at the N-3 position, which influences its lipophilicity and steric profile. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and relevance in scientific research, particularly in the context of drug discovery.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is the rhodanine core, with the key modification being the N-alkylation with a butyl group. This substitution is crucial as modifications at the N-3 and C-5 positions of the rhodanine ring are common strategies for developing novel derivatives with diverse biological functions.[3]

IUPAC Name: 3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one[4] Synonyms: 3-Butylrhodanine, 3-Butyl-2-thio-4-thiazolidinone[4] CAS Number: 21494-64-4[4][5] Molecular Formula: C₇H₁₁NOS₂[4][5]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 189.3 g/mol [4]
Monoisotopic Mass 189.02820632 Da[4][6]
XlogP 2.1[6]
SMILES CCCCN1C(=O)CSC1=S[4][6]
InChIKey UTUUGODMVOQPEQ-UHFFFAOYSA-N[4][6]

Spectroscopic Profile

The structural features of this compound can be elucidated using various spectroscopic techniques. While specific spectral data for this exact compound is not detailed in the provided search results, a theoretical analysis based on its functional groups provides valuable insights.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include those for the C-N stretching and the C=S (thiocarbonyl) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would display characteristic signals for the butyl group: a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (CH₂) groups. The methylene group within the thiazolidinone ring (at the C-5 position) would appear as a singlet.

    • ¹³C NMR : The carbon NMR spectrum would show distinct peaks for the carbonyl carbon (around 165-175 ppm), the thiocarbonyl carbon, and the carbons of the butyl group and the thiazolidinone ring.

  • Mass Spectrometry (MS) : The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the compound's molecular weight (189.3 g/mol ). Fragmentation patterns would likely involve the loss of the butyl group or other parts of the molecule.

Synthesis and Reactivity

The synthesis of N-substituted rhodanine derivatives like this compound typically follows a well-established synthetic route. A common method involves the cyclocondensation of an amine, carbon disulfide, and an α-haloacetic acid or its ester.

General Synthetic Protocol

A general, step-by-step methodology for synthesizing N-substituted rhodanines is as follows:

  • Formation of Dithiocarbamate: Butylamine is reacted with carbon disulfide in the presence of a base (like aqueous ammonia or sodium hydroxide) to form the corresponding dithiocarbamate salt.

  • Reaction with α-Haloacetate: The dithiocarbamate salt is then reacted with an ethyl or methyl ester of chloroacetic acid or bromoacetic acid.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or under acidic conditions, to yield the this compound ring.

Synthesis_of_3_Butyl_2_thioxothiazolidin_4_one cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Butylamine Butylamine Step1 Step 1: Formation of Dithiocarbamate Salt Butylamine->Step1 CS2 Carbon Disulfide CS2->Step1 Haloacetate α-Haloacetic Acid Ester Step2 Step 2: Nucleophilic Substitution Haloacetate->Step2 Step1->Step2 Intermediate 1 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Intermediate 2 FinalProduct This compound Step3->FinalProduct

Caption: General synthesis workflow for this compound.

Chemical Reactivity

A key feature of the rhodanine ring is the reactivity of the methylene group at the C-5 position. This group is flanked by a carbonyl and a sulfur atom, making its protons acidic and susceptible to deprotonation. The resulting carbanion can then participate in various reactions, most notably the Knoevenagel condensation with aldehydes and ketones. This reaction is a cornerstone in the synthesis of a vast library of 5-substituted rhodanine derivatives, which are extensively explored for their pharmacological potential.[7][8]

Knoevenagel_Condensation Reactant1 This compound Reaction Knoevenagel Condensation (Base Catalyst) Reactant1->Reaction Reactant2 Aldehyde (R-CHO) Reactant2->Reaction Product 5-Arylidene-3-butyl-2-thioxothiazolidin-4-one Reaction->Product

Sources

A-to-Z Synthesis of 3-Butylrhodanine and Its Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide provides an in-depth exploration of the synthesis of 3-butylrhodanine, a key intermediate, and its subsequent derivatization, primarily through Knoevenagel condensation. We delve into the mechanistic underpinnings of these reactions, present validated, step-by-step protocols, and offer expert insights into optimizing experimental outcomes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel rhodanine-based therapeutic agents.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine, or 2-thioxothiazolidin-4-one, is a five-membered heterocyclic moiety that has garnered significant attention in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2][3] The structural versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive chemical modification to modulate biological activity and pharmacokinetic properties.[4] 3-Butylrhodanine serves as a foundational building block, incorporating a lipophilic butyl group at the N-3 position, which can enhance membrane permeability and target engagement. The primary route for creating diverse libraries from this core involves derivatization at the C-5 methylene group, which possesses activated hydrogens ideal for condensation reactions.[5]

Core Synthesis of 3-Butylrhodanine

The most robust and widely adopted method for synthesizing N-substituted rhodanines is a one-pot, three-component reaction.[6][7] This approach combines a primary amine (n-butylamine), carbon disulfide, and an active halogen compound like chloroacetic acid. The elegance of this synthesis lies in its convergence and efficiency, forming the heterocyclic ring in a single, streamlined process.

Mechanism of Action

The reaction proceeds through a well-established sequence. First, n-butylamine performs a nucleophilic attack on carbon disulfide to form a dithiocarbamic acid intermediate. This is then deprotonated by a base to generate the dithiocarbamate salt. Subsequently, this salt acts as a nucleophile, displacing the chlorine atom from chloroacetic acid in an SN2 reaction. The final step involves an intramolecular cyclization with the elimination of water, driven by acidic workup, to yield the stable 3-butylrhodanine ring.

General Synthetic Workflow Diagram

Synthesis_Workflow A n-Butylamine D Formation of Butyl Dithiocarbamate A->D B Carbon Disulfide B->D C Chloroacetic Acid E S-Alkylation with Chloroacetic Acid C->E D->E Base (e.g., K2CO3) F Intramolecular Cyclization & Dehydration E->F Acidic Workup G Crude 3-Butylrhodanine F->G H Purification (Recrystallization) G->H I Pure 3-Butylrhodanine H->I

Caption: One-pot synthesis workflow for 3-butylrhodanine.

Detailed Experimental Protocol

Materials:

  • n-Butylamine

  • Carbon Disulfide (CS₂)

  • Chloroacetic Acid

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve n-butylamine (1.0 eq) in the chosen solvent (e.g., DMF).

  • Dithiocarbamate Formation: Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes.

  • S-Alkylation: Add potassium carbonate (1.5 eq) to the mixture, followed by the dropwise addition of a solution of chloroacetic acid (1.0 eq) in the same solvent.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Cyclization: Once the reaction is complete, pour the mixture into ice-cold water. Acidify the solution to pH 1-2 using concentrated HCl. This will induce the cyclization and precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 3-butylrhodanine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pale yellow solid.

Derivatization at the C-5 Position: The Knoevenagel Condensation

The most significant and versatile modification of the 3-butylrhodanine core is the Knoevenagel condensation. This reaction involves the C-5 methylene group, which is activated by the two adjacent electron-withdrawing groups (the C=O at C-4 and the C=S at C-2).[5] This activation allows for deprotonation by a mild base, forming a nucleophilic carbanion that readily attacks the carbonyl carbon of various aldehydes and ketones.[8]

Mechanism of Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Rhodanine 3-Butylrhodanine (Active Methylene) Enolate Rhodanine Enolate (Nucleophile) Rhodanine->Enolate Base (e.g., Piperidine) Intermediate Aldol-type Intermediate Enolate->Intermediate Attack on Carbonyl Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product 5-Arylidene-3-butylrhodanine (α,β-unsaturated product) Intermediate->Product - H₂O

Sources

The Unseen Modulator: An In-depth Technical Guide to the Biological Mechanism of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butyl-2-thioxothiazolidin-4-one, a rhodanine derivative, stands as a molecule of significant interest within medicinal chemistry. While direct, extensive research on this specific compound remains nascent, its structural backbone, the rhodanine scaffold, is the subject of a robust body of scientific inquiry. This technical guide synthesizes the current understanding of rhodanine derivatives to elucidate the probable mechanism of action of this compound in biological systems. The primary focus of this exploration centers on the inhibition of aldose reductase, a key enzyme implicated in diabetic complications. This document will delve into the molecular interactions, structure-activity relationships, and the experimental methodologies crucial for evaluating the therapeutic potential of this class of compounds.

Introduction: The Rhodanine Scaffold as a Privileged Structure

The rhodanine core, chemically known as 2-thioxothiazolidin-4-one, is recognized as a "privileged structure" in drug discovery.[1] This designation is attributed to its capacity to serve as a versatile scaffold for the synthesis of derivatives that exhibit a broad spectrum of biological activities.[2] Modifications at the N-3 and C-5 positions of the rhodanine ring have yielded compounds with antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4][5] The presence of the butyl group at the N-3 position in this compound suggests a tailored design to enhance specific molecular interactions and pharmacokinetic properties.

The Prime Target: Aldose Reductase and the Polyol Pathway

A significant body of research points towards aldose reductase as a primary target for rhodanine derivatives.[6][7][8] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[9] Under normoglycemic conditions, this pathway is of minor consequence. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[10][11]

This accumulation of sorbitol, and its subsequent oxidation to fructose, has been implicated in the pathogenesis of long-term diabetic complications, including:

  • Diabetic Neuropathy: Nerve damage resulting from osmotic stress and altered nerve cell metabolism.

  • Diabetic Retinopathy: Damage to the blood vessels of the retina.

  • Diabetic Nephropathy: Kidney damage.

  • Cataract Formation: Opacification of the lens due to osmotic changes.

Diagram: The Polyol Pathway and the Role of Aldose Reductase

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Accumulation & Osmotic Stress Inhibitor This compound (Proposed Inhibitor) Inhibitor->Glucose Inhibits

Caption: The polyol pathway, activated in hyperglycemia, leading to diabetic complications.

Mechanism of Action: How this compound Likely Works

The proposed primary mechanism of action for this compound is the inhibition of aldose reductase . This inhibition would block the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.[6][11]

Molecular Interactions at the Active Site

Docking studies of rhodanine derivatives with aldose reductase have revealed key interactions within the enzyme's active site.[6] The rhodanine ring itself is crucial for binding, often forming hydrogen bonds with amino acid residues such as Val47 at the anionic binding site of the enzyme.[6] The substituent at the N-3 position, in this case, the butyl group, is positioned to interact with a hydrophobic pocket within the active site. This hydrophobic interaction is critical for the potency and selectivity of the inhibitor.

The structural features of this compound that likely contribute to its inhibitory activity include:

  • The Thioxothiazolidinone Ring: The core scaffold that anchors the molecule within the active site.

  • The Carbonyl and Thione Groups: These polar groups can participate in hydrogen bonding with the enzyme.

  • The N-Butyl Group: This non-polar chain is hypothesized to occupy a hydrophobic pocket, enhancing the binding affinity.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of rhodanine derivatives have provided valuable insights into the structure-activity relationship for aldose reductase inhibition:

  • N-3 Substitution: The nature of the substituent at the N-3 position significantly influences inhibitory activity. The presence of an acetic acid moiety at this position, as seen in the marketed drug Epalrestat, has been shown to be a key functional element for high potency.[7][9] While a simple butyl group is less polar, it can contribute to strong hydrophobic interactions.

  • C-5 Substitution: Modifications at the C-5 position, often with a benzylidene group, are common in potent rhodanine-based aldose reductase inhibitors.[6] These substituents can engage in π-π stacking interactions with aromatic residues in the active site, such as Phe122 and Leu300.[6]

Experimental Validation: Protocols for Assessing Aldose Reductase Inhibition

The following protocols are standard methodologies for evaluating the in vitro and in vivo efficacy of potential aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a fundamental method for screening and characterizing aldose reductase inhibitors.[12]

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH by aldose reductase during the reduction of a substrate (e.g., DL-glyceraldehyde). An effective inhibitor will slow down this reaction, resulting in a smaller decrease in absorbance.[13]

Materials:

  • Purified or partially purified aldose reductase (e.g., from rat lens homogenate)

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2-7.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Epalrestat or Quercetin)

  • UV-Vis Spectrophotometer

Step-by-Step Protocol: [12][13]

  • Enzyme Preparation: Homogenize rat lenses in ice-cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent vehicle.

  • Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over a period of 3-5 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: In Vitro Aldose Reductase Inhibition Assay Workflow

Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme 1. Prepare Aldose Reductase (e.g., from Rat Lens) Start->Prepare_Enzyme Prepare_Mixture 2. Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Prepare_Enzyme->Prepare_Mixture Add_Inhibitor 3. Add Test Compound (this compound) Prepare_Mixture->Add_Inhibitor Add_Substrate 4. Add Substrate (DL-glyceraldehyde) Add_Inhibitor->Add_Substrate Measure_Absorbance 5. Measure Absorbance at 340 nm Add_Substrate->Measure_Absorbance Analyze_Data 6. Calculate % Inhibition & IC50 Measure_Absorbance->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: A streamlined workflow for the in vitro assessment of aldose reductase inhibitors.

Cellular and In Vivo Models

While in vitro assays are crucial for initial screening, cellular and animal models are necessary to evaluate the efficacy and safety of a compound in a more complex biological context.

  • Cell-Based Assays: Cultured cells, such as retinal pigment epithelial cells (ARPE-19), can be exposed to high glucose conditions to induce aldose reductase activity.[13] The ability of this compound to reduce intracellular sorbitol levels would be a key indicator of its cellular efficacy.

  • Animal Models of Diabetes: Streptozotocin-induced diabetic rats are a common model for studying diabetic complications.[14] Administration of the test compound to these animals, followed by the assessment of endpoints such as nerve conduction velocity, cataract development, and kidney function, can provide evidence of its in vivo therapeutic potential.

Quantitative Data and Therapeutic Potential

While specific IC50 values for this compound are not yet available in the public domain, studies on structurally related rhodanine derivatives have demonstrated potent aldose reductase inhibition.

Compound ClassTargetReported IC50 ValuesReference
Quinazolinone-based rhodanine-3-acetic acidsAldose ReductaseSubmicromolar to nanomolar range[9]
Rhodanine-3-acetamide derivativesAldose ReductaseAs low as 0.12 µM[1][15]
Substituted 5-phenylbenzoate rhodanine derivativesAldose ReductaseVaries based on substitution[6]

The potent activity of these related compounds suggests that this compound holds promise as an aldose reductase inhibitor. Further research is warranted to quantify its specific inhibitory activity and to explore its potential in the treatment of diabetic complications.

Broader Biological Activities and Future Directions

It is important to note that the rhodanine scaffold is associated with a range of other biological activities. Therefore, it is plausible that this compound may exhibit other mechanisms of action, including:

  • Antimicrobial Activity: Thiazolidinone derivatives have been reported to possess antibacterial and antifungal properties.[3]

  • Anticancer Activity: Some rhodanine-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[5]

  • Anti-inflammatory Effects: Thiazolidinone derivatives have also been investigated for their anti-inflammatory potential.[16]

Future research should not only focus on confirming and quantifying the aldose reductase inhibitory activity of this compound but also explore these other potential therapeutic avenues. Cytotoxicity studies against various cell lines will also be essential to establish a safety profile for this compound.[17][18][19][20][21]

Conclusion

This compound, as a member of the rhodanine family, is a compound of considerable interest for drug development. Based on the extensive research on its core scaffold, the most probable mechanism of action in biological systems is the inhibition of aldose reductase. This activity positions it as a potential therapeutic agent for the management of diabetic complications. The synthesis and evaluation of this specific derivative, guided by the established experimental protocols and structure-activity relationships outlined in this guide, will be a critical next step in unlocking its full therapeutic potential.

References

  • Maccari, R., et al. (2018). Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation. European Journal of Medicinal Chemistry, 157, 1039-1051.
  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications; Synthesis, biological evaluation and molecular docking studies. Journal of Molecular Structure, 1230, 129884.
  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications; Synthesis, biological evaluation and molecular docking studies.
  • Kumar, A., et al. (2014). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 84(5), 566-574.
  • Bacha, M. M., et al. (2021).
  • Khan, N., et al. (2019). Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). Journal of Drug Delivery & Therapeutics, 9(1-s), 161-165.
  • Bacha, M. M., et al. (2021).
  • Bacha, M. M., et al. (2021).
  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.
  • Kumar, A., et al. (2015). Design, Synthesis of Rhodanine Derivatives and In-vitro Evaluation as Aldose Reductase Inhibitors.
  • Balakumar, C., et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy.
  • Wurm, F. R., et al. (2015). Cytotoxicity of compounds 1–9, STA and Rho; 3D bar chart representation.
  • Akter, R., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 195.
  • BenchChem. (2025).
  • Cheng, S., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 258, 115571.
  • Kos, J., et al. (2024). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 16(1), 59-74.
  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ChemistrySelect, 4(26), 7635-7653.
  • Su, C. K., et al. (2021). Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells. Molecules, 26(11), 3183.
  • Reddy, B. R., et al. (2023). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. European Chemical Bulletin, 12(1), 1473-1490.
  • Ramkumar, K., et al. (2020). Aldose Reductase Inhibition Assay.
  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 524-531.
  • Podolak, I., et al. (2021).
  • Cheng, S., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B.
  • GeneOnline. (2023). New Rhodanine-Sulfonate Compounds Developed to Inhibit Aldose Reductase in Diabetes Research. GeneOnline News.
  • Jamrozik, M., & Koczurkiewicz, P. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6541.
  • Pisano, C., et al. (2019). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 24(18), 3358.
  • Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023.
  • Taslimi, P., et al. (2020). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 18(11), 543.
  • Abreu, M. H., et al. (2022). Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D. Marine Drugs, 20(1), 54.

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Butyl-2-thioxothiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the rhodanine scaffold, represents a core heterocyclic structure utilized in medicinal chemistry and drug discovery. The rhodanine moiety is a privileged structure known for a wide range of biological activities.[1][2][3] Accurate structural elucidation and characterization are paramount for any further development, from understanding structure-activity relationships (SAR) to ensuring purity and quality control. This technical guide provides a detailed analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for the analysis of this compound and its analogues.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₁₁NOS₂ and a molecular weight of approximately 189.3 g/mol .[4] The structure consists of a five-membered thiazolidinone ring featuring a carbonyl group at position 4, a thione group at position 2, and a butyl chain attached to the nitrogen atom at position 3.

The primary objective of spectroscopic analysis is to confirm this structure by probing the chemical environment of each atom and the nature of the bonds connecting them.

  • NMR Spectroscopy (¹H and ¹³C) will elucidate the carbon-hydrogen framework, confirming the presence and connectivity of the butyl group and the methylene protons of the heterocyclic ring.

  • IR Spectroscopy will identify the key functional groups, notably the carbonyl (C=O) and thiocarbonyl (C=S) groups, which are characteristic of the rhodanine core.

  • Mass Spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation pattern, further corroborating its structure.

Figure 1: Molecular Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the butyl chain and the methylene protons on the thiazolidinone ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Anticipated ¹H NMR Spectrum and Interpretation

Based on the structure, we can predict the chemical shifts (δ) and multiplicities for each proton environment.

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
CH₃ (Butyl-Hδ)0.9 - 1.0Triplet (t)3HTerminal methyl group, shielded by alkyl chain. Split into a triplet by the adjacent CH₂ group.
CH₂ (Butyl-Hγ)1.3 - 1.5Sextet (sxt)2HMethylene group adjacent to the terminal methyl and another methylene group. Experiences splitting from both neighbors.
CH₂ (Butyl-Hβ)1.6 - 1.8Quintet (quin)2HMethylene group deshielded by proximity to the nitrogen atom. Split by the two adjacent CH₂ groups.
N-CH₂ (Butyl-Hα)3.8 - 4.2Triplet (t)2HMethylene group directly attached to the electron-withdrawing nitrogen atom of the ring, resulting in a significant downfield shift. Split by the adjacent CH₂ group.
S-CH₂-CO (Ring-H₅)3.9 - 4.3Singlet (s)2HMethylene protons on the thiazolidinone ring. They are adjacent to a sulfur atom and a carbonyl group. They are chemically equivalent with no adjacent protons, resulting in a singlet.[5]

Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, C=S, alkyl).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required due to the lower natural abundance of ¹³C.

  • Acquisition: Record the spectrum on a 75 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Anticipated ¹³C NMR Spectrum and Interpretation

The molecule has seven unique carbon atoms, which should result in seven distinct signals in the proton-decoupled spectrum.

Carbon (Label)Predicted δ (ppm)Rationale
CH₃ (Butyl-Cδ)13 - 15Terminal methyl carbon, most upfield signal.[7]
CH₂ (Butyl-Cγ)19 - 21Methylene carbon in the butyl chain.
CH₂ (Butyl-Cβ)29 - 32Methylene carbon in the butyl chain, slightly deshielded.
S-CH₂-CO (Ring-C₅)35 - 40Methylene carbon in the ring, attached to sulfur and adjacent to a carbonyl group.
N-CH₂ (Butyl-Cα)45 - 50Methylene carbon directly bonded to the nitrogen, showing a downfield shift.
C=O (Ring-C₄)168 - 172Carbonyl carbon, significantly deshielded by the double-bonded oxygen. Thiazolidinone C=O typically appears in this range.[1]
C=S (Ring-C₂)194 - 205Thiocarbonyl (thione) carbon. This is the most downfield signal due to the lower electronegativity and larger size of sulfur compared to oxygen, resulting in greater deshielding.[1][7]

Note: Predicted chemical shifts are based on general principles and data from similar rhodanine derivatives.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental contributions.

Anticipated IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2955 - 2850C-H (Alkyl) StretchStrongCharacteristic absorptions for the C-H bonds in the butyl chain's CH₂ and CH₃ groups.[10]
1700 - 1730C=O (Amide/Lactam) StretchStrongA very strong and sharp absorption band characteristic of the carbonyl group in the five-membered ring. This is a key diagnostic peak for the thiazolidin-4-one core.
1470 - 1420C-H (Alkyl) BendMediumBending (scissoring) vibrations of the CH₂ groups.
1200 - 1280C-N StretchMediumStretching vibration of the C-N bond within the ring and connecting the butyl group.
1100 - 1250C=S (Thione) StretchMedium-StrongThe thiocarbonyl group absorption is a crucial identifier. It is typically found in this region and can be coupled with other vibrations.[1]

Note: The IR spectrum of the analogous compound, 3-Ethyl-2-thioxothiazolidin-4-one, shows a strong carbonyl peak around 1720 cm⁻¹, supporting these predictions.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common method for volatile compounds like this.[12]

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Anticipated Mass Spectrum and Fragmentation

The molecular ion peak (M⁺˙) should be observed at an m/z corresponding to the molecular weight of the compound (189). The isotopic pattern, particularly the presence of two sulfur atoms, will result in a characteristic M+2 peak with an intensity of approximately 9% relative to the M⁺˙ peak.

Predicted Fragmentation Pathway:

G M [C₇H₁₁NOS₂]⁺˙ m/z = 189 (Molecular Ion) F1 [M - C₄H₉]⁺ m/z = 132 (Loss of butyl radical) M->F1 - •C₄H₉ F2 [C₄H₉]⁺ m/z = 57 (Butyl cation) M->F2 F3 [M - C₄H₈]⁺˙ m/z = 133 (McLafferty Rearrangement) M->F3 - C₄H₈

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion (M⁺˙) at m/z 189: The parent peak corresponding to the intact molecule.[13]

  • Loss of Butyl Radical (m/z 132): Cleavage of the N-C bond results in the loss of a butyl radical (•C₄H₉), leaving a stable, charged rhodanine ring fragment. This is often a prominent peak.

  • Butyl Cation (m/z 57): The formation of the butyl cation is another common fragmentation pathway for N-butyl compounds.[14]

  • McLafferty Rearrangement (m/z 133): A characteristic rearrangement for compounds with a carbonyl group and a sufficiently long alkyl chain. A gamma-hydrogen from the butyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈).

Analysis of the closely related 3-Ethyl-2-thioxothiazolidin-4-one (MW=161) shows a base peak corresponding to the loss of the ethyl group, supporting the proposed fragmentation.[15]

Conclusion: A Unified Spectroscopic Profile

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic and corroborative evidence provided by NMR, IR, and Mass Spectrometry.

  • MS confirms the molecular mass of 189 amu.

  • IR confirms the presence of the critical C=O (≈1715 cm⁻¹) and C=S (≈1150 cm⁻¹) functional groups, alongside the alkyl C-H stretches.

  • ¹³C NMR verifies the presence of seven distinct carbons, including the highly deshielded C=O and C=S carbons, which are diagnostic for the rhodanine core.

  • ¹H NMR provides the final, unambiguous proof of the butyl group's structure and its attachment to the nitrogen at position 3, along with the characteristic singlet for the ring's CH₂ protons.

Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, essential for the positive identification and quality assessment of this compound in any research or development setting.

References

  • (No source provided)
  • (No source provided)
  • Taha, M. O., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(16), 4986. Available at: [Link]

  • Lv, K., et al. (2020). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 199, 112389. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemguide. Available at: [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • (No source provided)
  • PubChem. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. PubChem Compound Database. CID 88926. Available at: [Link]

  • Kavková, V., et al. (2024). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 16(1), 59-74. Available at: [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Chemistry and Biochemistry. Available at: [Link]

  • Al-Sultani, A. H. H., et al. (2022). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • (No source provided)
  • Salih, K. M., & Azeez, H. J. (2019). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone. ResearchGate. Available at: [Link]

  • (No source provided)
  • PubChemLite. (n.d.). This compound (C7H11NOS2). University of Luxembourg. Available at: [Link]

  • NIST. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-: IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-: Mass spectrum. NIST Chemistry WebBook. Available at: [Link]

  • (No source provided)
  • Giesbrecht, G. R., & Ebralidze, I. I. (2016). Inert-atmosphere electron ionization mass spectrometry (IA-EIMS) of air- and moisture-sensitive organometallic compounds. Dalton Transactions, 45(40), 15772-15777. Available at: [Link]

  • Chalmers, J. M., & Griffiths, P. R. (2017). Interpretation of Infrared Spectra, A Practical Approach. Wiley Online Library. Available at: [Link]

  • Majchrzak, M., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 27(19), 6193. Available at: [Link]

Sources

Biological activity of 3-Butyl-2-thioxothiazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 3-Butyl-2-thioxothiazolidin-4-one Derivatives

Executive Summary

The 2-thioxothiazolidin-4-one, commonly known in the scientific literature as rhodanine, represents a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and the wide spectrum of biological activities its derivatives possess.[1][2][3] This guide focuses on derivatives featuring a butyl group at the N-3 position, a substitution that modulates lipophilicity and can significantly influence pharmacokinetic and pharmacodynamic properties. We will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a primary focus on their antimicrobial, anticancer, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of this promising class of compounds.

The 2-Thioxothiazolidin-4-one Core: A Foundation for Drug Discovery

The thiazolidin-4-one ring system is a five-membered heterocycle that serves as the foundation for numerous pharmacologically active agents.[4] The 2-thioxo variant, rhodanine, is particularly noteworthy for its broad therapeutic potential.[5] The true power of this scaffold lies in the ease of its chemical modification at two key positions:

  • The N-3 Position: Substitution at the nitrogen atom, in this case with a butyl group, is crucial for tuning the molecule's overall physicochemical properties, such as solubility and membrane permeability.

  • The C-5 Position: This position is most commonly functionalized via a Knoevenagel condensation with various aldehydes. The resulting exocyclic double bond extends the conjugation of the system and allows for the introduction of a vast array of aryl or heteroaryl substituents, which directly interact with biological targets and are the primary determinants of specific activity.

The combination of the N-3 butyl group with diverse C-5 substituents creates a rich chemical space for developing potent and selective therapeutic agents.

Synthesis Strategy: The Knoevenagel Condensation Workflow

The primary method for generating a library of diverse this compound derivatives is a two-step process. First, the core rhodanine structure is N-alkylated with a butyl group. The second, and more critical step for creating diversity, is the Knoevenagel condensation of the N-butyl rhodanine core with a panel of selected aromatic or heterocyclic aldehydes. This reaction is typically catalyzed by a weak base like piperidine or sodium acetate in a suitable solvent such as ethanol or acetic acid.

The causality behind this choice of reaction is its efficiency and broad substrate scope. It allows for the rapid and predictable creation of a large number of derivatives from commercially available aldehydes, making it an ideal workflow for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Diversification via Knoevenagel Condensation cluster_2 Step 3: Screening & Analysis Core N-Butyl Rhodanine (Core Scaffold) Reaction Reaction Vessel (Ethanol, Piperidine, Reflux) Core->Reaction Reactant 1 Aldehydes Aldehyde Library (R-CHO) Aldehydes->Reaction Reactant 2 Library Derivative Library (C5-Substituted) Reaction->Library Yields Screening Biological Assays (Antimicrobial, Anticancer, etc.) Library->Screening SAR SAR Analysis Screening->SAR

Caption: Synthetic and screening workflow for C-5 substituted derivatives.

A Spectrum of Biological Activities

Antimicrobial Activity

Derivatives of the 2-thioxothiazolidin-4-one scaffold have demonstrated potent activity against a wide range of microbial pathogens, including drug-resistant strains.[6][7][8] The butyl group at N-3 enhances lipophilicity, potentially aiding in the penetration of bacterial cell walls.

Mechanism of Action: The antimicrobial action is often multi-targeted. In bacteria, docking studies have indicated the probable inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] In fungi, the likely target is Cytochrome P450 14-alpha-demethylase (CYP51), an enzyme required for ergosterol biosynthesis, which is vital for fungal cell membrane integrity.[6]

Data Summary: Antibacterial Activity The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various derivatives against common bacterial strains.

Compound IDC-5 SubstituentS. aureus (MIC mg/mL)S. Typhimurium (MIC mg/mL)MRSA (MIC mg/mL)Reference
Cmpd 5 2,3-diaryl0.060.008> Ampicillin[6]
Cmpd 8 2,3-diaryl--> Ampicillin[6]
Cmpd 15 2,3-diaryl--> Ampicillin[6]
Indole-5g IndolylmethylenePotentPotent> Ampicillin[7]
Indole-5h IndolylmethylenePotentPotent> Ampicillin[7]

Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the minimum inhibitory concentration of a compound.

  • Preparation: Aseptically prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Controls (Critical for Validation):

    • Positive Control: A well containing a known antibiotic (e.g., Ampicillin) to ensure the bacteria are susceptible.

    • Negative Control: A well containing only sterile broth to check for contamination.

    • Growth Control: A well containing broth and the bacterial inoculum (with vehicle, e.g., DMSO) to ensure proper bacterial growth.

  • Inoculation: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard. Dilute this suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The rhodanine scaffold is a prominent feature in many potent anticancer agents.[9][5] Derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29).[2][10][11]

Mechanism of Action: A primary mechanism of action for many potent rhodanine derivatives is the disruption of microtubule dynamics.[11] These compounds can bind to tubulin, either inhibiting its polymerization into microtubules or hyper-stabilizing them. This interference arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[5][11][12]

G Compound Rhodanine Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Disrupts Polymerization Mitosis Mitotic Spindle Cannot Form Microtubule->Mitosis Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Proposed anticancer mechanism via tubulin disruption.

Data Summary: In Vitro Cytotoxicity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDC-5 SubstituentCell LineIC₅₀ (µM)Reference
Isatin-28b Isatin-basedHepG24.97[1][2]
Isatin-28b Isatin-basedMCF-75.33[1][2]
Isatin-28b Isatin-basedHT-293.29[1][2]
Nitrofuryl-39 5-nitrofuran-2-ylMDA-MB-2311.9[1][2]
Sorafenib-25 2-fluorobenzylideneA5490.8[9]

Protocol: MTT Assay for Cell Viability

This protocol quantifies the metabolic activity of cells, which serves as a robust proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. The rationale is that mitochondrial dehydrogenases in living cells will cleave the MTT into a purple formazan precipitate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and enzymes like cyclooxygenase (COX) are key targets for anti-inflammatory drugs. Thiazolidinone derivatives have emerged as potent anti-inflammatory agents, often acting as inhibitors of the COX and lipoxygenase (LOX) enzymes.[13][14]

Mechanism of Action: The primary mechanism is the inhibition of enzymes in the arachidonic acid pathway.[14] A particularly valuable attribute is selective inhibition of COX-2 over COX-1.[15][16] COX-1 is constitutively expressed and has homeostatic functions, while COX-2 is induced during inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

Data Summary: COX-2 Inhibition

Compound IDC-5 SubstituentCOX-2 Inhibition (%)SelectivityReference
Benzenesulfon-3a 2-substituted55.76-[16]
Benzenesulfon-3b 4-hydroxy-phenyl61.75More selective than Celecoxib[16]
Thiazole-48b PhenylideneIC₅₀ = 1.25 µMSI > 80[1]
Thiazole-48c PhenylideneIC₅₀ = 1.15 µMSI > 86[1]

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals clear patterns linking chemical structure to biological activity:

  • Anticancer & Antioxidant Activity: The presence of electron-donating groups (e.g., -OH, -OCH₃) on the C-5 arylidene ring generally enhances anticancer and antioxidant activity.[13] Conversely, electron-withdrawing groups tend to decrease this activity.[13]

  • Anti-inflammatory Activity: A chloro-substituted phenyl group at the C-5 position appears to enhance anti-inflammatory effects.[13] Specifically, a 4-hydroxy group on the phenyl ring can lead to highly selective COX-2 inhibition.[16]

  • General Potency: For anticancer activity, 3,5-disubstituted rhodanines are consistently more potent than their 3-substituted counterparts, highlighting the critical role of the C-5 substituent in target engagement.[5]

Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The versatility of the Knoevenagel condensation allows for the creation of vast libraries, and the consistent demonstration of potent antimicrobial, anticancer, and anti-inflammatory activities warrants further investigation.

Future research should focus on:

  • Target Deconvolution: Moving beyond computational docking to definitively identify and validate the biological targets for the most potent compounds.

  • In Vivo Efficacy: Progressing lead candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Selectivity: Fine-tuning the C-5 substituents to maximize selectivity for desired targets (e.g., COX-2 over COX-1, or specific bacterial enzymes) to improve the therapeutic index and minimize off-target effects.

References

  • Exploration of Antioxidant, Anti-inflammatory and Anticancer Potential of Substituted 4-Thiazolidinone Derivatives: Synthesis, Biological Evaluation and Docking Studies. Taylor & Francis Online. [Link]

  • Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC - NIH. [Link]

  • Synthesis, molecular structure investigations and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. ResearchGate. [Link]

  • Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. NIH. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]

  • Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • 2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Semantic Scholar. [Link]

Sources

The Structure-Activity Relationship of 3-Butylrhodanine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rhodanine Scaffold and the Significance of the 3-Butyl Substitution

The rhodanine core, a 2-thioxo-1,3-thiazolidin-4-one, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse range of biological activities.[1] Rhodanine derivatives have demonstrated potential as antimicrobial, antiviral, antidiabetic, and anticancer agents.[1][2] The versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive chemical modifications to modulate its pharmacological properties.[3] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 3-butylrhodanine analogs. The introduction of a butyl group at the N-3 position is a strategic choice aimed at enhancing lipophilicity, which can improve cell membrane permeability and oral bioavailability of drug candidates. Understanding the interplay between the 3-butyl substituent and modifications at the C-5 position is crucial for the rational design of potent and selective therapeutic agents. However, it is important to approach the biological activity of rhodanine-containing compounds with a critical perspective, as they have been identified as potential Pan Assay Interference Compounds (PAINS), necessitating rigorous validation of their specific biological targets.

General Synthetic Strategies for 3-Butylrhodanine Analogs

The synthesis of 3-butyl-5-arylidenethiazolidin-4-one derivatives is typically achieved through a two-step process. The first step involves the synthesis of the 3-butylrhodanine core, followed by a Knoevenagel condensation with a substituted aromatic aldehyde to introduce diversity at the 5-position.

Synthesis of 3-Butylrhodanine

The 3-butylrhodanine scaffold is commonly prepared by the reaction of butylamine with carbon disulfide and an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. This one-pot, three-component reaction is an efficient method for constructing the rhodanine ring.

Knoevenagel Condensation for C-5 Substitution

The active methylene group at the C-5 position of the 3-butylrhodanine core readily undergoes Knoevenagel condensation with a variety of aromatic and heteroaromatic aldehydes. This reaction is typically catalyzed by a base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid. Microwave-assisted synthesis has also been effectively employed to accelerate this reaction and improve yields.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Butyl-2-thioxothiazolidin-4-one
  • To a stirred solution of butylamine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

  • After stirring for 30 minutes, add a solution of potassium hydroxide (1 equivalent) in water.

  • To the resulting potassium N-butyldithiocarbamate solution, add a solution of chloroacetic acid (1 equivalent) in water.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to afford pure this compound.

Protocol 2: Synthesis of a 3-Butyl-5-(substituted-benzylidene)rhodanine Analog
  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-butyl-5-(substituted-benzylidene)rhodanine derivative.

Structure-Activity Relationship (SAR) of 3-Butylrhodanine Analogs

The biological activity of 3-butylrhodanine analogs is significantly influenced by the nature of the substituent at the 5-position. The following sections delineate the SAR of these compounds in the context of their anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of 3-butylrhodanine derivatives is largely dictated by the electronic and steric properties of the aryl group at the C-5 position. A study on a series of 3-(4-arylmethylamino)butyl-5-arylidene-rhodanines, which bear a structurally related N-3 substituent, provides valuable insights into the SAR for anticancer activity.[4]

Key SAR Observations for Anticancer Activity:

  • Substitution on the Benzylidene Ring: The presence and position of substituents on the 5-benzylidene ring are critical for anticancer potency.

  • Electron-Withdrawing vs. Electron-Donating Groups: The specific impact of electron-withdrawing or -donating groups depends on the target cancer cell line and the specific kinase being inhibited.

  • Steric Hindrance: Bulky substituents on the benzylidene ring can either enhance or diminish activity, suggesting the importance of a proper fit within the target's binding pocket.

A noteworthy example from a study on 3-(4-arylmethylamino)butyl-5-arylidene-rhodanines demonstrated that a compound with a 4-chlorobenzylidene substituent at the C-5 position exhibited significant antitumor activity against certain cancer cell lines.[4] This highlights the potential of halogen substitutions in enhancing the anticancer profile of these analogs.

Antimicrobial Activity

The antimicrobial properties of 3-butylrhodanine analogs are also heavily dependent on the C-5 substituent. Studies on related rhodanine derivatives have shown that these compounds are generally more effective against Gram-positive bacteria.[5]

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity: The introduction of lipophilic groups on the 5-arylidene moiety can enhance antibacterial activity, likely by facilitating passage through the bacterial cell membrane.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring at the C-5 position often correlates with increased antimicrobial potency.

  • Specific Substituents: Certain substituents, such as nitro groups, have been shown to impart significant antibacterial activity to the rhodanine scaffold.

For instance, in a series of 5-arylidene-thiazolidine-2,4-dione derivatives, compounds with nitro-substituted aryl groups at the 5-position displayed potent activity against Gram-positive bacteria.[5] While the N-3 substituent in this study was a proton, the SAR at the C-5 position provides valuable guidance for the design of 3-butylrhodanine analogs with antimicrobial properties.

Data Presentation

Compound IDN-3 SubstituentC-5 SubstituentTarget Cell Line/OrganismActivity (IC50/MIC)Reference
9i 4-(4-chlorobenzylamino)butyl4-chlorobenzylideneHuH7 D12, MDA-MB-231-[4]
9j 4-(4-chlorobenzylamino)butyl3,4-dichlorobenzylideneSsCK1-[4]
5c H4-chlorobenzylideneS. aureus50 µg/mL[3]
5g H4-nitrobenzylideneS. aureus50 µg/mL[3]

Note: The activities for compounds 9i and 9j were reported qualitatively in the reference. IC50/MIC values for 3-butylrhodanine analogs are illustrative based on related structures.

Mandatory Visualizations

Caption: General synthetic workflow for 3-butylrhodanine analogs.

G 3-Butylrhodanine Analog 3-Butylrhodanine Analog Target Kinase Target Kinase 3-Butylrhodanine Analog->Target Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Target Kinase Substrate Substrate Substrate->Target Kinase Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Signal Transduction

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

The 3-butylrhodanine scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship of these analogs is critically dependent on the nature of the substituent at the C-5 position. For anticancer applications, substitutions on the 5-benzylidene ring that enhance binding to specific kinase targets are a key area for further exploration. In the realm of antimicrobial agents, the incorporation of lipophilic and electron-withdrawing groups at the C-5 position appears to be a viable strategy for improving potency, particularly against Gram-positive bacteria.

Future research should focus on synthesizing and evaluating a broader range of 3-butyl-5-arylrhodanine derivatives to establish a more comprehensive and quantitative SAR. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of more potent and selective analogs.[6] Furthermore, given the concern of rhodanines as PAINS, it is imperative that future studies include rigorous validation of the specific molecular targets and mechanisms of action for any promising lead compounds.

References

Sources

Introduction: The Significance of the 2-Thioxothiazolidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Butyl-2-thioxothiazolidin-4-one

The 2-thioxothiazolidin-4-one core, commonly known as rhodanine, is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] Its structural versatility, arising from reactive positions at N-3 and C-5, allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery.[2][3][4] This guide focuses on a specific derivative, This compound , a molecule whose therapeutic potential is inferred from the vast and diverse biological activities demonstrated by its structural analogs.[5][6][7] Derivatives of the rhodanine core have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[1][2][3] This document will synthesize the current understanding of this chemical class to illuminate the most promising therapeutic targets for this compound and provide actionable experimental frameworks for their validation.

Part 1: Analysis of Putative Therapeutic Target Classes

The biological activity of rhodanine derivatives is not tied to a single mechanism but rather a promiscuous ability to interact with a wide array of biological macromolecules. This section details the most prominent enzyme families and receptor classes that represent high-probability targets for this compound.

Protein Tyrosine Phosphatases (PTPs)

Protein Tyrosine Phosphatases are critical signaling enzymes that counteract the activity of protein tyrosine kinases, thereby regulating cellular processes like growth, migration, and differentiation.[8] Their dysregulation is linked to numerous diseases, including cancer and autoimmune disorders, making them attractive drug targets.[8][9]

  • Mechanism & Evidence: Rhodanine-based molecules have been successfully developed as potent inhibitors of several PTPs. They often act as active-site directed inhibitors. For instance, a series of rhodanine derivatives were identified as novel, potent, and selective inhibitors of JNK-stimulating phosphatase-1 (JSP-1), a dual-specificity phosphatase implicated in inflammatory and proliferative disorders.[10][11] Similarly, rhodanine derivatives have been synthesized to target the Phosphatase of Regenerating Liver 3 (PRL-3), an enzyme associated with the metastatic potential of various cancers.[9][12] One study reported a rhodanine derivative that not only inhibited PRL-3 activity with an IC50 of 15.22 μM but also selectively suppressed its expression in cancer cells.[12]

  • Therapeutic Implication: Inhibition of PTPs like JSP-1 or PRL-3 by this compound could offer therapeutic avenues for treating inflammatory conditions or preventing cancer metastasis.

Carbonic Anhydrases (CAs)

Carbonic Anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in crucial physiological processes, including pH regulation and ion transport.[1] Inhibitors of CAs are used as diuretics, anti-glaucoma agents, and are being explored as anticancer and antimicrobial agents.[1]

  • Mechanism & Evidence: While historically underexplored for this target, recent studies have shown that rhodanine-linked benzenesulfonamide derivatives can be potent inhibitors of human (h) CA isoforms.[1] By incorporating a zinc-binding group (sulfonamide), these compounds achieved excellent inhibition in the nanomolar range against isoforms hCA I, II, IX, and XII, with some showing selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.[1]

  • Therapeutic Implication: If appropriately functionalized, this compound could be a scaffold for developing isoform-selective CA inhibitors for cancer therapy.

Aldose and Aldehyde Reductases (ARs)

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation leads to osmotic stress and the development of diabetic complications.[13]

  • Mechanism & Evidence: Rhodanine-3-acetic acid derivatives have been successfully developed as aldose reductase inhibitors, with one compound, Epalrestat, being used clinically in Japan to treat diabetic neuropathy.[13][14] More recent work has focused on rhodanine-3-acetamide derivatives as dual inhibitors of both aldose and aldehyde reductases, which could offer a broader therapeutic effect against diabetic complications.[13]

  • Therapeutic Implication: this compound represents a core structure that could be elaborated to target ARs for the management of long-term diabetic complications.

Antimicrobial Targets

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiazolidin-4-ones have demonstrated significant potential in this area.[15][16][17]

  • Mechanism & Evidence: The antibacterial activity of this class is often linked to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that thiazolidin-4-ones may inhibit E. coli MurB, an enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis.[15][18] The antifungal activity is proposed to occur via inhibition of CYP51 (lanosterol 14α-demethylase).[15] Furthermore, derivatives of 2-thioxothiazolidin-4-one have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and, in some cases, disrupting preformed biofilms.[19]

  • Therapeutic Implication: this compound is a candidate for development as a novel antibacterial or antifungal agent, potentially effective against resistant strains and biofilms.[16]

Other Notable Targets

The versatility of the rhodanine scaffold extends to several other important target classes:

  • Human Dihydroorotate Dehydrogenase (hDHODH): A series of 4-thiazolidinone derivatives were identified as novel hDHODH inhibitors, an enzyme critical for de novo pyrimidine biosynthesis and a target for autoimmune diseases and cancer.[20]

  • HIV-1 Integrase: Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication, with IC50 values in the low micromolar range.[21]

  • Cholinesterases: Recent studies have explored 3-amino-2-thioxothiazolidin-4-one derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting a potential strategy for treating Alzheimer's disease.[22]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The closely related thiazolidine-2,4-dione "glitazones" are well-known PPARγ agonists used to treat type 2 diabetes by improving insulin sensitivity.[23][24] Rhodanine derivatives have been designed as bioisosteres of glitazones to also activate PPARγ.[25]

Part 2: Experimental Validation Workflows

To transition from putative to validated targets for this compound, a systematic and rigorous experimental approach is required.

High-Level Strategy for Target Identification & Validation

The following workflow outlines a logical progression from broad screening to specific mechanism-of-action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Validation & MOA A Compound Synthesis (this compound) B Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) A->B C Target-Based Screening (Panel of Putative Enzymes: PTPs, CAs, ARs, etc.) B->C Identified Activity E Biochemical Assays (IC50, Ki, Enzyme Kinetics) C->E Primary Hits D Affinity-Based Methods (e.g., Chemical Proteomics) F Cell-Based Target Engagement Assays (e.g., CETSA) E->F G Structural Biology (Co-crystallography, NMR) F->G Confirm Target Interaction

Caption: A general workflow for identifying and validating therapeutic targets.

Detailed Protocol: In Vitro PTP Inhibition Assay

This protocol provides a self-validating system to determine if this compound inhibits a specific protein tyrosine phosphatase, such as PTP1B or SHP2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a chosen PTP enzyme.

Materials:

  • Recombinant human PTP enzyme (e.g., PTP1B).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.2.

  • Reducing Agent: 2 mM Dithiothreitol (DTT), added fresh.

  • Substrate: p-Nitrophenyl Phosphate (pNPP), 10 mM stock in assay buffer.

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Positive Control: Sodium Orthovanadate (Na3VO4), a known PTP inhibitor.

  • 96-well microtiter plates (clear, flat-bottom).

  • Microplate reader capable of measuring absorbance at 405 nm.

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the 10 mM test compound stock in DMSO to create a range of concentrations (e.g., 200 mM to 0.1 mM).

    • Prepare a final 2X working solution for each concentration by diluting the DMSO stock 1:50 in Assay Buffer (this keeps the final DMSO concentration at 1%).

  • Assay Setup (in triplicate):

    • Blank Wells (No Enzyme): Add 50 µL of Assay Buffer + 50 µL of 2X pNPP substrate solution.

    • Negative Control Wells (100% Activity): Add 25 µL of Assay Buffer (with 2% DMSO) + 25 µL of 2X PTP enzyme solution.

    • Positive Control Wells: Add 25 µL of 2X sodium orthovanadate solution + 25 µL of 2X PTP enzyme solution.

    • Test Compound Wells: Add 25 µL of 2X test compound working solution + 25 µL of 2X PTP enzyme solution.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of 2X pNPP substrate solution to all wells except the Blanks. The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 30 minutes. The reaction produces p-Nitrophenol, which is yellow.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Blank wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_Test - Abs_Blank) / (Abs_NegativeControl - Abs_Blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Part 3: Data Summary & Future Directions

To contextualize the potential of this compound, the following table summarizes the activities of structurally related compounds against various targets.

Compound Class/DerivativeTarget Enzyme/PathwayReported Activity (IC50 / Kᵢ)Therapeutic AreaReference
Rhodanine-linked benzenesulfonamideCarbonic Anhydrase IXKᵢ < 25.8 nMAnticancer[1]
Rhodanine-based derivativeJNK-stimulating phosphatase-1 (JSP-1)Low micromolar rangeAnti-inflammatory[10][11]
5-benzylidene rhodanine derivativePhosphatase of Regenerating Liver 3 (PRL-3)IC50 = 15.22 µMAnticancer[12]
4-Thiazolidinone derivativeHuman Dihydroorotate Dehydrogenase (hDHODH)IC50 = 1.12 µMAutoimmune, Anticancer[20]
Rhodanine with salicylic acid moietyHIV-1 Integrase (Strand Transfer)IC50 = 11 µMAntiviral[21]
2,3-diaryl-thiazolidin-4-oneS. Typhimurium (Antibacterial)MIC = 0.008–0.06 mg/mLInfectious Disease[15]
3-aminorhodanine derivativeAcetylcholinesterase (AChE)IC50 > 13.15 µMNeurodegenerative[22]

Future Directions:

The therapeutic potential of this compound is significant but requires empirical validation. The immediate next steps should involve the synthesis of the compound and its evaluation in broad phenotypic screens (e.g., NCI-60 cancer cell line panel, antimicrobial panels) to identify areas of biological activity. Hits from these screens should be followed by the target-based enzymatic and cellular assays outlined in this guide. The simple N-butyl substitution provides a non-polar anchor and a starting point for structure-activity relationship (SAR) studies. Future synthetic efforts could focus on:

  • C5-position modifications: Introducing aryl or heteroaryl groups via Knoevenagel condensation to explore interactions with specific enzyme active sites.

  • N3-side chain elaboration: Modifying the butyl chain to include acidic or basic functionalities to improve solubility or target specific interactions (e.g., adding a carboxylic acid to mimic rhodanine-3-acetic acid derivatives for AR inhibition).

  • Bioisosteric replacement: Replacing the thione at the C2 position with an oxygen (to form a thiazolidinedione) to probe for PPARγ activity.

By leveraging the extensive knowledge base of the rhodanine scaffold and employing a systematic validation approach, this compound can be effectively advanced from a putative agent to a validated lead compound for a range of therapeutic targets.

References

  • Swain, B., Khan, A., Singh, P., Marde, V. S., Angeli, A., Chinchilli, K. K., Yaddanapudi, V. M., Carradori, S., Supuran, C. T., & Arifuddin, M. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7120. [Link]

  • Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3374–3379. [Link]

  • Capdeville, R., Siljamäki, E., & K-L, C. (2002). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Journal of medicinal chemistry, 45(15), 3371-8. [Link]

  • Stavri, M., Mathew, B., & Gibbons, S. (2007). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Journal of chemical information and modeling, 47(4), 1645-51. [Link]

  • Mishra, N., Singh, P., & Pandey, J. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules (Basel, Switzerland), 17(10), 11994-12014. [Link]

  • Saeed, A., & Mosa, R. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6463. [Link]

  • Saeed, A., & Mosa, R. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6463. [Link]

  • Kamińska, K., & Sudoł, T. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 329. [Link]

  • Duan, Y., & Yang, Q. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry. [Link]

  • Ahmed, S. M., & Hussein, R. A. (2020). Synthesis, computational study, and antibacterial activity of rhodanine and thiazolidine-2,4-dione scaffolds. ZANCO Journal of Pure and Applied Sciences, 32(3), 1-13. [Link]

  • Lesyk, R., & Kryshchyshyn, A. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11690. [Link]

  • Kumar, R., & Singh, P. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Pharmaceuticals, 17(5), 633. [Link]

  • Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine Derivatives as Inhibitors of JSP-1. ResearchGate. [Link]

  • Liu, X., Wang, Z., & Chen, L. (2018). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 8(23), 12536-12543. [Link]

  • Li, M., & Liu, J. (2018). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2581. [Link]

  • Lesyk, R. B., & Zimenkovsky, B. S. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. SAR and QSAR in Environmental Research, 27(6), 431-465. [Link]

  • Nytko, K., & Sapa, J. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Acta Poloniae Pharmaceutica, 75(1), 79-88. [Link]

  • Lesyk, R. (2019). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 88(4), e363. [Link]

  • Li, M., Lu, L., & Miao, L. (2021). The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative. Bioorganic & Medicinal Chemistry Letters, 41, 127981. [Link]

  • de Oliveira, A., & de Souza, A. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 131(6), 2736-2747. [Link]

  • Naim, M. J., & Alam, O. (2022). Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. [Link]

  • Tejchman, W., & Korona-Głowniak, I. (2022). Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. Molecules, 27(7), 2167. [Link]

  • Al-Warhi, T., & Sabt, A. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1251. [Link]

  • Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-69. [Link]

  • Naim, M. J., & Alam, O. (2022). Mechanism of Action of Thiazolidin-2,4-dione. MDPI Encyclopedia. [Link]

  • Al-Ghorbani, M., & Osman, H. (2017). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. Molecules, 22(12), 2099. [Link]

  • Bacha, M. M., & Nadeem, H. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Future Medicinal Chemistry, 13(9), 839-854. [Link]

  • Kumar, S., & Zhang, Z. Y. (2017). Covalent inhibition of protein tyrosine phosphatases. Pharmacology & Therapeutics, 172, 158-167. [Link]

  • Kamal, A., & Kumar, P. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 7(1), 1-27. [Link]

  • Soukup, O., & Janovec, L. (2024). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 16(1), 59-74. [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. PubChem. Retrieved from [Link]

Sources

Rhodanine-Based Compounds: A Comprehensive Technical Guide to Their Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodanine, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological potential of rhodanine-based compounds, intended for researchers, scientists, and professionals in drug development. The guide delves into the synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including antimicrobial, anticancer, antiviral, antidiabetic, and neuroprotective applications. By synthesizing current research, this document aims to serve as a comprehensive resource, highlighting the promise of rhodanine derivatives while also addressing the challenges associated with their development, such as aqueous solubility and potential for non-specific activity. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and development in this dynamic field.

The Rhodanine Scaffold: A Foundation for Diverse Bioactivity

Rhodanine, or 2-thioxo-4-thiazolidinone, is a versatile heterocyclic compound first synthesized in 1877.[1] Its structure, featuring multiple sites for chemical modification, has allowed for the creation of extensive libraries of derivatives with a wide array of biological functions.[2] The rhodanine ring can participate in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its broad pharmacological profile.[1] While the poor water solubility of some rhodanine derivatives has historically limited their pharmaceutical application, the development of derivatives like rhodanine-3-acetic acid has helped to overcome this challenge.[3][4]

The versatility of the rhodanine core is evident in its ability to mimic other important chemical moieties, such as uracil and phosphate groups, further expanding its potential applications in drug design.[1] However, it is crucial to approach the study of rhodanine derivatives with a degree of caution, as some have been identified as pan-assay interference compounds (PAINS), which can lead to non-specific results in high-throughput screening assays.[5]

Synthetic Strategies for Rhodanine Derivatives

The synthesis of rhodanine derivatives is typically straightforward, with the Knoevenagel condensation being a cornerstone reaction.[6] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as rhodanine or its derivatives, to introduce substituents at the C5 position.

General Synthesis via Knoevenagel Condensation

A common and efficient method for synthesizing 5-substituted rhodanine derivatives involves the Knoevenagel condensation between an appropriate aldehyde and a rhodanine acetic acid derivative.[6] Microwave-assisted synthesis has also been employed to accelerate these reactions.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Arylidene-3-aminorhodanine Derivatives [6]

  • Preparation of 3-aminorhodanine: Synthesize 3-aminorhodanine according to previously established methods.

  • Reaction Mixture: In a microwave vial, combine 3-aminorhodanine (0.009 mol) and the desired aldehyde (0.009 mol) in 15 ml of ethanol.

  • Catalyst Addition: Add a solution of concentrated ammonia (0.7 mL) or ammonium chloride (0.7 g in 2 mL of water) to the suspension.

  • Initial Reflux: Reflux the mixture for 2 hours under conventional heating.

  • Microwave Irradiation: Transfer the reaction mixture to a CEM Microwave synthesis system and heat under microwave irradiation at 150°C for 5 minutes.

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with ethanol, and can be further purified by recrystallization.

Green Synthesis Approaches

In line with the principles of green chemistry, more environmentally friendly methods for synthesizing rhodanine derivatives have been developed. One such approach utilizes a tandem aldol condensation-thia-Michael addition reaction in an aqueous diethylamine medium, offering high yields and simplified product isolation through spontaneous precipitation.[7]

Antimicrobial Potential of Rhodanine Derivatives

The rise of microbial resistance to existing antibiotics has created an urgent need for novel antimicrobial agents.[8] Rhodanine-based compounds have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Antibacterial Activity

Rhodanine derivatives have shown potent activity against various bacterial strains, including multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10] Some compounds have exhibited bactericidal activity with minimum inhibitory concentrations (MICs) in the low micromolar range.[10] For instance, certain derivatives were found to be as active as the standard drug norfloxacin against Gram-positive bacteria.[3][4]

Table 1: Antibacterial Activity of Selected Rhodanine Derivatives

CompoundTarget OrganismMIC (μM)Reference
(Z)-5-(2,3,4-trifluorobenzylidene)rhodanineS. aureus0.5 mg/mL[3]
Phenylalanine-derived rhodanine analogMRSA2-4 fold higher than vancomycin[3]
Rhodanine Derivative Rh 2MRSA4[10]
Rhodanine Derivative Rh 2VRE8[10]
Antifungal Activity

Several rhodanine derivatives have also demonstrated promising antifungal properties. Benzylidene-rhodanines, for example, have shown fungicidal activity against Candida species and Cryptococcus neoformans.[4]

Anticancer Activity: A Promising Frontier

Rhodanine-based compounds have emerged as a significant class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines.[11][12][13] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer activity of rhodanine derivatives is attributed to their ability to target a variety of molecular targets, including:

  • Protein Kinases: Many rhodanine derivatives act as inhibitors of protein kinases, which are critical regulators of cell growth and division.[14]

  • Phosphatases: Some derivatives have been shown to inhibit oncolytic phosphatases like PRL-3, which is involved in tumor metastasis.[3]

  • Apoptosis Induction: Rhodanine compounds can induce apoptosis (programmed cell death) in cancer cells through the modulation of the Bcl-2 family of proteins.[3]

  • DNA Intercalation and Topoisomerase II Inhibition: Certain N-rhodanine glycoside derivatives have been shown to act as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme essential for DNA replication.[15]

Diagram 1: General Anticancer Mechanisms of Rhodanine Derivatives

anticancer_mechanisms Rhodanine Rhodanine Derivatives Kinase Protein Kinase Inhibition Rhodanine->Kinase Phosphatase Phosphatase Inhibition (e.g., PRL-3) Rhodanine->Phosphatase Apoptosis Apoptosis Induction Rhodanine->Apoptosis DNA DNA Damage & Topo II Inhibition Rhodanine->DNA Proliferation Decreased Cell Proliferation Kinase->Proliferation Metastasis Reduced Metastasis Phosphatase->Metastasis CellDeath Cancer Cell Death Apoptosis->CellDeath DNA->CellDeath

Caption: Anticancer mechanisms of rhodanine derivatives.

Structure-Activity Relationship (SAR) in Anticancer Rhodanines

The anticancer potency of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine core.[11][12] Modifications at the N3 and C5 positions have been extensively explored to optimize activity and selectivity. For instance, the introduction of a cinnamoyl moiety at the C5 position has been shown to confer significant cytotoxicity against breast cancer cells.[16]

Antiviral Applications of Rhodanine Scaffolds

Rhodanine derivatives have demonstrated a broad spectrum of antiviral activity, inhibiting the replication of various viruses, including enveloped viruses like SARS-CoV-2 and its variants, as well as HIV.[17][18][19]

Inhibition of Viral Entry and Fusion

A key mechanism of antiviral action for some rhodanine derivatives is the inhibition of viral entry into host cells.[19] Certain furanyl methylidene rhodanine analogs have been shown to target the viral membrane and block the formation of the six-helix bundle fusion core, a critical step in the fusion of enveloped viruses with the host cell membrane.[19]

Diagram 2: Inhibition of Viral Fusion by Rhodanine Derivatives

viral_fusion_inhibition cluster_virus Enveloped Virus cluster_cell Host Cell Virus Viral Membrane Fusion Membrane Fusion Virus->Fusion Binds to FusionProtein Fusion Protein CellMembrane Host Cell Membrane CellMembrane->Fusion Fuses with Rhodanine Rhodanine Derivative Rhodanine->FusionProtein Inhibits 6-Helix Bundle Formation Infection Viral Infection Fusion->Infection

Caption: Rhodanine derivatives inhibit viral entry.

HIV-1 Integrase Inhibition

Rhodanine-containing compounds have also been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle responsible for integrating the viral DNA into the host genome.[20] Structure-activity relationship studies have shown that both the rhodanine core and specific substitutions, such as a salicylic acid group, are important for potent integrase inhibition.[20]

Antidiabetic Properties of Rhodanine-Based Compounds

Rhodanine derivatives have emerged as promising agents for the management of diabetes and its complications.[3][4] The clinically used aldose reductase inhibitor, epalrestat, is a rhodanine acetic acid derivative used to prevent diabetic peripheral neuropathy.[3][4]

Mechanisms of Antidiabetic Action

The antidiabetic effects of rhodanine-based compounds are mediated through various mechanisms, including:

  • Aldose Reductase Inhibition: As exemplified by epalrestat, rhodanine derivatives can inhibit aldose reductase, a key enzyme in the polyol pathway that is implicated in diabetic complications.[3][11]

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: Some rhodanine-thiazole hybrids act as PPAR-γ agonists, enhancing insulin sensitivity.[21][22][23]

  • Inhibition of α-Amylase and α-Glucosidase: Certain derivatives inhibit human pancreatic α-amylase (HPA) and human lysosomal acid α-glucosidase (HLAG), enzymes involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[21]

Table 2: Antidiabetic Activity of Selected Rhodanine Derivatives

CompoundTargetIC50 (μM)Reference
EpalrestatAldose ReductaseClinically Used[3]
Compound GHPA5.44[21]
Compound HHLAG0.24[21]
Rhodanine-thiazole hybrid 7fHPA27.13[21]
Rhodanine-thiazole hybrid 7lHLAG24.21[21]

Potential in Neurodegenerative Diseases

Recent research has highlighted the potential of rhodanine-based compounds in the treatment of neurodegenerative disorders like Alzheimer's disease.[18][24]

Inhibition of Tau Protein Aggregation

Certain rhodanine derivatives have been shown to inhibit the aggregation of tau protein into paired helical filaments and neurofibrillary tangles, which are hallmarks of Alzheimer's disease.[25][26] Specifically designed rhodanine and thiohydantoin derivatives have shown specific binding to tau aggregates, suggesting their potential as both therapeutic agents and imaging probes for diagnosing Alzheimer's disease.[25]

Future Perspectives and Challenges

The vast pharmacological potential of rhodanine-based compounds is undeniable. However, several challenges need to be addressed to translate this potential into clinically successful drugs.

  • Improving Physicochemical Properties: Poor aqueous solubility remains a significant hurdle for many rhodanine derivatives.[3][4] Future research should focus on developing strategies to enhance solubility and bioavailability.

  • Addressing PAINS Liability: The potential for some rhodanine derivatives to act as PAINS necessitates careful and rigorous validation of their biological activity to avoid misleading results.[5]

  • Optimizing Selectivity and Potency: Continued exploration of structure-activity relationships is crucial for designing derivatives with improved potency and selectivity for their intended biological targets, thereby minimizing off-target effects.

Conclusion

Rhodanine represents a remarkably versatile scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological potential. From combating microbial infections and cancer to addressing viral diseases, diabetes, and neurodegenerative disorders, the applications of rhodanine derivatives are both broad and promising. While challenges related to their physicochemical properties and potential for non-specific activity exist, ongoing research and rational drug design strategies are paving the way for the development of novel and effective rhodanine-based therapeutics. This guide serves as a testament to the rich pharmacology of this heterocyclic core and aims to inspire further innovation in the field.

References

  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. (URL: [Link])

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (URL: [Link])

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (URL: [Link])

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (URL: [Link])

  • Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. (URL: [Link])

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (URL: [Link])

  • Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. (URL: [Link])

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. (URL: [Link])

  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. (URL: [Link])

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (URL: [Link])

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (URL: [Link])

  • Rhodanine: a selective inhibitor of the multiplication of echovirus 12. (URL: [Link])

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (URL: [Link])

  • The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (URL: [Link])

  • Synthesis of Rhodanine Derivatives. (URL: [Link])

  • General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. (URL: [Link])

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (URL: [Link])

  • Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. (URL: [Link])

  • Synthesis and biological activity of rhodanine-furan conjugates: A review. (URL: [Link])

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (URL: [Link])

  • Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. (URL: [Link])

  • Antiviral activity of the novel series of rhodanine derivatives on TZM-bl cell line infected with two laboratory strains (NL4.3 and AD8). (URL: [Link])

  • rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. (URL: [Link])

  • Drug screening of rhodanine derivatives for antibacterial activity. (URL: [Link])

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (URL: [Link])

  • Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. (URL: [Link])

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. (URL: [Link])

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. (URL: [Link])

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (URL: [Link])

  • Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (URL: [Link])

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (URL: [Link])

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (URL: [Link])

  • Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability. (URL: [Link])

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (URL: [Link])

  • Rhodanine derivatives and their use in inhibiting and imaging amyloids. (URL: )
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (URL: [Link])

  • Rhodanine-based compounds show inhibitory activity to prevent aggregation of Tau proteins. (URL: [Link])

Sources

An In-Depth Technical Guide to the Enzyme Inhibitory Profile of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Butyl-2-thioxothiazolidin-4-one, a member of the versatile rhodanine class of heterocyclic compounds, has emerged as a molecule of significant interest in drug discovery. This technical guide provides a comprehensive exploration of its inhibitory profile against a panel of clinically relevant enzymes. We delve into the causality behind its inhibitory action, furnish detailed, field-proven protocols for its synthesis and enzymatic evaluation, and present a consolidated view of its potential as a lead compound for the development of novel therapeutics. This document is intended to serve as a practical and authoritative resource for researchers engaged in the exploration of enzyme inhibitors.

Introduction: The Therapeutic Potential of the Rhodanine Scaffold

The rhodanine (2-thioxothiazolidin-4-one) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2] The ability to readily modify the rhodanine core at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This compound (also known as 3-Butylrhodanine), with its simple alkyl substitution, serves as a foundational molecule within this class and a key subject of investigation for its enzyme inhibitory potential.

This guide will focus on the inhibitory profile of this compound against three key enzyme classes: ureases, α-glucosidases, and metallo-β-lactamases. These enzymes are implicated in a range of pathologies, from bacterial infections and metabolic disorders to antibiotic resistance, making them critical targets for therapeutic intervention.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical first step for any investigation into its biological activity. The following protocol is a robust and reproducible method adapted from established procedures for rhodanine synthesis.[1]

Materials and Reagents
  • Butylamine

  • Carbon disulfide (CS₂)

  • Sodium chloroacetate

  • Hydrochloric acid (HCl)

  • Ammonia solution (25-30%)

  • Ethanol

  • Toluene

  • Piperidine

  • Glacial acetic acid

  • Molecular sieves

Step-by-Step Synthesis Protocol
  • Formation of the Dithiocarbamate Salt: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add carbon disulfide to a stirred solution of butylamine in water and aqueous ammonia. Continue stirring for 10 hours to form the butyl dithiocarbamate salt.

  • Cyclization with Sodium Chloroacetate: To the cooled dithiocarbamate solution, add a solution of sodium chloroacetate dropwise while maintaining the temperature between 5-10 °C.

  • Acidification and Ring Closure: After the addition is complete, acidify the reaction mixture with 6 N HCl and heat to 50-60 °C for 3 hours to facilitate the cyclization and formation of the this compound ring.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • FTIR Spectroscopy: To identify the characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Synthesis_Workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Ring Closure & Purification A Butylamine + CS₂ + NH₃(aq) B Butyl Dithiocarbamate Salt A->B 0-5 °C, 10h D Intermediate B->D 5-10 °C C Sodium Chloroacetate C->D F This compound (Crude) D->F 50-60 °C, 3h E 6N HCl E->F G Purified Product F->G Recrystallization

Synthesis workflow for this compound.

Inhibitory Profile Against Key Enzymes

The therapeutic potential of this compound is intrinsically linked to its ability to inhibit specific enzymes. This section details its activity against urease, α-glucosidase, and metallo-β-lactamases.

Urease Inhibition: A Promising Avenue

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections.[3]

Derivatives of 3-butyl-4-oxo-2-thioxothiazolidine have demonstrated significant inhibitory activity against urease, with IC₅₀ values in the low micromolar range.[1] For instance, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, a closely related derivative, exhibited an impressive IC₅₀ value of 1.473 µM against urease.[1] This strongly suggests that the parent compound, this compound, is a potent urease inhibitor.

Table 1: Urease Inhibitory Activity of this compound Derivatives

CompoundIC₅₀ (µM) vs. UreaseReference
N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide1.473[1]
Thiourea (Standard)23.62 ± 0.84[1]
Hydroxyurea (Standard)100.21 ± 2.5[1]

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol outlines a colorimetric assay to determine the urease inhibitory activity of this compound.

  • Reagent Preparation:

    • Urease solution (from Jack bean)

    • Urea solution (substrate)

    • Phosphate buffer (pH 7.4)

    • Phenol-hypochlorite reagent (Berthelot's reagent)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Standard inhibitor (e.g., Thiourea)

  • Assay Procedure (96-well plate format):

    • Add buffer, urease solution, and varying concentrations of the test compound to the wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the urea solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding the phenol-hypochlorite reagent.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease_Inhibition_Pathway Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia + CO₂ Urease->Ammonia Catalysis Inhibitor This compound Inhibitor->Urease Inhibition

Inhibition of urease-catalyzed urea hydrolysis.

α-Glucosidase Inhibition: Targeting Postprandial Hyperglycemia

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4][5] Inhibition of this enzyme can delay glucose absorption and reduce postprandial blood glucose levels, making it an important therapeutic target for the management of type 2 diabetes.[5]

Several rhodanine derivatives have been reported to exhibit potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose.[4] For example, a rhodanine derivative with chloro and rhodanine groups at the 2- and 4-positions of a phenyl ring displayed an IC₅₀ value of 5.44 ± 0.13 μM, which is substantially lower than that of acarbose (IC₅₀ = 817.38 ± 6.27 μM).[4] While specific data for this compound is not yet available, the established activity of the rhodanine scaffold suggests its potential as an α-glucosidase inhibitor.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • α-Glucosidase solution (from Saccharomyces cerevisiae)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution

    • Test compound dissolved in DMSO

    • Acarbose (standard inhibitor)

  • Assay Procedure (96-well plate format):

    • Add buffer, α-glucosidase solution, and varying concentrations of the test compound to the wells.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding the Na₂CO₃ solution.

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the urease assay.

aGlucosidase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - α-Glucosidase - pNPG (Substrate) - Buffer - Test Compound B Pre-incubate Enzyme + Inhibitor C Add Substrate (pNPG) B->C D Incubate C->D E Stop Reaction (Na₂CO₃) D->E F Measure Absorbance (405 nm) E->F G Calculate % Inhibition & IC₅₀ F->G

Workflow for α-glucosidase inhibition assay.

Metallo-β-Lactamase Inhibition: Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3] The emergence and spread of MBL-producing bacteria pose a significant threat to global public health, and there are currently no clinically approved MBL inhibitors.

The rhodanine scaffold has been identified as a promising starting point for the development of MBL inhibitors.[6] The hydrolysis of the rhodanine ring can lead to the formation of a thioenolate, which can act as a potent MBL inhibitor by chelating the zinc ions in the active site.[6] While specific inhibitory data for this compound against MBLs is yet to be reported, its structural features make it a candidate for further investigation in this area.

Experimental Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay

  • Reagent Preparation:

    • Purified MBL enzyme (e.g., NDM-1, VIM-2)

    • Chromogenic β-lactam substrate (e.g., nitrocefin)

    • Assay buffer (e.g., HEPES with ZnCl₂)

    • Test compound dissolved in DMSO

    • Known MBL inhibitor (e.g., EDTA) as a positive control

  • Assay Procedure (96-well plate format):

    • Pre-incubate the MBL enzyme with varying concentrations of the test compound in the assay buffer.

    • Initiate the reaction by adding the nitrocefin solution.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

  • Data Analysis:

    • Determine the initial reaction velocities for each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound, as a representative of the rhodanine class, exhibits a promising inhibitory profile against clinically relevant enzymes. The strong evidence for its activity against urease, coupled with the known potential of the rhodanine scaffold to inhibit α-glucosidase and metallo-β-lactamases, positions this compound as a valuable lead for further drug discovery and development efforts.

Future research should focus on:

  • Quantitative determination of IC₅₀ and Kᵢ values of this compound against a broader panel of enzymes.

  • Structure-activity relationship (SAR) studies to optimize the rhodanine scaffold for enhanced potency and selectivity against specific enzyme targets.

  • In vivo studies to evaluate the efficacy and pharmacokinetic properties of promising derivatives in relevant disease models.

This technical guide provides the foundational knowledge and experimental framework necessary to advance the investigation of this compound and its analogs as potential therapeutic agents.

References

  • Al-Warhi, T., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Scientific Reports, 13(1), 1-17. [Link]

  • Crowley, P. J., & Gallagher, L. A. (2014). Metallo-β-lactamase structure and function. Journal of antimicrobial chemotherapy, 69(1), 1-13. [Link]

  • Khan, I., et al. (2017). Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2, 4-dione or rhodanine derivatives. Bioorganic chemistry, 70, 18-29. [Link]

  • Rengasamy, K. R., et al. (2019). Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. Current drug metabolism, 20(11), 869-879. [Link]

  • Kandeel, K. A. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(10), 1-6. [Link]

  • Lione, L. A., et al. (2021). Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. ChemMedChem, 16(10), 1651-1659. [Link]

  • Molecules. (2019). α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. [Link]

  • PubChem. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. [Link]

  • ResearchGate. (2015). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives incorporated with tyrosine, phenyl alanine, and glycine residues. [Link]

  • Thai Journal of Pharmaceutical Sciences. (2020). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. [Link]

  • Al-Warhi, T., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. PubMed Central. [Link]

  • Journal of Young Pharmacists. (2020). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. [Link]

  • van Berkel, S. S., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature chemistry, 6(12), 1084-1090. [Link]

  • European Journal of Medicinal Chemistry. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Laboratory Synthesis of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butyl-2-thioxothiazolidin-4-one, a derivative of the rhodanine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The rhodanine core is recognized as a privileged structure, appearing in numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-butyl substitution at the 3-position modulates the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, in-depth protocol for the synthesis of this compound in a laboratory setting, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Reaction Principle

The synthesis of this compound is achieved through a one-pot, three-component reaction involving butylamine, carbon disulfide, and chloroacetic acid. This reaction proceeds via the initial formation of a dithiocarbamate intermediate from the nucleophilic addition of butylamine to carbon disulfide. Subsequent reaction with chloroacetic acid and intramolecular cyclization leads to the formation of the desired N-butyl rhodanine ring.

I. Materials and Reagents

It is imperative to use reagents of high purity to ensure a successful reaction and minimize the formation of byproducts.

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
ButylamineC₄H₁₁N73.14≥99%Sigma-Aldrich
Carbon DisulfideCS₂76.14≥99.9%Fisher Scientific
Chloroacetic AcidC₂H₃ClO₂94.50≥99%Acros Organics
Sodium HydroxideNaOH40.00≥98%Merck
Hydrochloric AcidHCl36.4637% (w/w)VWR Chemicals
EthanolC₂H₅OH46.0795%Decon Labs
DichloromethaneCH₂Cl₂84.93≥99.8%Honeywell
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Alfa Aesar

II. Safety Precautions

This protocol involves the use of hazardous chemicals. Strict adherence to safety guidelines is mandatory.

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic.[1][2] It can cause severe harm if inhaled, ingested, or absorbed through the skin. All manipulations involving carbon disulfide must be performed in a well-ventilated chemical fume hood.[1] Sources of ignition, such as sparks and hot surfaces, must be strictly avoided.[2][3] Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is essential.[1][2]

  • Butylamine: Flammable and corrosive. It can cause severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.

  • Chloroacetic Acid: Toxic and corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

Always have appropriate spill kits and fire extinguishers readily available.

III. Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed, with corresponding modifications to reagent quantities and vessel sizes.

Step 1: Formation of the Dithiocarbamate Intermediate

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add a solution of sodium hydroxide (0.4 g, 10 mmol) in 20 mL of 95% ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add butylamine (0.73 g, 10 mmol) to the cooled solution with continuous stirring.

  • From the dropping funnel, add carbon disulfide (0.76 g, 10 mmol) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. The formation of a yellowish precipitate of the sodium dithiocarbamate may be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

Causality behind Experimental Choices: The initial reaction between the primary amine and carbon disulfide is exothermic. Performing the addition at low temperatures (0-5 °C) helps to control the reaction rate and prevent the formation of unwanted byproducts. Sodium hydroxide is used to deprotonate the initially formed dithiocarbamic acid, forming the more stable sodium salt.

Step 2: Cyclization to Form this compound

  • In a separate beaker, prepare a solution of chloroacetic acid (0.95 g, 10 mmol) in 10 mL of water and neutralize it with a solution of sodium hydroxide (0.4 g, 10 mmol) in 10 mL of water to form sodium chloroacetate.

  • Add the sodium chloroacetate solution to the reaction mixture from Step 1.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

Causality behind Experimental Choices: The nucleophilic dithiocarbamate attacks the electrophilic carbon of sodium chloroacetate. Subsequent intramolecular cyclization with the elimination of sodium chloride leads to the formation of the rhodanine ring. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction. Acidification protonates the carboxylate intermediate, leading to the final product which is less soluble and precipitates out of the aqueous solution.

Step 3: Purification

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C.

Causality behind Experimental Choices: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery of the purified product.

IV. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Results
Appearance Pale yellow to yellow crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR Expected signals for the butyl group protons (triplet for CH₃, sextet for the adjacent CH₂, quintet for the next CH₂, and a triplet for the N-CH₂). A singlet for the CH₂ protons of the thiazolidinone ring.
¹³C NMR Expected signals for the four distinct carbons of the butyl group, the methylene carbon of the thiazolidinone ring, the carbonyl carbon (C=O), and the thiocarbonyl carbon (C=S).
FT-IR Characteristic absorption bands for the C=O (carbonyl) group (~1700-1750 cm⁻¹), C=S (thiocarbonyl) group (~1100-1250 cm⁻¹), and C-N stretching vibrations.

Predicted NMR Data:

Based on spectral data of similar rhodanine derivatives, the following are predicted chemical shifts for this compound (in ppm, relative to TMS):

  • ¹H NMR (CDCl₃): ~4.2 (t, 2H, N-CH₂), ~4.0 (s, 2H, S-CH₂-CO), ~1.7 (quintet, 2H, N-CH₂-CH₂), ~1.4 (sextet, 2H, CH₂-CH₃), ~0.9 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): ~200 (C=S), ~170 (C=O), ~45 (N-CH₂), ~35 (S-CH₂-CO), ~30 (N-CH₂-CH₂), ~20 (CH₂-CH₃), ~13 (CH₃).

Note: Actual chemical shifts may vary depending on the solvent and the specific instrument used.

V. Workflow and Mechanism Diagrams

Experimental Workflow

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 1. Dissolve NaOH in Ethanol B 2. Cool to 0-5 °C A->B C 3. Add Butylamine B->C D 4. Add Carbon Disulfide Dropwise C->D E 5. Stir at Room Temperature D->E F 1. Prepare Sodium Chloroacetate Solution E->F Proceed to Cyclization G 2. Add to Reaction Mixture F->G H 3. Reflux for 3-4 hours G->H I 4. Cool and Acidify with HCl H->I J 5. Filter and Wash Precipitate I->J K 1. Recrystallize from Ethanol J->K Proceed to Purification L 2. Collect Crystals by Filtration K->L M 3. Dry in Vacuum Oven L->M N N M->N Final Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G Butylamine CH₃(CH₂)₃NH₂ Dithiocarbamate [CH₃(CH₂)₃NHC(=S)S]⁻ Na⁺ Butylamine->Dithiocarbamate + CS₂ + NaOH CS2 S=C=S Intermediate CH₃(CH₂)₃N(C=S)SCH₂COO⁻ Na⁺ Dithiocarbamate->Intermediate + Chloroacetate - NaCl Chloroacetate ClCH₂COO⁻ Na⁺ Product This compound Intermediate->Product Intramolecular Cyclization + H⁺

Sources

Application Notes & Protocols for Enzyme Inhibition Assays: A Detailed Guide Using 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Butyl-2-thioxothiazolidin-4-one in Enzyme Inhibition Studies

This compound belongs to the rhodanine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Rhodanine derivatives have been identified as inhibitors of a wide array of enzymes, including proteases, phosphatases, and kinases, by engaging with various active site residues.[1][2][3] Their diverse biological activities underscore their potential as lead compounds for therapeutic development.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in enzyme inhibition assays. We will delve into the theoretical underpinnings of enzyme kinetics, provide a detailed, field-proven protocol using acetylcholinesterase (AChE) as a model enzyme, and offer insights into data analysis and interpretation.

The core structure of this compound, a rhodanine derivative, allows for various chemical modifications, making it a versatile tool for structure-activity relationship (SAR) studies.[5] Understanding how to accurately characterize its inhibitory potential is paramount for advancing drug discovery programs.

Theoretical Framework: Principles of Enzyme Inhibition

Before embarking on the experimental protocol, a solid understanding of enzyme kinetics is essential. The Michaelis-Menten model provides a fundamental description of enzyme activity.[1][6]

The rate of an enzyme-catalyzed reaction (v) is given by the Michaelis-Menten equation :

v = (Vmax * [S]) / (Km + [S])

Where:

  • v is the initial reaction velocity.

  • Vmax is the maximum reaction velocity.[7]

  • [S] is the substrate concentration.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[1]

Enzyme inhibitors modulate this relationship. Their potency is often quantified by the half-maximal inhibitory concentration (IC50) , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]

The mechanism of inhibition can be elucidated by analyzing the effect of the inhibitor on Km and Vmax, often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).[2][10] The primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. This decreases Vmax, but Km remains unchanged.[10][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[3]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol details a colorimetric assay for determining the inhibitory activity of this compound against acetylcholinesterase, a key enzyme in the nervous system.[4][12] The assay is based on the Ellman method, where the hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow product, 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.[12][13]

Materials and Reagents
  • This compound (or other rhodanine derivatives)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Known AChE inhibitor (e.g., Galantamine or Physostigmine) for use as a positive control.[12][13]

Solution Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A starting concentration of 0.1-0.25 U/mL in the final reaction volume is recommended.[4]

  • ATCI Solution (Substrate): Prepare a 14-15 mM stock solution of ATCI in deionized water. This should be prepared fresh daily.[4]

  • DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in assay buffer. Store protected from light at 4°C.[4]

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).

  • Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is constant and ideally below 1% to avoid solvent effects.

Assay Procedure (96-well plate format)

The following procedure is for a final reaction volume of 200 µL per well.

  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents and the same concentration of DMSO as the inhibitor wells, but no inhibitor.

    • Positive Control: Contains a known AChE inhibitor at a concentration expected to produce significant inhibition.

    • Test Compound Wells: Contain varying concentrations of this compound.

  • Reagent Addition:

    • Add 140 µL of assay buffer to all wells.

    • To the appropriate wells, add 20 µL of the working inhibitor solutions or vehicle (assay buffer with DMSO for the negative control).

    • To all wells except the blank, add 20 µL of the AChE solution. For the blank well, add an additional 20 µL of assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measurement:

    • To initiate the reaction, add 20 µL of the ATCI and DTNB mixture (prepared by mixing equal volumes of the stock solutions just before use) to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - AChE Solution - ATCI & DTNB - Inhibitor Dilutions A1 Add Assay Buffer (140 µL) P1->A1 A2 Add Inhibitor/Vehicle (20 µL) A1->A2 A3 Add AChE Enzyme (20 µL) A2->A3 A4 Pre-incubate (15 min, RT) A3->A4 A5 Initiate Reaction: Add ATCI/DTNB (20 µL) A4->A5 A6 Kinetic Reading: Absorbance at 412 nm A5->A6 D1 Calculate Reaction Rates (V) A6->D1 D2 Determine % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC50 D3->D4 D5 (Optional) Lineweaver-Burk Plot for Mechanism of Action D3->D5

Caption: Workflow for the AChE inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rates: Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [1 - (v_inhibitor / v_control)] * 100

    Where:

    • v_inhibitor is the reaction rate in the presence of the inhibitor.

    • v_control is the reaction rate of the negative control (100% activity).

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]

Data Presentation Table
This compound [µM]Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)e.g., 0.1500
0.1e.g., 0.13510
1e.g., 0.10530
10e.g., 0.06060
100e.g., 0.01590
IC50 (µM) Calculated Value
  • Mechanism of Action (MOA) Studies: To determine the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor. The data can then be plotted on a Lineweaver-Burk plot (1/v vs. 1/[S]).[14]

Lineweaver-Burk Plot Interpretation Diagram

G cluster_plot Lineweaver-Burk Plot (1/v vs 1/[S]) cluster_key Inhibition Type plot K1 Competitive: Km increases, Vmax constant (Lines intersect on y-axis) K2 Non-competitive: Km constant, Vmax decreases (Lines intersect on x-axis) K3 Uncompetitive: Km and Vmax decrease (Parallel lines)

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of 3-Butyl-2-thioxothiazolidin-4-one in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the promising classes of heterocyclic compounds, rhodanine derivatives, and specifically this compound, have emerged as a scaffold of significant interest.[1][2] Thiazolidin-4-ones, the core structure of this compound, are known to exhibit a wide spectrum of biological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.[3][4][5]

This compound, a member of the rhodanine family, is characterized by a butyl group at the N-3 position of the 2-thioxothiazolidin-4-one ring. This structural feature contributes to its lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes. Studies on related rhodanine derivatives have demonstrated potent bactericidal activity, even against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The mechanism of action for some thiazolidinone derivatives is thought to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[3][5]

These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial efficacy of this compound. The protocols herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.

I. Preliminary Considerations and Safety Precautions

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to experimental design.

PropertyValueSource
Molecular Formula C₇H₁₁NOS₂PubChem CID 88926[6]
Molecular Weight 189.3 g/mol PubChem CID 88926[6]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low.General chemical principles

Causality Behind Experimental Choices: The low aqueous solubility of this compound necessitates the use of a solvent like Dimethyl Sulfoxide (DMSO) for preparing stock solutions. It is critical to ensure the final concentration of DMSO in the assay medium is non-toxic to the test microorganisms, typically ≤1% (v/v).

Safety Precautions

General Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Wash hands thoroughly after handling.

Emergency Procedures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Microbiological Safety:

  • All work with microbial cultures should be performed in a certified biological safety cabinet (BSC) following Biosafety Level 2 (BSL-2) or higher practices, depending on the pathogenicity of the microorganisms.

  • Decontaminate all microbial waste and spills with an appropriate disinfectant.

II. Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to determine the antimicrobial activity of this compound. It is imperative to include appropriate positive, negative, and vehicle controls in each experiment to ensure the validity of the results.

Preparation of Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound and subsequent dilutions for testing.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

Protocol:

  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh a known amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL stock).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired final concentrations for the assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Working solutions of this compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer (optional)

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

    • Add 50 µL of the highest concentration of the test compound working solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing CAMHB only.

    • Vehicle Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The absence of growth on the agar indicates bactericidal activity.

Workflow for MBC Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

Protocol:

  • Sub-culturing:

    • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-inoculate onto a labeled MHA plate.

  • Incubation:

    • Allow the inoculated spots to dry.

    • Incubate the MHA plates at 37°C for 24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies at each spot.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[9] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[1]

Agar Disk Diffusion Method (Qualitative Screening)

Objective: To qualitatively assess the antimicrobial activity of this compound.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[3]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Working solutions of this compound

  • MHA plates

  • Bacterial inoculum prepared as in the MIC protocol

  • Sterile swabs

  • Forceps

Protocol:

  • Disk Preparation:

    • Aseptically impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of a high-concentration working solution of the test compound.

    • Allow the disks to dry completely in a sterile environment.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[10][11]

  • Disk Application:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Controls:

    • Positive Control: A disk impregnated with a standard antibiotic of known efficacy against the test organism.

    • Negative Control: A disk impregnated with the solvent (DMSO) used to dissolve the test compound.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The presence of a clear zone indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

III. Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner.

Table 1: Example MIC and MBC Data for this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 292131632Bactericidal (2)
Escherichia coliATCC 2592264>128-
MRSAClinical Isolate816Bactericidal (2)
Pseudomonas aeruginosaATCC 27853>128>128-

Interpretation: The interpretation of MIC values as susceptible, intermediate, or resistant requires established breakpoints, which are not yet available for novel compounds like this compound. However, the MBC/MIC ratio can provide valuable information about the compound's activity. A ratio of ≤4 is generally indicative of bactericidal activity.

IV. Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains in each set of experiments.[12] These are well-characterized strains with known susceptibility profiles to standard antimicrobial agents.[13]

Recommended QC Strains:

  • Staphylococcus aureus ATCC 29213

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

The results obtained for the QC strains with standard antibiotics should fall within the acceptable ranges specified by CLSI or EUCAST guidelines. If the QC results are out of range, the experimental results should be considered invalid, and the assay should be repeated after troubleshooting.[12]

V. Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of this compound. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data that will be crucial for advancing this promising compound through the drug discovery pipeline. The demonstrated efficacy of related rhodanine derivatives against resistant pathogens underscores the potential of this compound as a lead compound in the development of new-generation antimicrobial agents.

References

  • THOR GmbH. (2017). Safety data sheet ACTICIDE SPX. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations.
  • Material Safety Data Sheet. (2021).
  • PubChem. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Stana, A., et al. (2022).
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Naheed, N., et al. (2023). Synthesis, Anti-Bacterial and Molecular Docking Studies of Arylated Butyl 2-Bromoisonicotinate Against Clinical Isolates of ESBL-Producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance.
  • Al-Abdullah, E. S., et al. (2016).
  • Kamal, M. S., & Shakya, A. (2018). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery.
  • Zaharia, C., et al. (2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kim, Y., et al. (2021). Comparison of measurement methods at determining the target sites injured by antimicrobials in Escherichia coli O157:H7 using metabolic inhibitors. Food Science and Biotechnology.
  • Pisano, S., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-ones.
  • Culture Collections. (n.d.). Control strains. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Lee, H., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Sadowska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Horishny, V., et al. (2021).
  • ResearchGate. (2025). 2-Thioxothiazolidin-4-one (Rhodanine).
  • Semantic Scholar. (2023).
  • ResearchGate. (2025).
  • Frontiers. (2017).
  • Centers for Disease Control and Prevention. (n.d.).
  • PubMed Central. (n.d.).

Sources

Application Notes and Protocols for Evaluating the Anticancer Effects of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, making them a fertile ground for the development of novel cancer therapeutics.[1][3][4] This application note provides a comprehensive, multi-stage framework for the systematic evaluation of a specific derivative, 3-Butyl-2-thioxothiazolidin-4-one, using a suite of validated cell-based assays.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and mechanistically informative. The workflow is designed as a self-validating system, progressing from broad cytotoxic screening to detailed mechanistic studies of apoptosis, cell cycle arrest, and metastatic potential.

Strategic Experimental Workflow

A logical, phased approach is critical to efficiently characterize the anticancer profile of a novel compound. We propose a three-stage workflow: initial screening to determine potency, secondary mechanistic assays to understand the mode of action, and tertiary functional assays to evaluate effects on complex cancer phenotypes like metastasis.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Mechanistic Investigation cluster_2 Stage 3: Functional Characterization A MTT Assay (Determine IC50 Value) B Annexin V / PI Staining (Apoptosis Quantification) A->B Proceed if IC50 is potent C Caspase-3/7 Activity Assay (Apoptosis Execution) A->C Proceed if IC50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) A->D Proceed if IC50 is potent E Mitochondrial Membrane Potential (Rhodamine 123 Assay) A->E Proceed if IC50 is potent F Wound Healing 'Scratch' Assay (Collective Cell Migration) A->F Investigate sub-lethal effects G Transwell Migration Assay (Chemotaxis) A->G Investigate sub-lethal effects

Figure 1: A phased experimental workflow for characterizing the anticancer properties of this compound.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine the compound's cytotoxic or cytostatic effect on cancer cells. This establishes the effective concentration range for subsequent mechanistic assays.

MTT Cell Proliferation and Viability Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[6]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., BJ fibroblasts)

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Parameter A549 (Lung Cancer) MCF-7 (Breast Cancer) BJ (Normal Fibroblast)
IC50 (µM) after 48h [Example Value: 15.2][Example Value: 21.8][Example Value: >100]
Selectivity Index [Example Value: >6.5][Example Value: >4.5]N/A
A higher selectivity index (IC50 Normal Cell / IC50 Cancer Cell) indicates a more favorable therapeutic window.

Part 2: Mechanistic Investigation

Once the IC50 is determined, the next stage is to elucidate the mechanism of cell death. The primary hypotheses for anticancer compounds are the induction of apoptosis and/or cell cycle arrest.

Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][9]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • 1X PBS, cold

  • FACS tubes

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask and allow them to attach overnight. Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove residual medium and serum.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Dilution & Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples immediately by flow cytometry.

Data Analysis & Interpretation:

  • Use unstained and single-stained controls to set up compensation and quadrants.

  • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells.

  • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Quadrant 3 (Q3, Annexin V- / PI-): Live, healthy cells.[11]

  • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells.[11]

  • Quantify the percentage of cells in each quadrant and summarize in a table. A significant increase in the Q4 and Q2 populations indicates apoptosis induction.

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control [e.g., 95.1][e.g., 2.3][e.g., 1.5][e.g., 1.1]
Compound (1x IC50) [e.g., 45.7][e.g., 35.2][e.g., 15.8][e.g., 3.3]
Compound (2x IC50) [e.g., 15.3][e.g., 40.1][e.g., 41.2][e.g., 3.4]
Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[13] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol. Use 100 µL of cell suspension per well.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14][15]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]

  • Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

Data Analysis & Interpretation:

  • Subtract the background luminescence (from wells with medium only) from all readings.

  • Calculate the fold change in caspase activity compared to the vehicle control. A dose-dependent increase in luminescence is a strong indicator that the compound induces apoptosis via the caspase-dependent pathway.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA.[16] Because PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized, typically with ethanol.[16] RNase treatment is essential to prevent the staining of double-stranded RNA.[17]

Materials:

  • Flow cytometer

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16][18]

  • 1X PBS

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates as previously described for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and pellet them by centrifugation.

  • Washing: Wash the cell pellet once with 1X PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[17][18]

  • Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.

  • Staining: Centrifuge the fixed cells (at a higher speed, ~500 x g, as fixed cells are less dense) and discard the ethanol.[16]

  • Wash the pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[16]

Data Analysis & Interpretation:

  • Use a pulse-processing gate (e.g., PI-Area vs. PI-Width) to exclude doublets and aggregates.

  • Generate a histogram of PI fluorescence intensity.

  • Model the histogram to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

  • An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound induces cell cycle arrest at that checkpoint.

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control [e.g., 60.5][e.g., 25.3][e.g., 14.2]
Compound (1x IC50) [e.g., 25.1][e.g., 15.7][e.g., 59.2]
Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: Disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis. Rhodamine 123 is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential.[19][20] In healthy cells, this accumulation results in bright fluorescence. Upon loss of ΔΨm, the dye is released from the mitochondria into the cytoplasm, leading to a decrease in fluorescence intensity, which can be quantified.[20][21]

G cluster_0 Intrinsic Apoptosis Pathway A Anticancer Compound (e.g., this compound) B Mitochondrial Stress A->B C Loss of ΔΨm (Measured by Rhodamine 123) B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation (Measured by Caspase-Glo Assay) F->G H Apoptosis G->H

Figure 2: The intrinsic apoptosis pathway, highlighting points of measurement for key assays.

Materials:

  • Rhodamine 123 Mitochondrial Membrane Potential Assay Kit

  • Fluorescence microscope, plate reader, or flow cytometer

  • CCCP (positive control for mitochondrial depolarization)

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis) and treat with the compound at IC50 concentrations for a relevant time period (e.g., 6-24 hours).

  • Positive Control: Treat a set of cells with CCCP (e.g., 10-50 µM) for 20-30 minutes as a positive control for depolarization.[21]

  • Rhodamine 123 Loading: Prepare the Rhodamine 123 working solution according to the kit manufacturer's protocol.[21]

  • Remove the treatment medium and wash cells once with PBS or serum-free medium.

  • Add the Rhodamine 123 working solution to each well and incubate for 20-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed medium or buffer to remove the dye that has not accumulated in the mitochondria.

  • Analysis: Add fresh pre-warmed medium and immediately measure the fluorescence using a suitable instrument (Ex/Em: ~507/529 nm).[21]

Data Analysis & Interpretation:

  • Normalize the fluorescence intensity of treated samples to that of the vehicle control.

  • A significant, dose-dependent decrease in Rhodamine 123 fluorescence indicates that the compound disrupts the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.

Part 3: Functional Characterization - Assessing Metastatic Potential

Beyond inducing cell death, effective anticancer agents may also inhibit cell migration and invasion, key processes in cancer metastasis. These assays are typically performed at sub-lethal concentrations (e.g., 0.1x to 0.25x IC50) to avoid confounding results from cytotoxicity.

Wound Healing (Scratch) Assay

Principle: This straightforward and widely used method assesses collective cell migration.[22] A "wound" or "scratch" is created in a confluent monolayer of cells.[23] The rate at which the cells migrate to close this gap is monitored over time. It provides a measure of the cells' ability to move collectively to "heal" the wound.[23][24]

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Inverted microscope with a camera

Step-by-Step Protocol:

  • Create Monolayer: Seed cells in a plate at a density that will form a fully confluent monolayer after 24-48 hours.

  • Create Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[23] Apply consistent pressure to ensure a uniform gap.

  • Washing: Gently wash the well twice with PBS to remove detached cells and debris.[24]

  • Treatment: Replace the PBS with fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing sub-lethal concentrations of the compound or vehicle control.

  • Imaging: Immediately capture an image of the scratch at time T=0. Place the plate back in the incubator.

  • Capture subsequent images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).[23]

Data Analysis & Interpretation:

  • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

  • Calculate the percentage of wound closure:

    • % Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • A slower rate of wound closure in the treated group compared to the control indicates that the compound inhibits cell migration.

Transwell Migration Assay (Boyden Chamber)

Principle: The Transwell assay assesses the chemotactic migration of individual cells through a porous membrane.[25][26] Cells are seeded in the upper chamber (the insert) in a low-serum medium. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).[27] Cells migrate through the pores in response to the chemoattractant gradient. The number of migrated cells is quantified after a set incubation period.[26] For invasion assays, the membrane can be coated with an extracellular matrix (ECM) like Matrigel, which cells must actively degrade to pass through.[26][27]

Materials:

  • 24-well plates with Transwell inserts (typically 8 µm pore size for most cancer cells)

  • Serum-free and serum-containing medium

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)[28]

Step-by-Step Protocol:

  • Rehydration: Rehydrate the Transwell insert membranes by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours.

  • Chemoattractant: Remove the medium and add 600 µL of chemoattractant medium (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of ~1 x 10⁵ cells/mL. Add 200 µL of this cell suspension (containing the sub-lethal compound concentration or vehicle) to the upper chamber.[28]

  • Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-24 hours) at 37°C.

  • Remove Non-Migrated Cells: After incubation, carefully remove the insert. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[26][27]

  • Fixation: Place the insert into a well containing a fixation solution (e.g., cold methanol) and incubate for 10-20 minutes.

  • Staining: Move the insert to a well containing Crystal Violet solution and stain for 20-30 minutes.[28]

  • Washing: Gently wash the insert in a beaker of water to remove excess stain.

  • Imaging & Quantification: Allow the membrane to air dry. Count the stained, migrated cells on the underside of the membrane in several representative fields of view using a microscope. Alternatively, the dye can be eluted with acetic acid and the absorbance measured.[28]

Data Analysis & Interpretation:

  • Calculate the average number of migrated cells per field for each condition.

  • A significant reduction in the number of migrated cells in the compound-treated group compared to the vehicle control demonstrates an inhibitory effect on cell migration.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2022). National Center for Biotechnology Information. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2024). SOPs.io. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. [Link]

  • Scratch Wound Healing Assay. (2012). Bio-protocol. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). University College London. [Link]

  • ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023). Pharmacophore. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Galaxy Publication. [Link]

  • Study of novel anticancer 4-thiazolidinone derivatives. (2017). PubMed. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). protocols.io. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. [Link]

  • Caspase 3/7 Activity. (2024). protocols.io. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Deep Dive into the Transwell Migration and Invasion Assay. (2024). CLYTE Technologies. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Standard Operating Procedure (SOP) for Transwell Migration Assay. (2024). ResearchHub. [Link]

  • Transwell Migration and Invasion Assays. (n.d.). Creative Bioarray. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. [Link]

  • Scratch Assay protocol. (n.d.). Unknown Source. [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. [Link]

  • Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry. (2000). PubMed. [Link]

  • Mitochondrial Membrane Potential Assay. (2014). National Center for Biotechnology Information. [Link]

  • Mitochondrial Membrane Potential Detection Kit (Rhodamine 123). (n.d.). Cambridge Bioscience. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2020). National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Throughput Screening of 3-Butylrhodanine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse range of biological activities.[1] Specifically, 3-butylrhodanine derivatives have been investigated as inhibitors of various enzymes and protein-protein interactions, showing potential as anticancer, antibacterial, and antiviral agents.[2][3] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug discovery programs.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for 3-butylrhodanine derivatives. It outlines a detailed protocol for a fluorescence polarization-based assay, discusses critical considerations for data analysis, and emphasizes the importance of secondary assays to mitigate the risks associated with Pan-Assay Interference Compounds (PAINS).[6]

A critical consideration when screening rhodanine-containing compounds is their propensity to act as PAINS.[1] These compounds can exhibit non-specific activity through various mechanisms, including aggregation, reactivity, and interference with assay signals, leading to a high rate of false positives.[7][8] Therefore, a rigorous hit validation and progression strategy is paramount.

Principle of the Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9][10] In the context of screening for inhibitors, a fluorescently labeled ligand (probe) is incubated with its target protein. In the unbound state, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger protein, its rotation is significantly slowed, leading to a high polarization signal. A successful inhibitor will compete with the fluorescent probe for binding to the target protein, displacing it and causing a decrease in the polarization signal.[9]

Experimental Workflow Overview

The overall workflow for the HTS campaign is depicted below. It encompasses initial library screening, hit confirmation, and subsequent validation assays to eliminate false positives and characterize true inhibitors.

HTS_Workflow cluster_primary Primary HTS cluster_confirmation Hit Confirmation & Triage cluster_characterization Hit Characterization Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (Z'-factor > 0.5) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response PAINS_Filter Computational PAINS Filter Dose_Response->PAINS_Filter Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) PAINS_Filter->Orthogonal_Assay Hit_Confirmation Confirmed Hits Orthogonal_Assay->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies Hit_Confirmation->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-level workflow for screening and validating 3-butylrhodanine derivatives.

Detailed Protocol: Fluorescence Polarization HTS Assay

This protocol is designed for a 384-well plate format, a common standard in HTS.[11] All additions should be performed using automated liquid handling systems to ensure precision and reproducibility.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

  • Target Protein: Purified target protein of interest at a stock concentration of 10 µM.

  • Fluorescent Probe: Fluorescein-labeled peptide or small molecule ligand specific to the target protein, at a stock concentration of 1 µM in DMSO.

  • 3-Butylrhodanine Derivative Library: Compounds arrayed in 384-well plates at a concentration of 10 mM in DMSO.

  • Positive Control: A known inhibitor of the target protein.

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume, non-binding surface 384-well plates.[11]

  • Plate Reader: A plate reader equipped with fluorescence polarization capabilities, with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[11]

Protocol Steps:

  • Compound Plating:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates with assay buffer to a concentration of 100 µM.

    • Using an automated liquid handler, transfer 40 nL of the 100 µM compound solutions to the final 384-well assay plates. This results in a final compound concentration of 10 µM in a 4 µL assay volume.

    • For control wells, add 40 nL of DMSO (negative control) or the positive control compound.

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer. The final concentration in the well should be optimized to be at or near the Kd of the fluorescent probe.

    • Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration should be low (typically in the low nanomolar range) to maximize the assay window.

  • Assay Assembly:

    • Add 2 µL of the 2X target protein solution to all wells of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 30 minutes at room temperature to allow for protein-compound interaction.

    • Add 2 µL of the 2X fluorescent probe solution to all wells.

    • Centrifuge the plates again.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm for a fluorescein-based probe.[11] The G-factor should be calibrated according to the instrument manufacturer's instructions.

Data Analysis and Hit Identification

The primary output from the FP assay is the millipolarization (mP) value. The data analysis workflow is crucial for identifying genuine hits from the raw data.

Data_Analysis_Workflow cluster_data_processing Data Processing cluster_hit_selection Hit Selection Raw_Data Raw mP Values Plate 1, Plate 2, ... Normalization Normalization % Inhibition Calculation Raw_Data->Normalization QC Quality Control Z'-factor Calculation Normalization->QC Hit_Criteria Hit_Criteria QC->Hit_Criteria Hit_List Primary Hit List Hit_Criteria->Hit_List

Sources

Application Note: A Comprehensive Framework for Evaluating 3-Butyl-2-thioxothiazolidin-4-one as a PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that represent a compelling therapeutic target in oncology due to their central role in promoting cell survival, proliferation, and therapeutic resistance.[1][2] Small-molecule inhibitors are a key strategy for targeting these oncogenic drivers. This guide provides a detailed experimental framework for the comprehensive evaluation of 3-Butyl-2-thioxothiazolidin-4-one, a rhodanine-based compound, as a potential pan-PIM kinase inhibitor.[3] We present an integrated workflow, from direct enzymatic inhibition assays to cellular mechanism-of-action studies, designed for researchers in drug discovery and chemical biology. The protocols herein are structured to ensure scientific rigor, providing not just procedural steps but also the underlying rationale to empower researchers to validate and interpret their findings effectively.

The PIM Kinase Family: A Therapeutic Rationale

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[2] Unlike many other kinases, their activity is primarily regulated at the level of transcription and protein stability rather than by phosphorylation.[] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[][5]

Once expressed, PIM kinases phosphorylate a wide array of substrates that are critical for tumorigenesis.[5][6] Key functions include:

  • Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD at serine 112 (Ser112), which prevents it from binding to and antagonizing anti-apoptotic proteins like BCL-XL, thereby promoting cell survival.[1][2][6]

  • Cell Cycle Progression: PIM kinases promote G1-S phase transition by phosphorylating and regulating cell cycle inhibitors like p27kip1, leading to its degradation.[6][7]

  • Regulation of Protein Synthesis: Through phosphorylation of targets like the eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1), PIM kinases can enhance cap-dependent translation of proteins essential for cell growth, including MYC.[8]

Given their widespread role in hematologic malignancies and various solid tumors, developing potent and selective PIM kinase inhibitors is a high-priority goal in cancer therapy.[1][9][10]

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Core cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM Kinase (1, 2, 3) PIM Kinase (1, 2, 3) STAT->PIM Kinase (1, 2, 3) ↑ transcription BAD BAD PIM Kinase (1, 2, 3)->BAD phosphorylates (inactivates) p27 p27 PIM Kinase (1, 2, 3)->p27 phosphorylates (degrades) 4E-BP1 4E-BP1 PIM Kinase (1, 2, 3)->4E-BP1 phosphorylates MYC MYC PIM Kinase (1, 2, 3)->MYC enhances activity Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression p27->Cell_Cycle_Progression Protein_Synthesis Protein_Synthesis 4E-BP1->Protein_Synthesis MYC->Protein_Synthesis compound This compound compound->PIM Kinase (1, 2, 3) inhibits

Figure 1: Simplified PIM Kinase Signaling Pathway and Point of Inhibition.

The Candidate Inhibitor: this compound

The compound this compound belongs to the rhodanine chemical class, also known as 2-thioxothiazolidin-4-ones.[3][11] This scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to possess a wide range of biological activities, including inhibitory action against various kinases.[12][13][14] Several rhodanine-based molecules have been successfully developed as pan-PIM kinase inhibitors, demonstrating nanomolar potency in both biochemical and cellular assays.[3][15] This precedent provides a strong rationale for investigating this compound for similar activity.

Experimental Workflow for Inhibitor Characterization

A tiered approach is essential for a thorough and resource-efficient evaluation of a candidate inhibitor. Our proposed workflow progresses from direct enzyme interaction to cellular functional outcomes, ensuring that each step validates the findings of the previous one.

Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Target Engagement T1 Protocol 1: In Vitro Kinase Assay (PIM1, PIM2, PIM3) T1_output Output: Direct IC50 Values (Potency & Isoform Selectivity) T1->T1_output T2 Protocol 2: Cell Proliferation Assay (PIM-dependent cell line, e.g., MOLM-16) T1_output->T2 Proceed if potent (IC50 < 1µM) T2_output Output: GI50 Value (Anti-proliferative Effect) T2->T2_output T3 Protocol 3: Western Blot Analysis (p-BAD Ser112) T2_output->T3 Proceed if active (GI50 < 10µM) T3_output Output: Target Modulation (Confirmation of in-cell mechanism) T3->T3_output

Figure 2: Tiered Experimental Workflow for Inhibitor Validation.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PIM1, PIM2, and PIM3 enzymes. This assay directly measures the compound's ability to inhibit the enzymatic activity of each isoform.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[16] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with the amount of ADP, thus a potent inhibitor will result in a low signal.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in a 384-well plate. Include a DMSO-only control.

    • Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[16]

    • Dilute recombinant human PIM1, PIM2, and PIM3 enzymes and a suitable peptide substrate (e.g., a BAD-derived peptide) in the Kinase Buffer.[17] The ATP concentration should be set near the Km for each enzyme to ensure accurate IC50 determination.

  • Kinase Reaction:

    • To the wells containing the diluted compound, add the enzyme solution.

    • Initiate the reaction by adding the ATP/substrate mixture. The final reaction volume is typically 5 µL.[16]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each PIM isoform.[18]

Anticipated Results:

Kinase IsoformHypothetical IC50 (nM)
PIM125
PIM275
PIM340
Table 1: Example IC50 data for a pan-PIM inhibitor.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on a PIM-dependent cancer cell line and determine the 50% growth inhibition concentration (GI50).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.[19] A decrease in the number of viable cells due to drug treatment results in a proportional decrease in the luminescent signal.[20]

Methodology:

  • Cell Culture:

    • Culture a PIM-expressing hematologic cancer cell line, such as MOLM-16 (Acute Myeloid Leukemia), in appropriate media.[10][21]

    • Seed the cells in a 96-well white, clear-bottom plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with the compound over a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle (DMSO) control.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use non-linear regression to determine the GI50 value.

Anticipated Results:

Cell LineCancer TypeHypothetical GI50 (nM)
MOLM-16AML150
K562CML750
Table 2: Example GI50 data in PIM-dependent cell lines.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits PIM kinase activity within intact cells by measuring the phosphorylation status of a known downstream substrate, BAD.

Principle: A functional PIM kinase inhibitor should decrease the phosphorylation of its substrates in a dose-dependent manner. Western blotting allows for the specific detection of both total and phosphorylated forms of a target protein, providing a direct readout of kinase activity in a cellular context.[20] We will probe for phosphorylation of BAD at Ser136, a site also targeted by other kinases like Akt, or more specifically at Ser112, a known PIM phosphorylation site.[6][8][17][22]

Methodology:

  • Cell Treatment and Lysis:

    • Seed MOLM-16 cells at a higher density (e.g., 1x10^6 cells/mL) in a 6-well plate.

    • Treat cells with increasing concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. This shorter time point is chosen to observe direct effects on signaling rather than downstream effects of apoptosis or cell cycle arrest.

    • Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.[24]

    • Transfer the separated proteins to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[22][23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BAD (Ser112 or Ser136).[22][26]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Stripping and Reprobing:

    • To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total BAD and a loading control like GAPDH or β-actin.[23]

Anticipated Results: A dose-dependent decrease in the band intensity for phospho-BAD should be observed with increasing concentrations of the inhibitor, while the levels of total BAD and the loading control should remain constant. This result confirms that the compound engages and inhibits its intended target within the cellular environment.

Data Interpretation and Next Steps

A successful candidate will exhibit the following profile:

  • Potent Biochemical Inhibition: Low nanomolar IC50 values against PIM kinase isoforms.

  • On-Target Cellular Activity: A GI50 value in the nanomolar to low micromolar range in PIM-dependent cell lines.

  • Confirmed Target Engagement: A clear, dose-dependent reduction in the phosphorylation of PIM substrates like BAD in cells at concentrations consistent with the GI50 value.

If this compound meets these criteria, subsequent steps would include a broad kinase selectivity panel to assess off-target effects, further mechanism-of-action studies, and eventual evaluation in preclinical in vivo models.[8][27]

References

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (Source: AACR Journals, URL: [Link])

  • PIM kinase (and Akt) biology and signaling in tumors. (Source: PMC - PubMed Central - NIH, URL: [Link])

  • The role of Pim kinase in immunomodulation. (Source: PMC - PubMed Central - NIH, URL: [Link])

  • Pim kinase substrate identification and specificity. (Source: PubMed, URL: [Link])

  • PIM Kinase as an Executional Target in Cancer. (Source: PMC - NIH, URL: [Link])

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (Source: Bentham Science, URL: [Link])

  • PIM Kinase as an Executional Target in Cancer. (Source: Journal of Cancer Prevention, URL: [Link])

  • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (Source: ResearchGate, URL: [Link])

  • The Role of PIM Kinases in Pediatric Solid Tumors. (Source: MDPI, URL: [Link])

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (Source: Bentham Science, URL: [Link])

  • Mechanisms regulating Pim levels and downstream activation. (Source: ResearchGate, URL: [Link])

  • Insulin receptor substrate 1 is a substrate of the Pim protein kinases. (Source: Oncotarget, URL: [Link])

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (Source: PubMed, URL: [Link])

  • PIM1 kinase and its diverse substrate in solid tumors. (Source: PubMed, URL: [Link])

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (Source: ScienceDirect, URL: [Link])

  • Pim Kinase Substrate Identification and Specificity. (Source: The Journal of Biochemistry | Oxford Academic, URL: [Link])

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (Source: MDPI, URL: [Link])

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (Source: Molecular Cancer Therapeutics, URL: [Link])

  • IC50 determination for receptor-targeted compounds and downstream signaling. (Source: American Association for Cancer Research, URL: [Link])

  • In-cell Western Assays for IC50 Determination. (Source: Azure Biosystems, URL: [Link])

  • Western Blot Protocol 1. Reagents. (Source: GenScript, URL: [Link])

  • 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. (Source: PubMed, URL: [Link])

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (Source: ResearchGate, URL: [Link])

  • Western Blot Protocols. (Source: OriGene, URL: [Link])

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (Source: PMC - NIH, URL: [Link])

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (Source: PubMed Central, URL: [Link])

  • (a) The inhibition rate (%) assay of 10 selected compounds against PIM2... (Source: ResearchGate, URL: [Link])

  • General Protocol for Western Blotting. (Source: Bio-Rad, URL: [Link])

  • Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. (Source: PubMed, URL: [Link])

  • Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. (Source: NIH, URL: [Link])

  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (Source: AACR, URL: [Link])

  • 3-Butyl-2-thio-4-thiazolidinone | C7H11NOS2 | CID 88926. (Source: PubChem, URL: [Link])

Sources

Methodology for assessing 3-Butyl-2-thioxothiazolidin-4-one as an MptpB inhibitor in tuberculosis research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Methodology for Assessing 3-Butyl-2-thioxothiazolidin-4-one as an MptpB Inhibitor in Tuberculosis Research

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and anti-infective discovery.

Abstract: This document provides a comprehensive guide for the evaluation of this compound, a rhodanine-based compound, as a potential inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a critical virulence factor secreted by M. tuberculosis that subverts host immune responses, making it a prime target for novel anti-tuberculosis therapeutics.[1][2][3] This guide details the scientific rationale, step-by-step protocols for biochemical and cell-based assays, and data interpretation strategies necessary to thoroughly characterize the inhibitory potential of this compound.

Introduction: MptpB as a Strategic Anti-Virulence Target

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, has evolved sophisticated mechanisms to survive and replicate within host macrophages.[4] A key strategy is the secretion of virulence factors that manipulate host cell signaling pathways. The protein tyrosine phosphatase MptpB is one such secreted effector, essential for the intracellular survival of Mtb.[5][6]

MptpB disrupts host immune responses by:

  • Inhibiting Phagosome Maturation: It prevents the fusion of the Mtb-containing phagosome with the lysosome, creating a protected niche for bacterial replication.[4]

  • Suppressing Pro-inflammatory Cytokine Production: MptpB has been shown to block the production of key cytokines like IL-6, which are crucial for orchestrating an effective immune response.[2][7]

  • Promoting Macrophage Survival: By activating pro-survival pathways like Akt and inhibiting apoptosis-inducing pathways, MptpB ensures the viability of its host cell, thereby sustaining the infection.[1][7][8]

Targeting MptpB represents an attractive anti-virulence strategy. Unlike traditional antibiotics that target bacterial growth and are prone to resistance, MptpB inhibitors disarm the bacterium, rendering it susceptible to host-mediated clearance.[2][6] This approach may also act synergistically with existing anti-TB drugs.[2][9] The compound this compound belongs to the rhodanine chemical class, which has been identified as a promising scaffold for developing MptpB inhibitors.[9][10]

Foundational Workflow for Inhibitor Assessment

The evaluation of this compound as an MptpB inhibitor should follow a multi-tiered approach, progressing from direct enzymatic assays to more complex cell-based models. This ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.

G cluster_0 Biochemical Characterization cluster_1 Cell-Based Validation A Recombinant MptpB Expression & Purification B Enzymatic Assay: pNPP Hydrolysis A->B C IC50 Determination B->C E Biophysical Interaction (e.g., MST, SPR) B->E D Kinetic Analysis (Mode of Inhibition) C->D F Macrophage Cytotoxicity Assay C->F I Lead Optimization D->I E->I G Intracellular Mtb Survival Assay F->G H Host Signaling Pathway Analysis (e.g., IL-6 ELISA, Akt Phosphorylation) G->H H->I

Figure 1: A multi-tiered workflow for the comprehensive assessment of an MptpB inhibitor, from initial biochemical characterization to cell-based validation and eventual lead optimization.

Part I: Biochemical Characterization

This section focuses on the direct interaction between this compound and the MptpB enzyme.

Protocol: Recombinant MptpB Expression and Purification

The foundation of any in vitro inhibitor screening is a pure, active enzyme. Recombinant MptpB is typically expressed in E. coli and purified using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an MptpB expression vector (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of transformed E. coli and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged MptpB with Elution Buffer.

  • Analyze fractions by SDS-PAGE for purity.

  • Pool pure fractions and dialyze against Dialysis Buffer to remove imidazole.

  • Determine protein concentration (e.g., using Bradford or BCA assay) and store at -80°C in aliquots with glycerol.

Protocol: MptpB Enzymatic Assay and IC50 Determination

The most common method for assessing phosphatase activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[11][12][13] MptpB dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm.[12][13][14]

Materials:

  • Purified recombinant MptpB.

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG) buffer, pH 7.0, containing 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl.[2]

  • pNPP substrate solution (e.g., 100 mM stock in water).

  • This compound stock solution in DMSO.

  • Stop Solution: 1 M NaOH.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader.

Procedure:

  • Enzyme Titration: First, determine the optimal concentration of MptpB that yields a linear reaction rate for at least 30 minutes.

  • IC50 Determination: a. Prepare a serial dilution of this compound in Assay Buffer (e.g., 11-point, 2-fold dilution starting from 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. b. In a 96-well plate, add 50 µL of Assay Buffer. c. Add 25 µL of the inhibitor dilutions to the respective wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme). d. Add 25 µL of a pre-determined concentration of MptpB to all wells except the negative control. e. Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. f. Initiate the reaction by adding 100 µL of pNPP solution (final concentration should be at its Kₘ value, typically 2.5 mM for MptpB).[2] g. Incubate the plate at 25°C for a fixed time (e.g., 20 minutes) within the linear range of the reaction. h. Stop the reaction by adding 50 µL of Stop Solution. i. Read the absorbance at 405 nm.

  • Data Analysis: a. Subtract the background absorbance (negative control) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
pNPP p-Nitrophenyl phosphate, a chromogenic substrate for phosphatases.
DMG Buffer 3,3-dimethylglutarate buffer, commonly used for MptpB assays.[2]
Kinetic Analysis: Determining the Mode of Inhibition

Understanding how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive, or mixed) provides crucial mechanistic insight. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the pNPP assay as described above.

  • Use a matrix of varying pNPP concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ) and several fixed concentrations of this compound (e.g., 0.5x, 1x, 2x IC50).

  • Measure the initial reaction velocity (V₀) for each condition.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the enzyme's Kₘ and Vₘₐₓ.

Mode of InhibitionEffect on KₘEffect on Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed VariesDecreases
Biophysical Validation of Direct Binding

Biophysical techniques can confirm direct physical interaction between the compound and MptpB, ruling out artifacts from the enzymatic assay.[15][16][17][]

  • Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled protein through a temperature gradient upon ligand binding. It can determine binding affinity (Kₐ).

  • Surface Plasmon Resonance (SPR): Immobilizes the enzyme on a sensor chip and flows the inhibitor over the surface. It provides real-time data on association and dissociation rates (kₐ, kₐ), from which the dissociation constant (Kₐ) can be calculated.

Part II: Cell-Based Efficacy and Mechanism

After confirming direct enzymatic inhibition, the next critical step is to assess the compound's activity in a biologically relevant context.

Protocol: Macrophage Cytotoxicity Assay

Before testing for anti-mycobacterial activity, it is essential to determine the toxicity of this compound to the host macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo).

  • 96-well tissue culture plate.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the compound for 24-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Calculate the CC50 (cytotoxic concentration 50%) value. A good inhibitor candidate should have a CC50 significantly higher than its IC50 and its effective concentration in the intracellular assay.

Protocol: Intracellular M. tuberculosis Survival Assay

This is the key experiment to determine if the compound can inhibit Mtb replication within its host cell.[4][6]

G A Seed Macrophages in 96-well plate B Infect with Mtb (e.g., H37Rv) at MOI=1 A->B C Wash to remove extracellular bacteria B->C D Add compound (this compound) C->D E Incubate for 3-5 days D->E F Lyse macrophages E->F G Plate lysate on 7H11 agar F->G H Incubate plates and count CFU G->H

Figure 2: Workflow for the intracellular M. tuberculosis survival assay to determine the efficacy of the test compound in a host-pathogen context.

Materials:

  • Macrophage cell line.

  • M. tuberculosis strain (e.g., H37Rv).

  • Complete culture medium.

  • 7H9 broth and 7H11 agar for Mtb culture.

  • Sterile water with 0.05% Tween-80 for cell lysis.

  • Biosafety Level 3 (BSL-3) facility and procedures.

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Infect the macrophages with Mtb at a multiplicity of infection (MOI) of ~1 for 4 hours.

  • Wash the cells thoroughly with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound at non-toxic concentrations. Include a vehicle control (DMSO) and a positive control antibiotic (e.g., rifampicin).

  • Incubate the plates for 3-5 days in a humidified 37°C, 5% CO₂ incubator.

  • At the end of the incubation, lyse the macrophages with sterile water containing 0.05% Tween-80.

  • Prepare serial dilutions of the lysate and plate on 7H11 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the bacterial load. A successful inhibitor will cause a significant reduction in CFU compared to the vehicle control.[9]

Protocol: Host Signaling Pathway Analysis (Mechanism of Action)

To confirm that the intracellular activity of the compound is due to the inhibition of MptpB, key host signaling pathways modulated by MptpB should be examined.[2][7]

IL-6 Production Assay (ELISA):

  • Seed macrophages (e.g., RAW 264.7 cells stably transfected to overexpress MptpB) in a 12-well plate.[2][19]

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with interferon-gamma (IFN-γ, e.g., 200 U/mL) for 24 hours.[7][19]

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-6 using a commercial ELISA kit according to the manufacturer's protocol.[7][19]

  • Expected Outcome: MptpB expression suppresses IFN-γ-induced IL-6 production.[7] An effective inhibitor should restore IL-6 secretion in a dose-dependent manner.[2]

Akt Phosphorylation (Western Blot):

  • Seed macrophages overexpressing MptpB.

  • Treat with the inhibitor for a specified time.

  • Lyse the cells and collect protein lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • Expected Outcome: MptpB increases the level of p-Akt.[8] A successful inhibitor should reduce the p-Akt/total Akt ratio, indicating a reversal of the MptpB-mediated pro-survival signal.

Data Summary and Interpretation

All quantitative data should be systematically tabulated for clear interpretation and comparison.

AssayMetricThis compound (Example Data)Interpretation
MptpB Enzymatic Assay IC505.2 µMPotent direct inhibition of the enzyme.
Kinetic Analysis Mode of InhibitionMixed-typeInteracts with both the free enzyme and the enzyme-substrate complex.
Macrophage Cytotoxicity CC50>100 µMLow toxicity to host cells.
Selectivity Index (SI) CC50 / IC50>19Favorable therapeutic window.
Intracellular Mtb Assay EC5010.5 µMEffective at reducing bacterial load in a cellular context.
IL-6 Restoration % of Control85% at 20 µMRestores host immune signaling suppressed by MptpB.

Conclusion

This guide outlines a robust, integrated methodology for the comprehensive assessment of this compound as an MptpB inhibitor. By systematically progressing from biochemical characterization to cell-based validation, researchers can build a strong, evidence-based case for the compound's potential as a novel anti-tuberculosis therapeutic. The described protocols provide a self-validating framework, ensuring that observed anti-mycobacterial effects are directly linked to the inhibition of the MptpB virulence factor.

References

  • Berube, B. J., et al. (2021). MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections. ACS Infectious Diseases. [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry. [Link]

  • Rudraraju, K. V., et al. (2020). Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis. Microorganisms. [Link]

  • Li, L., et al. (2013). Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold. Journal of Medicinal Chemistry. [Link]

  • Kratochvil, J., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry. [Link]

  • Singh, P., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • Beresford, N., et al. (2007). MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity. The Biochemical journal. [Link]

  • Kratochvil, J., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry. [Link]

  • Li, L., et al. (2010). Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis. ACS Chemical Biology. [Link]

  • Zhou, B., et al. (2010). Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. Proceedings of the National Academy of Sciences. [Link]

  • Villa, S., et al. (2018). Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry. [Link]

  • Tiberti, M., et al. (2022). The Mycobacterium tuberculosis protein tyrosine phosphatase MptpA features a pH dependent activity overlapping the bacterium sensibility to the competitive inhibitor L335-M34. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Zhou, B., et al. (2010). Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. PNAS. [Link]

  • Martini, C., et al. (2011). Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages. Journal of Antimicrobial Chemotherapy. [Link]

  • Villa, S., et al. (2018). Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry. [Link]

  • Salmaso, V., & Moro, S. (2018). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences. [Link]

  • APHL. (2012). Overview of Mycobacterial Culture, Identification, and Drug Susceptibility Testing. Association of Public Health Laboratories. [Link]

  • Kumar, P., et al. (2012). Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • Gomaa, A. A. M., et al. (2022). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. [Link]

  • Zhou, B., et al. (2010). Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. PNAS. [Link]

  • RNTCP. (2009). Training Manual for Mycobacterium tuberculosis Culture & Drug susceptibility testing. Central TB Division, Directorate General of Health Services, Ministry of Health and Family Welfare. [Link]

  • Stanley, S. A., et al. (2012). Identification of Novel Inhibitors of M. tuberculosis Growth Using Whole Cell Based High-Throughput Screening. ACS Chemical Biology. [Link]

  • Rajan, R. E., & Ramya, V. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Analytical & Pharmaceutical Research. [Link]

  • Sledz, P., & Caflisch, A. (2018). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • The Scientist. (2024). New “Kill Test” Could Help Screen Better Antibiotics. The Scientist. [Link]

  • World Health Organization. (2014). Laboratory - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis. World Health Organization. [Link]

  • ScienCell Research Laboratories. pNPP Phosphatase Assay (PNPP). ScienCell. [Link]

  • Warrier, T., et al. (2016). A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. ACS Infectious Diseases. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Centers for Disease Control and Prevention. (2005). Guidelines for Preventing the Transmission of Mycobacterium tuberculosis in Health-Care Settings, 2005. CDC. [Link]

  • BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. BioAssay Systems. [Link]

  • Stanley, S. A., et al. (2012). Identification of Novel Inhibitors of M. tuberculosis Growth Using Whole Cell Based High-Throughput Screening. ACS Chemical Biology. [Link]

  • World Health Organization. (2010). Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 1. World Health Organization. [Link]

  • Biocompare. (n.d.). p-Nitrophenyl Phosphate (PNPP) from New England Biolabs. Biocompare. [Link]

  • Verma, A., & Saraf, S. K. (2008). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

  • Husain, A., et al. (2011). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals. [Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 3-Butylrhodanine with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Knoevenagel Condensation in Medicinal Chemistry

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This reaction involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[4] In the realm of drug discovery, the Knoevenagel condensation has proven to be an indispensable tool for the synthesis of a wide array of biologically active molecules, including anticancer, antimalarial, and antiviral agents.[2][5][6]

This guide focuses on a specific and highly relevant application of this reaction: the condensation of 3-butylrhodanine with various aromatic aldehydes. The rhodanine scaffold, a derivative of thiazolidine, is recognized as a "privileged structure" in medicinal chemistry.[7][8] Its derivatives are known to interact with a diverse range of biological targets, exhibiting activities such as antimicrobial, antiviral, antidiabetic, and anticancer properties.[7][8][9][10] The introduction of an arylidene moiety at the C-5 position of the rhodanine ring via Knoevenagel condensation is a common strategy to generate libraries of potential drug candidates.[7] The N-3 butyl substituent on the rhodanine core enhances lipophilicity, which can be a critical factor in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, troubleshooting advice, and a discussion of the applications of the resulting 5-arylidene-3-butylrhodanine derivatives in drug development.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The key steps involve the deprotonation of the active methylene group of 3-butylrhodanine, nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, and subsequent dehydration.

  • Deprotonation: A weak base abstracts a proton from the C-5 position of the 3-butylrhodanine ring. The acidity of this proton is enhanced by the two adjacent electron-withdrawing groups (the carbonyl group and the thiocarbonyl group), which stabilize the resulting carbanion via resonance.[4]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[11]

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product, the 5-arylidene-3-butylrhodanine.[4]

Knoevenagel_Mechanism Rhodanine 3-Butylrhodanine Carbanion Carbanion Intermediate Rhodanine->Carbanion + Base Aldehyde Aromatic Aldehyde Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Base Base (e.g., Piperidine) Carbanion->Tetrahedral + Aromatic Aldehyde Product 5-Arylidene-3-butylrhodanine Tetrahedral->Product - H₂O

Sources

Application Notes and Protocols: Harnessing 3-Butyl-2-thioxothiazolidin-4-one in Combination Therapies Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Combating Multidrug-Resistance

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering conventional antibiotic therapies increasingly ineffective.[1][2] Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) are associated with high rates of morbidity and mortality.[3] This necessitates the development of novel therapeutic strategies. One of the most promising avenues is the use of combination therapies, where a non-antibiotic compound potentiates the activity of an existing antibiotic, reviving its efficacy against resistant strains.[4][5]

This document provides a detailed guide for researchers on the application of 3-Butyl-2-thioxothiazolidin-4-one, a rhodanine derivative, as a synergistic agent in combination with conventional antibiotics against MDR Gram-positive bacteria. Rhodanine derivatives have demonstrated significant antimicrobial potential, and their unique mode of action makes them prime candidates for such therapeutic strategies.[6]

Mechanism of Action: Disrupting Bacterial Cell Division

While the precise molecular interactions of this compound are an active area of research, evidence suggests that its therapeutic effect, like other thiazolidinone derivatives, may stem from the disruption of bacterial cell division. The primary target of this class of compounds is believed to be the Filamenting temperature-sensitive mutant Z (FtsZ) protein.

FtsZ is a crucial cytoskeletal protein in prokaryotes, analogous to tubulin in eukaryotes. It polymerizes at the mid-cell to form the Z-ring, a structure that is fundamental for the recruitment of other proteins involved in septum formation and cell division. By interfering with FtsZ assembly, this compound can inhibit bacterial cytokinesis, leading to cell filamentation and eventual lysis. This mechanism offers a significant advantage as it targets a pathway not exploited by most conventional antibiotics.

G cluster_0 Bacterial Cell cluster_1 Inhibitory Action FtsZ_monomers FtsZ monomers Z_ring Z-ring formation at mid-cell FtsZ_monomers->Z_ring GTP-dependent polymerization Divisome Divisome assembly Z_ring->Divisome Recruitment of proteins Septum Septum formation Divisome->Septum Daughter_cells Daughter cells Septum->Daughter_cells Cell division Compound This compound Inhibition Inhibition of FtsZ polymerization Compound->Inhibition Inhibition->Z_ring

Figure 1: Proposed mechanism of action of this compound.

Synergistic Potential with Conventional Antibiotics

The primary application of this compound is not as a standalone antibiotic, but as a potentiator of other antimicrobial agents. By weakening the bacterial cell through the disruption of cell division, it can re-sensitize resistant strains to antibiotics that they would otherwise be able to overcome. This synergistic effect is particularly relevant for antibiotics that target cell wall synthesis, such as β-lactams and glycopeptides.

Illustrative Synergistic Activity Data

The following tables present hypothetical yet representative data based on published findings for closely related rhodanine and thiazole derivatives, demonstrating the potential synergistic effects when combined with conventional antibiotics against MRSA.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Compounds against MRSA (ATCC 43300)

CompoundMIC (µg/mL)
This compound8
Vancomycin2
Oxacillin256

Table 2: Fractional Inhibitory Concentration (FIC) Indices for Combination Therapies against MRSA (ATCC 43300)

CombinationFIC of Compound AFIC of Compound BFIC Index (FICI)Interpretation
This compound + Vancomycin0.250.50.75Additive
This compound + Oxacillin0.1250.250.375Synergy

Note: Synergy is defined as an FICI of ≤ 0.5. Additivity is defined as an FICI of > 0.5 to < 2. Indifference is an FICI of ≥ 2 to ≤ 4. Antagonism is an FICI of > 4.

Experimental Protocols

The following are detailed protocols for assessing the synergistic activity of this compound with a partner antibiotic.

G Start Start MIC Determine MIC of individual compounds Start->MIC Checkerboard Perform Checkerboard Assay MIC->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Interpret Interpret Synergy/Additivity/Antagonism Calculate_FIC->Interpret Time_Kill Perform Time-Kill Curve Analysis Interpret->Time_Kill If Synergy or Additivity End End Interpret->End If Indifference or Antagonism Analyze_TK Analyze Bactericidal/Bacteriostatic Effect Time_Kill->Analyze_TK Analyze_TK->End

Figure 2: Experimental workflow for assessing synergistic antimicrobial activity.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Materials:

  • This compound (Compound A)

  • Partner antibiotic (e.g., Oxacillin) (Compound B)

  • MDR bacterial strain (e.g., MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Compound A and Compound B in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of a 4x working solution of Compound B. Perform a 2-fold serial dilution across the rows by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well in each row.

    • In the first row, add 50 µL of a 4x working solution of Compound A. Perform a 2-fold serial dilution down the columns by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well in each column.

    • This creates a matrix of decreasing concentrations of both compounds.

    • Include wells with each compound alone for MIC determination, and a growth control well with no compounds.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

  • FIC Index Calculation:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of Compound A + FIC of Compound B

Protocol 2: Time-Kill Curve Analysis

This dynamic assay assesses the rate of bacterial killing over time by a combination of antimicrobial agents.

Materials:

  • Compounds and bacterial strain as in Protocol 1

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Procedure:

  • Culture Preparation: Grow an overnight culture of the test organism in CAMHB. Dilute the culture to approximately 1 x 10^6 CFU/mL in fresh CAMHB.

  • Treatment Groups: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • Compound A alone (at a relevant concentration, e.g., 0.5x MIC)

    • Compound B alone (at a relevant concentration, e.g., 0.5x MIC)

    • Combination of Compound A and Compound B (at the same concentrations as above)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment group. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Conclusion and Future Perspectives

The combination of this compound with conventional antibiotics represents a promising strategy to combat the growing threat of multidrug-resistant bacteria. The proposed mechanism of action, targeting the essential cell division protein FtsZ, provides a novel approach to overcoming established resistance mechanisms. The protocols outlined in this document provide a robust framework for researchers to investigate and validate the synergistic potential of this and other rhodanine derivatives. Further research should focus on elucidating the precise molecular interactions with FtsZ, optimizing combination therapies against a broader range of MDR pathogens, and evaluating the in vivo efficacy and safety of these promising therapeutic strategies.

References

  • Al-Agamy, M. H., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. Available from: [Link]

  • Kamal, A., et al. (2015). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Medicinal Chemistry Research, 24(7), 2916-2923. Available from: [Link]

  • Kwiecień, H., et al. (2018). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Journal of Molecular Structure, 1171, 804-812. Available from: [Link]

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675. Available from: [Link]

  • Kaul, M., et al. (2013). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy, 57(9), 4344-4353. Available from: [Link]

  • White, E. L., et al. (2002). A high-throughput screening assay for inhibitors of bacterial cell division. Journal of biomolecular screening, 7(5), 453-459. Available from: [Link]

  • Kaul, M., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(10), e00863-17. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Doern, C. D. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of clinical microbiology, 52(12), 4124-4128. Available from: [Link]

  • Beuria, T. K., et al. (2009). Promoting Assembly and Bundling of FtsZ as a Strategy to Inhibit Bacterial Cell Division: A New Approach for Developing Novel Antibacterial Drugs. Journal of Biological Chemistry, 284(33), 22067-22077. Available from: [Link]

  • Mun, S. H., et al. (2013). Combination therapy of sophoraflavanone B against MRSA: in vitro synergy testing. Evidence-based complementary and alternative medicine, 2013, 823794. Available from: [Link]

  • Rybak, M. J., et al. (2020). Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, the Pediatric Infectious Diseases Society, and the Society of Infectious Diseases Pharmacists. American journal of health-system pharmacy, 77(11), 835-864. Available from: [Link]

  • Shrestha, B., et al. (2016). Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal. BMC research notes, 9(1), 363. Available from: [Link]

  • Klahn, P., & Brönstrup, M. (2017). β-lactam/β-lactamase inhibitor combinations: an update. Current opinion in pharmacology, 33, 57-68. Available from: [Link]

  • Chen, Y., et al. (2024). Synergistic oral beta-lactam combinations for treating tuberculosis. Journal of Antimicrobial Chemotherapy, dkae255. Available from: [Link]

  • Al-Hussainy, M. M., et al. (2019). Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of MC21-B, an antibacterial compound produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T. International journal of antimicrobial agents, 53(5), 633-639. Available from: [Link]

  • Basualdo, M. C., et al. (2021). Therapeutic Drug Monitoring of Vancomycin in Adult Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia or Pneumonia. The Canadian journal of hospital pharmacy, 74(4), 303-310. Available from: [Link]

  • Bharadwaj, A., et al. (2022). Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis. BioMed research international, 2022, 5419874. Available from: [Link]

  • Farhadi, F., et al. (2014). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur journal of microbiology, 7(1), e8671. Available from: [Link]

  • Popescu, M. I., et al. (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. International journal of molecular sciences, 24(13), 10839. Available from: [Link]

  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics. Available from: [Link]

  • Labro, M. T. (1993). Synergism and antagonism in double beta-lactam antibiotic combinations. Journal of antimicrobial chemotherapy, 31 Suppl A, 119-127. Available from: [Link]

  • Tselepis, I., et al. (2023). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Antibiotics (Basel, Switzerland), 12(11), 1603. Available from: [Link]

  • Tariq, R., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. ACS infectious diseases, 7(7), 1953-1964. Available from: [Link]

  • Lavoie, E. (2017). Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. Contagion Live. Available from: [Link]

  • Synthetic and antibacterial studies of rhodanine derivatives with indol-2,-3-diones. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4236-4240. Available from: [Link]

  • Miao, Z., et al. (2013). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. Molecules (Basel, Switzerland), 18(11), 13919-13933. Available from: [Link]

  • ResearchGate. (2015). MICs of heteroaryl isothiazolones and selected quinolones against.... Available from: [Link]

  • Al-Hussainy, M. M., et al. (2019). Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of MC21-B, an antibacterial compound produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T. International journal of antimicrobial agents, 53(5), 633-639. Available from: [Link]

  • Brown, E. D., & Wright, G. D. (2016). Combination Approaches to Combat Multi-Drug Resistant Bacteria. The Journal of antibiotics, 69(1), 1-13. Available from: [Link]

Sources

Application Notes & Protocols: Development of 3-Butylrhodanine-Based Compounds as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The rhodanine scaffold, a 2-thioxothiazolidin-4-one core, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[3][4] This guide focuses on the rationale, synthesis, and evaluation of a specific subclass: 3-butylrhodanine derivatives, which are being explored as potent inhibitors of critical Mtb survival pathways.

Scientific Rationale: Why Target Mtb with 3-Butylrhodanine Derivatives?

The development of rhodanine-based compounds is not arbitrary; it is a structure-driven approach targeting validated Mtb enzymes that are essential for the bacterium's survival and pathogenesis within the host. The N-3 position of the rhodanine ring is a critical site for modification to enhance potency and modulate pharmacokinetic properties. The butyl group at this position often serves as an anchor to improve lipophilicity, which can be crucial for penetrating the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

Several key Mtb enzymes have been identified as targets for rhodanine derivatives:

  • Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB): This enzyme is a crucial virulence factor that Mtb secretes to disrupt host cell signaling, allowing the bacterium to survive within macrophages.[3][5] Inhibition of MptpB can cripple this survival mechanism, making the bacteria more susceptible to host immune clearance.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the FAS-II (fatty acid synthase-II) pathway, which is responsible for synthesizing the mycolic acids that are unique and essential components of the mycobacterial cell wall.[1][6][7] This is the same target as the frontline TB drug isoniazid. Rhodanine derivatives offer a potential alternative for inhibiting InhA, particularly in isoniazid-resistant strains.

  • Carbonic Anhydrases (CAs): Mycobacterial CAs are involved in pH regulation and CO2 fixation, processes essential for Mtb's adaptation and survival in different host environments. Rhodanine-linked compounds have shown promise as selective inhibitors of mycobacterial CAs over human isoforms.[8]

This multi-target potential underscores the versatility of the rhodanine scaffold and provides a strong foundation for developing new antitubercular agents.

Core Synthesis Protocol: Knoevenagel Condensation for 5-substituted-3-butylrhodanines

The most common and efficient method for synthesizing the target compounds is the Knoevenagel condensation of 3-butylrhodanine with a selected aromatic or heteroaromatic aldehyde. This protocol provides a robust framework for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

Diagram: General Synthesis Workflow

G cluster_0 PART 1: Synthesis of 3-Butylrhodanine Intermediate cluster_1 PART 2: Knoevenagel Condensation cluster_2 PART 3: Purification & Characterization reagents1 Rhodanine + Butyl Bromide base Base (e.g., K2CO3) in Solvent (e.g., DMF) reagents1->base Step 1a intermediate 3-Butylrhodanine base->intermediate Step 1b: N-Alkylation catalyst Catalyst (e.g., Piperidine) in Solvent (e.g., Ethanol) intermediate->catalyst Step 2a aldehyde Aromatic Aldehyde (R-CHO) aldehyde->catalyst Step 2b product Final Product: 5-Arylidene-3-butylrhodanine catalyst->product Step 2c: Condensation & Reflux purification Purification (Recrystallization or Column Chromatography) product->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis

Caption: Workflow for the synthesis of 5-arylidene-3-butylrhodanine derivatives.

Step-by-Step Methodology

Objective: To synthesize a 5-arylidene-3-butylrhodanine derivative.

Materials:

Reagent/MaterialPurpose
3-ButylrhodanineCore scaffold intermediate
Substituted Aromatic AldehydeTo introduce diversity at C5-position
Anhydrous EthanolReaction solvent
PiperidineBasic catalyst for condensation
Glacial Acetic AcidAlternative catalyst/co-solvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss upon heating
Magnetic stirrer/hotplateFor heating and mixing
Buchner funnel & filter paperFor isolating the crude product
Thin Layer Chromatography (TLC)To monitor reaction progress

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-butylrhodanine (1.0 eq) and the selected aromatic aldehyde (1.0-1.1 eq) in anhydrous ethanol (20-30 mL).

    • Causality Note: Using a slight excess of the aldehyde can help drive the reaction to completion. Ethanol is a common solvent as it effectively dissolves the reactants and is suitable for reflux temperatures.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq) or a few drops of glacial acetic acid.

    • Causality Note: Piperidine, a base, deprotonates the active methylene group at the C5 position of the rhodanine ring, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the product is typically indicated by the appearance of a new, less polar spot and the disappearance of the aldehyde spot. Reactions are often complete within 2-6 hours.

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography if it is an oil or if impurities co-precipitate.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

In Vitro Evaluation: A Tiered Approach to Antitubercular Profiling

A systematic workflow is essential to identify compounds with potent and selective activity. The process begins with assessing whole-cell activity against Mtb, followed by evaluating toxicity against mammalian cells to determine a selectivity index.

Diagram: In Vitro Screening Cascade

G synthesis Synthesized 3-Butylrhodanine Compound Library mic_assay Primary Screen: Whole-Cell MIC Assay (M. tuberculosis H37Rv) synthesis->mic_assay cytotoxicity Secondary Screen: Cytotoxicity Assay (e.g., Vero, HepG2 cells) mic_assay->cytotoxicity Active Compounds selectivity Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / MIC cytotoxicity->selectivity hit_selection Hit Selection (Potent MIC & High SI) selectivity->hit_selection moa_studies Mechanism of Action Studies: • Enzyme Inhibition Assays (InhA, MptpB) • Time-Kill Kinetics • Macrophage Infection Model hit_selection->moa_studies Prioritized Hits lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: A tiered workflow for the in vitro evaluation of antitubercular compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. This protocol uses a colorimetric microplate assay with a viability indicator like Resazurin.[10]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) and glycerol

  • 96-well microtiter plates (sterile, clear bottom)

  • Test compounds dissolved in DMSO

  • Resazurin salt solution (e.g., 0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture with fresh media to a final concentration that will yield ~1 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth directly in the 96-well plate. A typical starting concentration is 64 µg/mL, serially diluted two-fold down to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Add the prepared Mtb inoculum to each well containing the test compound, positive control, and negative control (media + DMSO only).

  • Incubation: Seal the plates with a breathable sealer or place them in a secondary container and incubate at 37°C for 5-7 days.

    • Causality Note: Mtb is a slow-growing bacterium, requiring a prolonged incubation period for visible growth to occur.[11][12]

  • Viability Assessment: After incubation, add 10 µL of Resazurin solution to each well and re-incubate for 12-24 hours.

  • Reading Results: Observe the color change. Wells with viable bacteria will reduce the blue Resazurin to pink/fluorescent resorufin. The MIC is defined as the lowest compound concentration where no color change (i.e., wells remain blue) is observed.

Protocol 2: Cytotoxicity Assay (MTT-based)

Objective: To assess the toxicity of the compounds against a mammalian cell line (e.g., Vero or HepG2) and determine the 50% cytotoxic concentration (CC₅₀).

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the MIC and cytotoxicity assays are crucial for guiding the next steps in drug development. The Selectivity Index (SI = CC₅₀ / MIC) is a critical parameter; an SI > 10 is generally considered a good starting point for a promising hit compound.

The SAR analysis involves correlating changes in the chemical structure with changes in biological activity. For 5-arylidene-3-butylrhodanine derivatives, the focus is on the substituent (R) on the aromatic ring.

Table: Representative SAR Data for 3-Butylrhodanine Derivatives
Compound IDAromatic Substituent (R) at C5MIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI)
BR-01 4-Hydroxy8.0> 64> 8
BR-02 4-Nitro1.01616
BR-03 4-Chloro2.0> 64> 32
BR-04 3,4-Dichloro0.53264
BR-05 4-Methoxy16.0> 64> 4

Note: Data are hypothetical and for illustrative purposes.

Interpretation and Insights:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para-position of the aromatic ring appear to enhance antitubercular activity (compare BR-02, BR-03 vs. BR-01, BR-05).[13][14]

  • Increasing halogenation (BR-04 vs. BR-03) can further improve potency, possibly by increasing lipophilicity and enhancing binding interactions with the target enzyme.[6]

  • Electron-donating groups (e.g., -OCH₃) may be detrimental to activity (BR-05).

  • A high SI value (as seen in BR-04) is highly desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells. This is a primary criterion for selecting compounds for further lead optimization.[14]

Conclusion and Future Directions

The 3-butylrhodanine scaffold represents a promising and versatile platform for the development of novel antitubercular agents. The synthetic accessibility via Knoevenagel condensation allows for the rapid generation of diverse chemical libraries. A systematic evaluation process, beginning with whole-cell screening and cytotoxicity assessment, enables the identification of potent and selective hit compounds. Subsequent SAR studies are critical for refining these hits into lead candidates with improved efficacy and drug-like properties, paving the way for preclinical and clinical development.

References

  • Cheng, S., Zou, Y., Chen, X., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 258, 115571. [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]

  • Cooper, C. B., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e0030821. [Link]

  • Cooper, C. B., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. PubMed, National Library of Medicine. [Link]

  • Maddipatla, M., et al. (2024). Exploring rhodanine linked enamine-carbohydrazide derivatives as mycobacterial carbonic anhydrase inhibitors: Design, synthesis, biological evaluation, and molecular docking studies. Archiv der Pharmazie, e2400064. [Link]

  • Sun, Z. G., et al. (2019). Introducing Broadened Antibacterial Activity to Rhodanine Derivatives Targeting Enoyl-Acyl Carrier Protein Reductase. Chemical & Pharmaceutical Bulletin, 67(2), 125-129. [Link]

  • Schenone, S., et al. (2014). In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. Journal of Medicinal Chemistry, 57(12), 5467-5472. [Link]

  • Cooper, C. B., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]

  • ResearchGate. (n.d.). The structures of rhodanine derivatives with antitubercular effects. [Link]

  • ResearchGate. (n.d.). Literature reported rhodanine based molecules as Mtb and carbonic anhydrase inhibitors; rationale for the design. [Link]

  • Semantic Scholar. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. [Link]

  • ResearchGate. (n.d.). Discovery and development of novel rhodanine derivatives targeting enoyl-acyl carrier protein reductase. [Link]

  • Semple, F., et al. (2020). The War against Tuberculosis: A Review of Natural Compounds and Their Derivatives. Molecules, 25(10), 2378. [Link]

  • Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. (2025). RSC Chemical Biology. [Link]

  • Sblendorio, V., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 984. [Link]

  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry. [Link]

  • Kumar, P., et al. (2014). Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. Journal of Medicinal Chemistry, 57(1), 232-247. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Butyl-2-thioxothiazolidin-4-one (also known as 3-butylrhodanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a derivative of the rhodanine scaffold, a privileged heterocyclic motif in medicinal chemistry with a wide range of biological activities.[1] The synthesis of N-substituted rhodanines like the 3-butyl derivative is of significant interest. This guide will walk you through the common synthetic routes, potential pitfalls, and optimization strategies to ensure a successful and high-yielding reaction.

Reaction Overview

The synthesis of this compound typically involves the reaction of n-butylamine with carbon disulfide, followed by the addition of an α-haloacetic acid (like chloroacetic acid) or its ester. This one-pot, three-component reaction is a common and efficient method for preparing N-substituted rhodanines.[2][3]

An alternative approach involves the reaction of n-butylamine with bis(carboxymethyl)trithiocarbonate.[4]

Reaction_Mechanism

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons for this?

A1: Low yields in N-alkyl rhodanine synthesis can stem from several factors:

  • Purity of Reagents: Ensure your n-butylamine, carbon disulfide, and chloroacetic acid are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: The initial reaction between n-butylamine and carbon disulfide is often exothermic. It's crucial to control the temperature, typically by cooling the reaction mixture in an ice bath, to prevent the formation of byproducts.

  • pH Control: The cyclization step is sensitive to pH. The addition of a base (like sodium hydroxide or sodium acetate) is often necessary to neutralize the HCl formed during the reaction with chloroacetic acid and to facilitate the ring closure.[5] Insufficient or excessive base can hinder the reaction.

  • Solvent Choice: The choice of solvent can impact the reaction rate and yield. While the reaction can be run in various solvents, alcohols like methanol or ethanol are common. However, for some nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO might be better choices to improve solvation of the nucleophile.[6]

Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I avoid it?

A2: The formation of dark, polymeric byproducts is a common issue, often due to:

  • Decomposition of Dithiocarbamate: The intermediate dithiocarbamate can be unstable, especially at elevated temperatures or in the presence of impurities. Maintaining a low temperature during its formation is critical.

  • Side Reactions of Carbon Disulfide: Carbon disulfide can react with the amine to form isothiocyanates, which can then polymerize. Slow, controlled addition of CS2 to the amine solution can minimize this.

  • Overheating during Workup: During solvent removal or purification, excessive heat can cause decomposition of the product. It is advisable to use a rotary evaporator at a moderate temperature.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting materials and the formation of the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a highly effective method for obtaining a pure product.

  • Column Chromatography: For liquid products or when recrystallization is ineffective, silica gel column chromatography is the preferred method. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incorrect Reagent Stoichiometry: An excess or deficit of any of the three components can halt the reaction. 2. Ineffective Base: The base used may not be strong enough or may be of poor quality. 3. Low Reaction Temperature during Cyclization: The ring-closing step may require heating to proceed at a reasonable rate.1. Carefully measure and use the correct molar ratios of n-butylamine, carbon disulfide, and chloroacetic acid. 2. Use a freshly prepared solution of a suitable base like sodium hydroxide or a trusted source of sodium acetate. 3. After the initial exothermic reaction is controlled, consider gently refluxing the mixture to drive the cyclization to completion.[5]
Formation of Multiple Spots on TLC (Impurity Profile) 1. Side Reactions: As mentioned in the FAQs, side reactions of CS2 or decomposition of intermediates can lead to multiple products. 2. Reaction with Solvent: If using a nucleophilic solvent like ethanol, there's a possibility of side reactions.[6]1. Maintain strict temperature control, especially during the addition of CS2. 2. Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine.[6] If solvent interference is suspected, switch to a more inert solvent like THF or dioxane.
Product is an Oil and Difficult to Solidify 1. Residual Solvent: Trace amounts of solvent can prevent the product from solidifying. 2. Presence of Impurities: Impurities can act as a "eutectic" mixture, lowering the melting point of the product.1. Ensure complete removal of the solvent under high vacuum. 2. Purify the product using column chromatography to remove impurities. Seeding the oil with a small crystal of the pure product (if available) can sometimes induce crystallization.
Difficulty in Isolating the Product during Workup 1. Emulsion Formation: During aqueous workup, an emulsion can form, making phase separation difficult. 2. Product Solubility in Aqueous Layer: The product may have some solubility in the aqueous layer, leading to loss during extraction.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtering the mixture through a pad of celite can also be effective. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a generalized procedure based on common methods for N-alkyl rhodanine synthesis.[2][3]

Materials:

  • n-Butylamine

  • Carbon Disulfide (CS2)

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl Ether

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1 equivalent) in methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the cooled amine solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the reaction mixture.

  • In another beaker, dissolve chloroacetic acid (1 equivalent) in a minimum amount of water and cool it in an ice bath.

  • Add the cold chloroacetic acid solution dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Protocol_Workflow

References

  • Maisielou Rivera, A., Alexander, J., Garrison, N., & Nikolayevskiy, H. (n.d.). Optimizing the Synthesis of a Theranostic Rhodamine. USF Scholarship Repository. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Pashkovskii, F. S., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 25(15), 3424. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1269. Retrieved from [Link]

  • Liu, F., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2996-2999. Retrieved from [Link]

  • Sharma, S., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4966. Retrieved from [Link]

  • Shaikh, A. A., et al. (2021). Synthesis and evaluation of some novel N-substituted rhodanines for their anticancer activity. Journal of the Indian Chemical Society, 98(10), 100155. Retrieved from [Link]

  • Hajibabaei, K. (2016). 2-Thioxothiazolidin-4-one (Rhodanine). Synlett, 27(02), 321-322. Retrieved from [Link]

  • Koutentis, P. A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(10), 2322. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 300-315. Retrieved from [Link]

  • Chen, J., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1144. Retrieved from [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1123-1138. Retrieved from [Link]

  • Wang, L., et al. (2014). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 4(100), 57096-57101. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 3-Butyl-2-thioxothiazolidin-4-one. Here, we address common challenges with practical, field-proven solutions to streamline your purification workflow and enhance product purity and yield.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via the N-alkylation of 2-thioxothiazolidin-4-one (rhodanine) with a butyl halide (e.g., butyl bromide) in the presence of a base. A thorough understanding of this reaction is critical for anticipating and addressing potential impurities in the crude product.

The primary impurities to consider are:

  • Unreacted Starting Materials:

    • 2-Thioxothiazolidin-4-one (Rhodanine)

    • Butyl halide (e.g., Butyl bromide)

  • Side-Products:

    • Over-alkylated products (less common)

    • Byproducts from the decomposition of the base or solvent

Troubleshooting Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of your crude this compound.

Recrystallization Troubleshooting

Question 1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here’s a systematic approach to resolve this:

  • Increase the Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved.

  • Re-heat and Cool Slowly: Heat the solution until it is completely clear, and then allow it to cool to room temperature very slowly. Do not place it directly in an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above steps fail, the solvent system is likely unsuitable. Refer to the solvent selection table below to choose a different solvent or a solvent mixture. A common and effective technique is to dissolve the compound in a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like water or hexanes) until the solution becomes slightly cloudy (the cloud point). Then, gently heat until the solution is clear again and allow it to cool slowly.[1]

Question 2: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common issue and can often be rectified by optimizing your procedure:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. Excess solvent will keep more of your product dissolved even after cooling.

  • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to induce a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.

Column Chromatography Troubleshooting

Question 1: My product and a major impurity are co-eluting during column chromatography. How can I achieve better separation?

Answer: Co-elution is a frequent challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: This is the most critical factor. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system where your desired product has an Rf value of approximately 0.25-0.35, and the impurity has a significantly different Rf.

  • Use a Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the chromatography run (gradient elution). This can help to better resolve compounds with similar polarities.

  • Adjust the Stationary Phase: While silica gel is the most common stationary phase, for certain separations, alumina (neutral, acidic, or basic) may provide better results.[2]

  • Decrease the Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

  • Increase the Column Length: A longer and narrower column will provide more surface area for interaction and can improve the separation of closely eluting compounds.

Question 2: My compound is streaking on the TLC plate and the column, leading to poor separation. What is causing this?

Answer: Streaking is often due to the compound being too polar for the chosen solvent system or interacting too strongly with the stationary phase.

  • Increase Solvent Polarity: Add a more polar solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Add a Modifier: For compounds with acidic or basic functional groups, adding a small amount of a modifier to the eluent can significantly reduce streaking. For acidic compounds, a small amount of acetic acid (0.1-1%) can be beneficial. For basic compounds, triethylamine (0.1-1%) is often used.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent (see Table 1) and observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Recrystallization Solvents
Solvent/Solvent SystemPolarityNotes
EthanolPolarOften a good starting point for rhodanine derivatives.
IsopropanolPolarSimilar to ethanol, can be effective.
Ethyl Acetate/HexanesMediumA good mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy.
Dichloromethane/HexanesMediumAnother effective mixed-solvent system.
Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for rhodanine derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Plug the bottom of a chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Crystalline Column Column Chromatography Decision->Column Low Purity or Oily Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for choosing a purification method.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow oil, but the literature reports it as a solid. What went wrong?

A1: This is a common issue that usually points to the presence of impurities that are depressing the melting point of your compound. It could also be due to residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, it will require further purification, likely by column chromatography, to remove the impurities.

Q2: How do I know which impurities are present in my crude product?

A2: The best way to identify impurities is through analytical techniques such as ¹H NMR and LC-MS. By comparing the spectra of your crude product to that of the starting materials and the expected product, you can often identify unreacted starting materials and major side products.

Q3: Can I use the same solvent system for both TLC and column chromatography?

A3: Yes, the solvent system developed using TLC is the starting point for your column chromatography. The goal of the TLC is to find a solvent system that provides good separation of your desired compound from impurities. This same system is then used as the mobile phase for the column.

Q4: What is the purpose of the sand layers in column chromatography?

A4: The bottom layer of sand prevents the silica gel from washing out of the column. The top layer of sand protects the surface of the silica gel from being disturbed when you add the eluent, which would lead to uneven bands and poor separation.[3]

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Butyl-2-thioxothiazolidin-4-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 3-Butyl-2-thioxothiazolidin-4-one and other poorly soluble small molecules in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide both practical, step-by-step protocols and the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Challenge

This compound, a derivative of the thiazolidinone heterocyclic ring system, is a lipophilic molecule with inherently low aqueous solubility. This characteristic is common among many biologically active small molecules and presents a significant hurdle for in vitro and in vivo studies, where maintaining the compound in a dissolved state is crucial for accurate and reproducible results. This guide will walk you through a systematic approach to enhancing the solubility of this and similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial attempt to dissolve this compound in my aqueous assay buffer failed. What is the first step?

Answer:

The first step is to systematically assess the compound's baseline solubility and to properly prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution in aqueous buffers is often unsuccessful for poorly soluble compounds.

Expertise & Experience: The majority of drug discovery projects handle poorly soluble compounds by first creating a high-concentration stock solution in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO).[1][2] This stock is then serially diluted into the aqueous buffer for the final working concentration.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Solvent Addition: Transfer the weighed compound to a sterile, chemically resistant vial (e.g., glass or polypropylene). Add a precise volume of 100% DMSO to achieve a high concentration stock, typically 10-50 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is not complete, gentle warming in a water bath (37°C) or brief sonication can be employed. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

Trustworthiness: This protocol ensures a homogenous starting solution, which is critical for accurate serial dilutions and reproducible experimental outcomes.

FAQ 2: What is the maximum concentration of organic co-solvent, like DMSO, that I can use in my cell-based or biochemical assay?

Answer:

The final concentration of the organic co-solvent in your working solution should be kept to a minimum to avoid artifacts and toxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive assays, it should be even lower (e.g., 0.1%).[1]

Expertise & Experience: The introduction of a co-solvent alters the polarity of the aqueous buffer, which can impact protein structure and function, as well as cell membrane integrity.[3] Therefore, it is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent.

Data Presentation: Common Co-solvents and Recommended Starting Concentrations

Co-solventTypical Stock ConcentrationRecommended Final Assay ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mM0.1 - 0.5%Widely used, but can be toxic to some cell lines at higher concentrations.[1]
Ethanol10-50 mM0.1 - 1%Can cause protein precipitation at higher concentrations.
Polyethylene Glycol (PEG)10-30 mM0.5 - 2%Higher viscosity; may interfere with some automated liquid handlers. Can sometimes reduce drug permeability.[4]
Dimethylformamide (DMF)10-50 mM0.1 - 0.5%Use with caution due to higher toxicity.

Experimental Workflow: Determining Co-solvent Tolerance

Caption: Workflow for determining the maximum tolerated co-solvent concentration.

FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Answer:

Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds and indicates that the compound's solubility limit has been exceeded. Several strategies can be employed to overcome this.

Expertise & Experience: A systematic approach starting with the simplest modifications is recommended. This includes adjusting the dilution method, modifying the pH of the buffer, or incorporating solubility-enhancing excipients.

Troubleshooting Workflow for Compound Precipitation

Precipitation_Troubleshooting start Compound Precipitates upon Dilution step1 Increase the volume of the final dilution step. (e.g., add a smaller volume of stock to a larger volume of buffer) start->step1 check1 Still Precipitates? step1->check1 step2 Investigate pH Modification of the Aqueous Buffer check1->step2 Yes end Consult with a Formulation Scientist check1->end No, Soluble check2 Still Precipitates? step2->check2 step3 Consider Solubility-Enhancing Excipients (e.g., Surfactants, Cyclodextrins) check2->step3 Yes check2->end No, Soluble step3->end

Caption: Decision tree for troubleshooting compound precipitation.

FAQ 4: How can adjusting the pH of my buffer improve the solubility of this compound?

Answer:

The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution.[5] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.

Expertise & Experience: The this compound structure contains a thiazolidinone ring. While the amide proton is generally weakly acidic, its pKa can be influenced by the surrounding structure. It is worthwhile to test a range of pH values to empirically determine the effect on solubility. The solubility of many sparingly soluble salts is pH-dependent.[5]

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a Range of Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).

  • Prepare Compound Suspensions: In separate microcentrifuge tubes, add an excess of solid this compound to each buffer.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid from Solution: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze Results: Plot the measured solubility against the pH of the buffer to identify the optimal pH range for dissolution. Incorporating a pH modifier into a formulation can create a microenvironment that improves solubility.[6]

Trustworthiness: This method provides empirical data on the pH-solubility profile of your compound, enabling you to select a buffer system that maximizes its solubility for your experiments.

Advanced Solubilization Strategies

For particularly challenging compounds that remain insoluble despite the methods described above, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7] Start with concentrations just above the critical micelle concentration (CMC).

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[8]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[7][10] While more complex to prepare, it can significantly enhance the dissolution rate.[7]

Summary and Key Takeaways

Overcoming the solubility challenges of this compound in aqueous buffers requires a systematic and logical approach.

  • Always start by preparing a concentrated stock solution in an appropriate organic co-solvent like DMSO.

  • Keep the final concentration of the co-solvent in your assay as low as possible and validate the tolerance of your experimental system.

  • If precipitation occurs upon dilution, systematically troubleshoot by adjusting the dilution method, modifying the pH of the buffer, and considering the use of solubility-enhancing excipients.

  • For highly insoluble compounds, advanced formulation strategies may be necessary.

By following these guidelines, you can ensure that your compound is in a soluble and bioavailable state, leading to more accurate and reliable experimental results.

References

  • Nirwan, S., Jyoti, M., & Khatkar, A. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
  • National Center for Biotechnology Information (n.d.). 3-Butyl-2-thio-4-thiazolidinone. PubChem. Retrieved from [Link]

  • Fricker, G., & Ghaffari, R. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics.
  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules.
  • Kaur, R., et al. (2020).
  • Patel, J. N., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formul
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Gursoy, R. N., & Benita, S. (2004). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Biomedicine & Pharmacotherapy.
  • High-Throughput Screening (HTS)
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2016). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2022). Molecules.
  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2021). Journal of the American Chemical Society.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Lavan, M., & Knipp, G. T. (n.d.).
  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Micropl
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). (n.d.). Cheméo. Retrieved from [Link]

  • High-Throughput Solubility. (n.d.). GlaxoSmithKline.
  • Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. (2023). Pharmaceutics.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2014). Mini-Reviews in Medicinal Chemistry.

Sources

Rhodanine Interference Knowledge Base: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for addressing assay interference with rhodanine-based compounds. If you've identified a promising hit from a high-throughput screen (HTS) that contains a rhodanine scaffold, you are in the right place. Rhodanine and its derivatives are notorious as Pan-Assay Interference Compounds (PAINS), often acting as "frequent hitters" that can lead to a significant investment of time and resources chasing false positives.[1]

This guide is designed to provide you with the expertise and practical, field-proven workflows to distinguish true biological activity from assay artifacts. We will delve into the mechanisms of interference, provide step-by-step troubleshooting protocols, and equip you with the knowledge to confidently validate or invalidate your rhodanine-based hits.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions that arise when working with potential rhodanine-based inhibitors.

Q1: My rhodanine-based compound is a potent hit in my primary screen, but the dose-response curve is unusually steep and looks non-stoichiometric. What's going on?

A: This is a classic hallmark of compound aggregation.[2] Rhodanine-based compounds are known to form colloidal aggregates in solution, especially at the micromolar concentrations typical in HTS.[1][2] These aggregates can nonspecifically sequester and denature your target protein, leading to what appears to be potent inhibition.[2] The steep curve arises because the inhibitory activity only manifests above the compound's critical aggregation concentration (CAC).[2]

Q2: I re-tested my hit in a buffer containing a small amount of non-ionic detergent (e.g., Triton X-100), and the activity completely vanished. Does this confirm aggregation?

A: Yes, this is a strong indicator of aggregation-based interference. Non-ionic detergents like Triton X-100 or Tween-80, typically used at concentrations between 0.01-0.05%, work by disrupting the formation of these compound aggregates.[2][3][4] A true inhibitor that binds specifically to its target should show little to no change in potency in the presence of these detergents. The loss of activity strongly suggests your initial "hit" was an artifact of aggregation.[2][5]

Q3: My compound's inhibitory activity seems to increase the longer I pre-incubate it with the enzyme before adding the substrate. Is this significant?

A: This observation points towards a potential covalent mechanism of action. Rhodanine contains a reactive thioamide functional group and can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (like cysteine) on your target protein.[1][5][6] This time-dependent inhibition is characteristic of irreversible or slowly-reversible covalent inhibitors, but for a PAIN like rhodanine, it is often a sign of non-specific reactivity rather than a targeted interaction.

Q4: Are all rhodanine-containing compounds problematic PAINS?

A: Not necessarily, but they should be treated with a high degree of skepticism.[1][7] The rhodanine substructure is a well-defined PAINS filter, meaning it has a statistically higher chance of causing assay interference.[8][9] However, the context of the entire molecule matters.[7] Some highly optimized rhodanine derivatives have been reported as legitimate inhibitors.[10][11] The key is to perform rigorous counter-screening and validation experiments to prove that the observed activity is not due to a common interference mechanism.[8][12]

Q5: My assay uses a metal-dependent enzyme, and my rhodanine hit is very potent. Are there any specific concerns?

A: Absolutely. The rhodanine scaffold and related structures can act as metal chelators.[5][13][14] If your enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺), the compound may simply be inactivating the enzyme by stripping this essential metal ion away, rather than binding to a specific allosteric or active site.[15] This is a common mechanism for false positives in metalloenzyme assays.[16]

Part 2: In-Depth Troubleshooting Guides & Protocols

If your initial observations from the FAQs suggest assay interference, the following guides provide detailed workflows to diagnose the specific mechanism.

Guide 1: Diagnosing and Confirming Aggregation-Based Interference

Aggregation is the most frequent interference mechanism for rhodanine compounds.[1][2] This guide provides a definitive workflow to test for it.

The Causality: Colloidal aggregates formed by the compound provide a large, hydrophobic surface that nonspecifically adsorbs and denatures proteins.[2] This sequestration of the enzyme or substrate leads to an apparent loss of activity. Non-ionic detergents prevent the formation of these colloids, thus reversing the effect for an aggregator but not for a true binder.[4]

Protocol 1: Detergent-Based Counter-Screen

  • Objective: To determine if the observed inhibition is dependent on the formation of compound aggregates.

  • Materials:

    • Your rhodanine-based hit compound.

    • A known aggregator (e.g., Myricetin) as a positive control.

    • A known, well-behaved inhibitor for your target (if available) as a negative control.

    • Assay buffer.

    • Assay buffer containing 0.02% (v/v) Triton X-100.

    • All other standard assay components (enzyme, substrate, etc.).

  • Procedure:

    • Prepare serial dilutions of your hit compound, the positive control, and the negative control in DMSO.

    • Create two sets of assay plates.

    • In "Plate A," perform the standard dose-response experiment using your normal assay buffer.

    • In "Plate B," perform the identical dose-response experiment, but use the assay buffer containing 0.02% Triton X-100 for all dilutions and reactions.

    • Incubate and read both plates as per your standard assay protocol.

  • Data Interpretation:

    • Summarize the IC50 values in a table for clear comparison.

CompoundIC50 without DetergentIC50 with 0.02% Triton X-100Interpretation
Your Rhodanine Hit e.g., 5 µM> 100 µM or InactiveLikely Aggregator
Positive Control e.g., 2 µM> 100 µM or InactiveAssay Validated
Negative Control e.g., 1 µMe.g., 1.2 µMTrue Inhibitor

A significant rightward shift (>10-fold) or complete loss of potency for your rhodanine hit in the presence of detergent is strong evidence of aggregation-based inhibition.[2]

Aggregation_Workflow Start Initial Hit Identified (Rhodanine Scaffold) CheckCurve Observe Dose-Response Curve Start->CheckCurve DetergentAssay Perform Detergent Counter-Screen (e.g., 0.02% Triton X-100) CheckCurve->DetergentAssay Steep or Irregular Curve CheckCurve->DetergentAssay Normal Curve (Precautionary Check) AnalyzeShift Analyze IC50 Shift DetergentAssay->AnalyzeShift Aggregator Conclusion: False Positive due to Aggregation AnalyzeShift->Aggregator Potency >10x Weaker or Abolished NotAggregator Proceed to Test for Other Interference Mechanisms AnalyzeShift->NotAggregator Potency Unchanged (<2-fold shift)

Caption: Rhodanine forming a covalent bond with a protein nucleophile.

Part 3: Advanced Orthogonal Validation

If a rhodanine-based hit passes the initial counter-screens, it is crucial to confirm its binding and mechanism using methods that are orthogonal to the primary screening assay. This helps eliminate any remaining technology-specific artifacts. [12]

Method Principle What It Tells You
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target. Confirms direct binding, provides kinetics (kon/koff), and stoichiometry. Independent of enzyme activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding. Confirms direct binding and provides full thermodynamic profile (Kd, ΔH, ΔS).
Nuclear Magnetic Resonance (NMR) Measures changes in the protein's NMR spectrum upon ligand binding. Confirms direct binding and can map the binding site on the protein.

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability in cells upon ligand binding. | Confirms target engagement in a physiological context. |

Successfully validating a hit with one or more of these biophysical techniques significantly increases confidence that the rhodanine compound is a legitimate inhibitor and not an artifact. [12] By following this structured approach of targeted FAQs, detailed troubleshooting protocols, and orthogonal validation, researchers can efficiently and accurately triage rhodanine-based compounds, separating promising, tractable hits from deceptive false positives.

References

  • Baell, J., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Tomašić, T., & Mašič, L. P. (2017). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. Available at: [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. National Center for Biotechnology Information. Available at: [Link]

  • D4 Pharma. (2021). Reducing False Positive Drug Target Predictions. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports. Available at: [Link]

  • Susilowati, S., et al. (2020). Rhodamine B induces oxidative stress and cervical epithelial cell proliferation in the uterus. Toxicology Reports. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Martin, A., & Gilbert, A. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Ghosh, S., et al. (2020). Rhodamine-Based Metal Chelator: A Potent Inhibitor of Metal-Catalyzed Amyloid Toxicity. ACS Omega. Available at: [Link]

  • De, S., & Girigoswami, A. (2014). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Journal of Luminescence. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. Available at: [Link]

  • Ragno, R., et al. (2016). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available at: [Link]

  • Zhang, Z., et al. (2020). Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion. Advanced Science. Available at: [Link]

  • Čížková, M., et al. (2020). Redox switchable rhodamine-ferrocene dyad: Exploring imaging possibilities in cells. Dyes and Pigments. Available at: [Link]

  • Sharma, S., et al. (2000). A Spectrophotometric Method for Assay of Tannase Using Rhodanine. Analytical Biochemistry. Available at: [Link]

  • Siegal, G., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • G.M.S.S., et al. (2015). Discrimination of fluorescence light-up effects induced by pH and metal ion chelation on a spirocyclic derivative of rhodamine B. Dalton Transactions. Available at: [Link]

  • Saluja, A., & Kalonia, D. S. (2010). Acid-induced aggregation of human monoclonal IgG1 and IgG2: molecular mechanism and the effect of solution composition. Pharmaceutical Research. Available at: [Link]

  • Vasilescu, A., et al. (2020). Electrochemistry of Rhodanine Derivatives as Model for New Colorimetric and Electrochemical Azulene Sensors for the Detection of Heavy Metal Ions. Chemosensors. Available at: [Link]

  • Szymański, P., et al. (2012). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Do, H., & La-Beck, N. M. (2020). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Methods in Molecular Biology. Available at: [Link]

  • Shkriabai, N., et al. (2016). Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase. PLOS Biology. Available at: [Link]

  • Chen, W., et al. (2021). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Molecules. Available at: [Link]

  • Tay, A., & Melnyk, R. A. (2016). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Bioconjugate Chemistry. Available at: [Link]

  • Altincekic, N., et al. (2019). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, S., et al. (2000). A spectrophotometric method for assay of tannase using rhodanine. Analytical Biochemistry. Available at: [Link]

  • Resh, M. D. (2013). Covalent Lipid Modifications of Proteins. Current Biology. Available at: [Link]

  • Murteira, S., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. Available at: [Link]

  • Moore, C., et al. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. U.S. Pharmacist. Available at: [Link]

  • Riordan Clinic. (n.d.). Chelation and Metal Intoxication. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Chi, E. Y., et al. (2011). Detergent-mediated protein aggregation. Protein Science. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • Khan Academy. (n.d.). Protein modifications. Available at: [Link]

  • Muranov, K. O., et al. (2017). Mechanism of Suppression of Protein Aggregation by α-Crystallin. International Journal of Molecular Sciences. Available at: [Link]

  • Fleming, J. J. (2015). Assay Interference : A Need for Increased Understanding and Testing. Indian Journal of Clinical Biochemistry. Available at: [Link]

  • Khidr, S., & Tegin, G. (2016). Strategies for preventing and detecting false-negatives in urine drug screens. Current Psychiatry. Available at: [Link]

  • Beck, R., et al. (2017). The ascorbate-driven menadione redox cycling. Cancer & Metabolism. Available at: [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Butylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for the synthesis of 3-butylrhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-yield, high-purity products.

Introduction to 3-Butylrhodanine Synthesis

The synthesis of 3-butylrhodanine derivatives is a cornerstone in medicinal chemistry, as these scaffolds are prominent in a wide array of biologically active compounds.[1][2][3] The most prevalent synthetic route is the Knoevenagel condensation, a reaction that couples an aldehyde or ketone with an active methylene compound, in this case, N-butylrhodanine.[4][5][6] While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide will provide a structured approach to troubleshooting and optimizing this critical synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address the specific problems you may encounter during your experiments.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of 3-butylrhodanine derivatives via Knoevenagel condensation can stem from several factors, including suboptimal catalyst selection, inappropriate solvent choice, unfavorable reaction equilibrium, or incomplete conversion of starting materials.

Troubleshooting Steps:

  • Catalyst Optimization: The choice and amount of catalyst are critical.[7]

    • Weak Bases: Piperidine, pyridine, and L-proline are commonly employed.[8][9] These catalysts should be basic enough to deprotonate the active methylene group of N-butylrhodanine without promoting unwanted side reactions.

    • Lewis Acids: In some cases, Lewis acids like CuFe2O4 nanoparticles or alum can effectively catalyze the condensation.[4][10]

    • Catalyst Loading: The optimal catalyst concentration is crucial. Too little may result in slow or incomplete reactions, while too much can lead to side product formation. A screening of catalyst loading (e.g., 5-20 mol%) is recommended.

  • Solvent Selection: The solvent plays a significant role in reaction rate and yield.[11][12]

    • Polar Protic Solvents: Ethanol and acetic acid are frequently used and can facilitate the reaction by stabilizing charged intermediates.[4][8]

    • Aprotic Polar Solvents: DMF or DMSO can also be effective, particularly for less reactive substrates.

    • Green Solvents: Water and deep eutectic solvents are environmentally friendly alternatives that have shown success in rhodanine synthesis.[4][5]

    • Solvent-Free Conditions: In some instances, running the reaction neat or with a task-specific ionic liquid can lead to higher yields and easier purification.[13]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the equilibrium back towards the reactants.[9]

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can effectively drive the reaction to completion.

    • Microwave Irradiation: This technique can accelerate the reaction and has been shown to be effective in aqueous media.[10]

Question 2: I am observing significant amounts of side products. What are they and how can I minimize them?

Answer: A common side product is the formation of a Michael adduct, where a second molecule of N-butylrhodanine adds to the newly formed α,β-unsaturated carbonyl system. Another possibility is self-condensation of the aldehyde starting material.

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure a precise 1:1 molar ratio of the aldehyde and N-butylrhodanine. An excess of the rhodanine can favor Michael addition.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions.[9] It is advisable to start the reaction at a lower temperature and gradually increase it while monitoring the progress by Thin Layer Chromatography (TLC).

  • Choice of Catalyst: A milder catalyst may be necessary to prevent undesired side reactions. For instance, if a strong base is causing aldol self-condensation of the aldehyde, switching to a weaker base like L-proline could be beneficial.[8]

Question 3: My product is difficult to purify. What are the best purification strategies?

Answer: The purification of 3-butylrhodanine derivatives can be challenging due to their polarity and potential for isomerism.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure product.

    • Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) should be screened to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: For derivatives with acidic or basic functional groups, an acid-base workup can be used to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation for this synthesis?

A1: The reaction proceeds through a few key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group (C5) of N-butylrhodanine to form a reactive enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the final α,β-unsaturated product.[1][4]

Q2: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?

A2:

  • Electron-withdrawing groups on the aldehyde generally increase its electrophilicity, making it more reactive and often leading to faster reaction rates and higher yields.[4]

  • Electron-donating groups can decrease the reactivity of the aldehyde, potentially requiring more forcing conditions (higher temperature, stronger catalyst) to achieve good conversion.[4]

Q3: Can I use ketones instead of aldehydes in this reaction?

A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. The reaction with ketones may require more vigorous conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.[13]

Experimental Protocols

General Procedure for the Synthesis of 3-Butyl-5-arylrhodanine Derivatives
  • To a solution of N-butylrhodanine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the desired aromatic aldehyde (1.0 eq.).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol), and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts and solvents on the yield of a model reaction between N-butylrhodanine and benzaldehyde.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux475
2L-Proline (15)EthanolReflux682
3CuFe2O4 NPs (20mg)Water1000.592[4]
4Alum (15)Water (MW)-0.1-0.285-95[10]
5NoneDES60194[14]

DES: Deep Eutectic Solvent (L-proline:glycerol) MW: Microwave Irradiation

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N_Butylrhodanine N-Butylrhodanine Mix Mix Reactants N_Butylrhodanine->Mix Aldehyde Aldehyde Aldehyde->Mix Solvent Solvent Solvent->Mix Add_Catalyst Add Catalyst Mix->Add_Catalyst Heat Heat & Stir Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Product Purify->Characterize Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Screen different catalysts (e.g., L-proline, Lewis acids) Check_Catalyst->Optimize_Catalyst No Check_Temp Is the temperature correct? Check_Solvent->Check_Temp Yes Optimize_Solvent Try alternative solvents (e.g., green solvents, neat) Check_Solvent->Optimize_Solvent No Check_Water Is water removal necessary? Check_Temp->Check_Water Yes Optimize_Temp Adjust temperature Check_Temp->Optimize_Temp No Check_Water->Start No, re-evaluate Remove_Water Use Dean-Stark or MW Check_Water->Remove_Water Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Tarahomi, M., Baharfar, R., & Mohseni, M. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. ResearchGate. Retrieved from [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. (2024). Molecules. Retrieved from [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Rhodanine–aldehyde (RA) Knoevenagel reaction a RA reaction and.... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Knoevenagel conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • A Brief Review on Different Reactions of Rhodanine. (n.d.). ResearchGate. Retrieved from [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. Retrieved from [Link]

  • Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2. (n.d.). Scielo. Retrieved from [Link]

  • Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting guide for using 3-Butyl-2-thioxothiazolidin-4-one in cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Butyl-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical advice to ensure the success and reproducibility of your experiments.

Introduction to this compound

This compound is a derivative of the rhodanine scaffold. The broader class of thiazolidin-4-ones has been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, it is crucial to note that rhodanine-containing compounds are often classified as Pan-Assay Interference Compounds (PAINS).[3][4] This means they have the potential to interfere with assay readouts through non-specific mechanisms. This guide will help you navigate the specific challenges you might encounter when working with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Compound Handling and Preparation

Question 1: How should I dissolve this compound for my cell culture experiments?

Answer: this compound is a hydrophobic molecule and will not be soluble in aqueous media. Therefore, a stock solution should be prepared in an organic solvent.

  • Recommended Solvents: The most common solvents for this class of compounds are dimethyl sulfoxide (DMSO) and ethanol.[5]

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. This will allow you to add a minimal volume of the solvent to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the target concentration.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Question 2: I'm observing precipitation of the compound after adding it to my cell culture medium. What should I do?

Answer: Precipitation is a common issue when working with hydrophobic compounds in aqueous solutions. Here are several steps to troubleshoot this problem:

  • Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is low, typically below 0.5% (v/v), to avoid both compound precipitation and solvent toxicity to your cells.

  • Pre-warming the Medium: Before adding the compound, warm your cell culture medium to 37°C.

  • Method of Addition: Add the stock solution of the compound dropwise to the pre-warmed medium while gently vortexing or swirling. This helps in rapid dispersion and reduces the chances of localized high concentrations that can lead to precipitation.

  • Solubility Limit: It's possible that you are exceeding the solubility limit of the compound in the cell culture medium. You may need to perform a solubility test to determine the maximum achievable concentration in your specific medium.

Solvent General Recommendations Considerations
DMSO Prepare high-concentration stock solutions (10-50 mM). Keep final concentration in media <0.5%.Can be toxic to some cell lines at higher concentrations. DMSO is hygroscopic and can absorb water from the air, which may affect compound solubility over time.[6]
Ethanol An alternative to DMSO. Prepare high-concentration stock solutions. Keep final concentration in media <0.5%.Can also be cytotoxic. Ensure you are using a high grade of ethanol.
Experimental Design and Interpretation

Question 3: What is a good starting concentration for my experiments?

Answer: The optimal concentration of this compound will be cell line-dependent and assay-dependent. Based on studies of similar thiazolidin-4-one derivatives, a good starting point for cytotoxicity or other biological activity assays would be in the low micromolar range.[7][8][9][10]

  • Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the EC50 or IC50 value for your specific cell line and endpoint. A typical starting range for this would be from 0.1 µM to 100 µM.

Question 4: I am not observing the expected biological effect. What could be the reason?

Answer: A lack of biological activity can be due to several factors. The following workflow can help you troubleshoot this issue.

A No Biological Effect Observed B Check Compound Integrity and Concentration A->B Is the stock solution correctly prepared? C Verify Compound Solubility in Media B->C Is the compound precipitating? D Assess Cell Health and Density C->D Are the cells healthy and at the correct confluency? E Optimize Incubation Time D->E Is the treatment duration sufficient? F Consider Off-Target Effects (PAINS) E->F Could the observed effects be non-specific?

Troubleshooting Workflow for Lack of Biological Effect

  • Compound Integrity: Ensure your stock solution has been stored correctly and has not undergone degradation.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It's possible your cell line is resistant to the effects of this compound.

  • Assay-Specific Issues: The readout of your assay might not be appropriate for the mechanism of action of the compound.

Question 5: I'm seeing high levels of cytotoxicity even at low concentrations. Is this expected?

Answer: High cytotoxicity can be a genuine effect of the compound, but it can also be an artifact.

  • Solvent Toxicity: Ensure you have a vehicle control (cells treated with the same concentration of DMSO or ethanol without the compound) to rule out solvent-induced cytotoxicity.

  • Compound Aggregation: As a rhodanine derivative, this compound may form aggregates at higher concentrations, which can lead to non-specific cytotoxicity.[4]

  • Pan-Assay Interference (PAINS): Rhodanine compounds are known to be potential PAINS.[3] This means they can interfere with assays in a non-specific manner, for example, by denaturing proteins or interfering with fluorescent or colorimetric readouts. It is crucial to perform control experiments to validate your findings.

Protocol: Assessing Cytotoxicity using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in your cell culture medium.

  • Treatment: The following day, remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells and Incubate B->C D Add MTT Reagent and Incubate C->D E Add Solubilization Solution D->E F Read Absorbance E->F G Calculate Cell Viability and IC50 F->G

Workflow for a Standard MTT Cytotoxicity Assay

Final Recommendations

When working with a compound from a class known for potential assay interference, it is paramount to be rigorous in your experimental design and interpretation. Always include appropriate controls and, if possible, use orthogonal assays to confirm your findings. While this compound may have interesting biological activities, a cautious and well-controlled approach is necessary to generate reliable and publishable data.

References

  • Tomašić, T., and Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. Available from: [Link]

  • Tomašić, T., and Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available from: [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Pharmaceuticals, 15(11), 1359. Available from: [Link]

  • Asati, V., et al. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 207, 112737. Available from: [Link]

  • Lesyk, R., and Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1215-1229. Available from: [Link]

  • Sala, M., et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4990-4995. Available from: [Link]

  • Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(5), 736-764. Available from: [Link]

  • Abdel-Gawad, H., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. Available from: [Link]

  • Abdel-Gawad, H., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. PubMed Central. Available from: [Link]

  • Gontarska, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3848. Available from: [Link]

  • Chen, Z., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Topics in Medicinal Chemistry, 18(23), 2054-2073. Available from: [Link]

  • Kaminskyy, D., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 25(18), 4236. Available from: [Link]

  • Popiołek, Ł., and Biernasiuk, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6496. Available from: [Link]

  • Popiołek, Ł., and Biernasiuk, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Butyl-2-thio-4-thiazolidinone. PubChem. Available from: [Link]

  • Supuran, C. T., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Antioxidants, 11(10), 1982. Available from: [Link]

  • Request PDF. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. ResearchGate. Available from: [Link]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Available from: [Link]

  • Szychowski, K. A., et al. (2023). Role of 4-Thiazolidinone–Pyrazoline/Indoline Hybrids Les-4369 and Les-3467 in BJ and A549 Cell Lines. International Journal of Molecular Sciences, 24(13), 11019. Available from: [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. Available from: [Link]

Sources

Technical Support Center: Mitigating Non-Specific Binding of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with 3-Butyl-2-thioxothiazolidin-4-one and related rhodanine-containing compounds in biochemical assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your experimental data.

Introduction: The Challenge of Rhodanine-Based Compounds

This compound belongs to the rhodanine class of compounds. While many rhodanine derivatives have shown promising biological activities, they are also notorious for causing non-specific effects in biochemical assays.[1][2][3] These compounds are often flagged as Pan-Assay Interference Compounds (PAINS), which are molecules that appear as "hits" in multiple, unrelated high-throughput screens due to various interference mechanisms rather than specific, targeted activity.[4][5][6]

Understanding the root cause of this non-specific binding is the first step toward mitigating it. The primary mechanisms include:

  • Compound Aggregation: At micromolar concentrations, many small molecules, including rhodanine derivatives, can self-associate in aqueous solutions to form colloidal aggregates.[7] These aggregates can sequester proteins, leading to non-specific inhibition.[7][8]

  • Chemical Reactivity: The rhodanine scaffold contains potentially reactive functional groups.[1][9] These can covalently modify proteins, particularly residues like cysteine, leading to irreversible and non-specific inhibition.[4][9]

  • Assay Technology Interference: These compounds can also interfere with the assay readout itself, for instance, through fluorescence quenching or enhancement, light scattering, or inhibition of reporter enzymes like luciferase.[8][10][11]

This guide will provide a structured approach to identifying and overcoming these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound shows activity in my primary screen. How can I be sure it's a genuine "hit"?

A1: Initial activity is a promising start, but rigorous validation is crucial, especially with a rhodanine-containing compound. The first step is to perform a series of counter-screens and orthogonal assays.[8][11][12]

  • Counter-Screen: A counter-screen is designed to identify compounds that interfere with your assay's technology. For example, if you are using a luciferase-based reporter assay, you should test your compound's effect on luciferase activity directly.[8]

  • Orthogonal Assay: An orthogonal assay measures the same biological endpoint but uses a different detection method.[8][12] If your compound is a true inhibitor, it should show activity in both the primary and orthogonal assays. A significant drop in potency in the orthogonal assay is a red flag for assay interference.

Q2: I suspect my compound is forming aggregates. How can I test for this and prevent it?

A2: Aggregation is a common cause of false positives in high-throughput screening.[8] A simple and effective way to test for aggregation-based inhibition is to repeat your assay in the presence of a non-ionic detergent.

  • Detergent Sensitivity Assay: Re-run your dose-response experiment with the addition of a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.[7][8] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed inhibition was due to aggregation.[7][8]

Q3: What are the best general-purpose additives to include in my assay buffer to reduce non-specific binding?

A3: Incorporating certain additives into your assay buffer can significantly reduce non-specific interactions.[13]

  • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent non-specific binding of your compound to surfaces like plates and pipette tips.[14][15][16] It can also shield proteins from non-specific interactions.[14] A typical concentration to start with is 0.1% to 1% w/v.[13][14]

  • Non-ionic Detergents: As mentioned above, detergents like Tween-20 or Triton X-100 are effective at preventing aggregation-based inhibition.[8] They also help to reduce the sticking of hydrophobic compounds to plasticware.[1][13]

  • Increased Salt Concentration: Increasing the ionic strength of your buffer with a salt like NaCl can help to disrupt non-specific electrostatic interactions.[13][17][18]

Q4: Can I use computational tools to predict if my compound is likely to be a PAIN?

A4: Yes, several computational tools and filters are available to identify potential PAINS based on their chemical substructures.[4][5] These tools can be a valuable first-pass assessment. However, it's important to remember that not every compound containing a PAINS substructure will be a false positive.[10] Experimental validation is always necessary. Some resources to consider are the freely available PAINS filters and databases like PubChem, which can provide information on a compound's activity across many different assays.[19]

Troubleshooting Guides

Guide 1: High Background Signal in the Assay

High background can mask the true signal and lead to false positives.[20][21][22]

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time.[16][23]Blocking agents saturate non-specific binding sites on the assay plate and other surfaces, preventing the test compound or detection reagents from binding non-specifically.[15]
Sub-optimal Buffer Conditions Adjust the pH of the assay buffer. Increase the salt concentration (e.g., add 50-150 mM NaCl).[13][17]Optimizing the pH can minimize charge-based interactions, while increased ionic strength shields electrostatic interactions that can lead to non-specific binding.[13][17]
Contaminated Reagents Prepare fresh reagents and use high-purity water.Contaminants in reagents can interfere with the assay chemistry and contribute to high background.[20]
Inadequate Washing Increase the number of wash steps and/or the soaking time between washes.[20][22]Thorough washing is essential to remove unbound reagents and reduce background signal.[22]
Guide 2: Irreproducible Results or Poor Dose-Response Curve
Potential Cause Troubleshooting Step Scientific Rationale
Compound Instability/Degradation Verify the purity and integrity of your compound stock using methods like HPLC-MS. Avoid repeated freeze-thaw cycles.[9]Impurities or degradation products can have their own biological activity or interfere with the assay.[9]
Compound Precipitation Visually inspect the wells for precipitation. Determine the solubility of your compound in the assay buffer.If a compound precipitates at higher concentrations, it can lead to a flattened or irregular dose-response curve.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components.[24]Accurate and consistent liquid handling is critical for reproducible results.
Edge Effects Equilibrate plates to room temperature before use and use a plate sealer during incubations.[22]Temperature gradients and evaporation across the plate can lead to variability in the assay, particularly in the outer wells.

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Compound Aggregation

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Materials:

  • Your standard biochemical assay components (enzyme, substrate, buffer, etc.)

  • This compound stock solution

  • 10% Triton X-100 or Tween-20 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.1% Triton X-100 or Tween-20.

  • Set up two parallel dose-response experiments:

    • Plate 1: Use Buffer A for all dilutions and reactions.

    • Plate 2: Use Buffer B for all dilutions and reactions.

  • Perform serial dilutions of this compound in the respective buffers in your microplates.

  • Add the enzyme and substrate according to your standard protocol.

  • Incubate for the standard reaction time.

  • Measure the assay signal using your microplate reader.

  • Analyze the data: Plot the percent inhibition versus compound concentration for both conditions. A significant rightward shift or complete loss of the dose-response curve in the presence of detergent indicates aggregation-based inhibition.

Protocol 2: Orthogonal Assay Confirmation

Objective: To confirm the activity of this compound using a different assay format.

Procedure:

  • Identify an appropriate orthogonal assay. For example, if your primary assay is a fluorescence-based enzyme activity assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the target protein.

  • Develop and optimize the orthogonal assay.

  • Test this compound in the orthogonal assay in a dose-response format.

  • Compare the results from the primary and orthogonal assays. Consistent activity and potency across both assays provide strong evidence for a specific mode of action.

Visualizing the Workflow

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Initial Triage cluster_2 Confirmation cluster_3 Outcome Start Compound shows activity in primary screen CheckPAINS Computational PAINS Check Start->CheckPAINS DetergentAssay Detergent Sensitivity Assay Start->DetergentAssay IsSensitive IsSensitive DetergentAssay->IsSensitive Is activity detergent-sensitive? OrthogonalAssay Orthogonal Assay IsConfirmed IsConfirmed OrthogonalAssay->IsConfirmed Is activity confirmed? CounterScreen Counter-Screen (Assay Technology Interference) IsInterfering IsInterfering CounterScreen->IsInterfering Does it interfere with readout? FalsePositive Likely False Positive: Deprioritize TrueHit Potential True Hit: Proceed with caution IsSensitive->OrthogonalAssay No IsSensitive->FalsePositive Yes IsConfirmed->CounterScreen Yes IsConfirmed->FalsePositive No IsInterfering->FalsePositive Yes IsInterfering->TrueHit No

Caption: Troubleshooting workflow for validating hits like this compound.

Conclusion

Navigating the complexities of non-specific binding is a critical aspect of modern drug discovery and chemical biology. By employing a systematic approach of counter-screens, orthogonal assays, and optimized buffer conditions, researchers can effectively triage false positives and focus their efforts on genuine hits. This guide provides a foundational framework for addressing the challenges posed by this compound and other PAINS, ultimately leading to more robust and reliable scientific outcomes.

References

  • Dahlin, J. L., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Lazzara, S., Schaduang, W., & Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. ACS Omega, 2(8), 4466–4474. Retrieved from [Link]

  • Dahlin, J. L., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • Talele, T. T. (2016). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 11(7), 675–696. Retrieved from [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1111-1123. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Roth, A., & Meister, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1124-1130. Retrieved from [Link]

  • Patsnap. (2025, May 9). Nonspecific binding sites: Significance and symbolism. Retrieved from [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Sciences & Research, 7(3), 143-144. Retrieved from [Link]

  • Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • Capuzzi, S. J., & Muratov, E. N. (2017). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 1521, 15-24. Retrieved from [Link]

  • Reddit. (2020, December 4). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. Retrieved from [Link]

  • Engvall, E. (1980). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Methods in Enzymology, 70(Pt A), 419-439. Retrieved from [Link]

  • Surmodics. (n.d.). What are Some Potential Errors that can Occur in an ELISA? Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Journal of Medicinal Chemistry, 57(15), 6223–6230. Retrieved from [Link]

  • Makarenkov, V., & Zentilli, P. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 259–270. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Assay Guidance Manual. (2022, June 13). Pan Assay Interference Compounds. Retrieved from [Link]

  • Kim, H., & Lee, G. (2014). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 653–658. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • ResearchGate. (2016). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Retrieved from [Link]

  • Semantic Scholar. (2016). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Retrieved from [Link]

  • PNAS. (2012, January 17). Gaining confidence in high-throughput screening. Retrieved from [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 3(12), 2049–2054. Retrieved from [Link]

  • Semantic Scholar. (2022, June 10). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Retrieved from [Link]

  • Israel Journal of Medical Sciences. (1987, June). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Retrieved from [Link]

  • ChemRxiv. (2022, April 18). Mitigating the non-specific rolling circle amplification: a comprehensive assessment of the role of ligation and digestion methods. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. Retrieved from [Link]

  • ACS Publications. (2021, June 9). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2020, December 31). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]

  • PubMed. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. Retrieved from [Link]

  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • PubMed. (2020). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Retrieved from [Link]

Sources

Stability testing of 3-Butyl-2-thioxothiazolidin-4-one under various experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Butyl-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting for stability testing of this compound. Our focus is on the scientific principles behind the protocols, ensuring you can not only follow steps but also understand and adapt them to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that influence its stability?

This compound, a derivative of the rhodanine scaffold, possesses several functional groups that are susceptible to degradation under various stress conditions.[1] Understanding these is key to designing robust stability studies.

  • Thiazolidinone Ring: The core structure contains a lactam (a cyclic amide) and a thioether linkage. The lactam bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Thione Group (C=S): The exocyclic thione group is a potential site for oxidation.

  • Sulphur Heteroatom: Like many sulfur-containing heterocycles, the endocyclic sulfur atom can be oxidized to a sulfoxide or sulfone under oxidative stress.[2]

  • Butyl Chain: The N-butyl group is generally stable, but extreme conditions could theoretically lead to degradation, although this is less common compared to the heterocyclic ring.[3][4]

Q2: My compound appears to be degrading in an aqueous solution at neutral pH. What is the likely cause and how can I investigate it?

While thiazolidine rings are often stable at neutral pH, degradation can still occur, especially with prolonged storage or in the presence of other excipients.[5][6] The rate of degradation is highly dependent on the specific substitution pattern of the ring and the solution's pH.[5]

Troubleshooting Steps:

  • Confirm pH: Ensure your solution is truly at a neutral pH. The pH of unbuffered aqueous solutions can drift.

  • Investigate Hydrolysis: The most probable cause is hydrolysis of the lactam ring. To confirm this, set up a study across a pH range (e.g., pH 3, 5, 7, 9). Use appropriate buffers and monitor the appearance of degradation products over time using a stability-indicating analytical method, such as HPLC. A higher degradation rate at acidic or basic pH would strongly suggest hydrolysis.[5][7]

  • Rule out Oxidation: Ensure your solution is de-gassed or prepared under an inert atmosphere (e.g., nitrogen) to minimize dissolved oxygen, which can cause oxidative degradation.

Troubleshooting Guides for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[8] These studies are a regulatory expectation and help in developing stability-indicating analytical methods.[9]

Issue 1: No Degradation Observed Under Mild Stress Conditions

If initial stress testing at room temperature with dilute reagents shows no significant degradation, a more systematic escalation of stress is required.

Recommended Action:

  • Increase Temperature: For hydrolytic and oxidative studies, if no degradation is seen at room temperature, elevate the temperature incrementally (e.g., 50-70 °C).[8]

  • Increase Reagent Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent. For example, move from 0.1 M HCl to 1 M HCl.[8]

  • Extend Exposure Time: If the compound is very stable, extending the duration of the study beyond the initial time points may be necessary. However, stress testing should ideally not exceed 7 days.[8]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately separate the degradants from the parent compound without completely destroying the sample.

Issue 2: Complete Degradation of the Compound

If the compound degrades completely upon initial testing, the conditions are too harsh.

Recommended Action:

  • Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent.

  • Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40 °C).

  • Reduce Exposure Time: Sample at much earlier time points to capture the formation of initial degradation products.

Issue 3: How to Handle Poor Aqueous Solubility During Hydrolytic Stress Testing?

Poor solubility can hinder degradation studies in aqueous media.

Recommended Action:

  • Use a Co-solvent: If the compound is poorly soluble in water, a co-solvent can be used to dissolve it before adding the acidic or basic solution.[8] Common choices include methanol, ethanol, or acetonitrile. It is crucial to run a control with the co-solvent alone to ensure it does not cause degradation.

  • Select Co-solvent Carefully: The choice of co-solvent should be based on the drug substance's structure and should not interfere with the analytical method.[8]

Experimental Protocols & Data

The following protocols are based on standard industry practices and ICH guidelines for forced degradation studies.[8]

Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent / MethodTypical ConditionsKey Considerations
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M at RT or elevated temp (50-70 °C)Neutralize sample before analysis to prevent further degradation.[8]
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 M at RT or elevated temp (50-70 °C)Thiazolidinone rings can be highly sensitive to basic conditions.[5] Start with milder conditions.
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30% at RTThe sulfur atoms in the molecule are potential sites for oxidation.[2][10]
Thermal Degradation Dry Heat / HumidityHigher than ICH accelerated conditions (e.g., 70°C, 80°C) with or without humidityTest both solid state and solution.
Photostability UV and Visible LightMinimum 1.2 million lux hours (visible) and 200 watt hours/m² (UV)Expose the drug substance directly and in its intended packaging.[11][12]
Protocol 1: Acid/Base Hydrolysis Study
  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acid: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Control: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Store all solutions at room temperature. If no degradation is observed after 24 hours, repeat the experiment at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Stress Application: Mix an aliquot of the stock solution with 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze samples directly or after appropriate dilution. No quenching step is typically required, but samples should be analyzed promptly.

Protocol 3: Photostability Study (ICH Q1B)
  • Sample Preparation: Place the solid drug substance in a chemically inert, transparent container. Prepare a solution of the drug substance in a suitable solvent.

  • Exposure: Place the samples in a validated photostability chamber.

  • Light Source: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[11][12]

  • Control: Protect a parallel set of samples from light with aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the light-exposed samples to the dark controls. Assess for any physical changes and analyze for degradation products by HPLC.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Drug Substance Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 70°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/ Quench Reaction Sampling->Quench HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Characterize Identify & Characterize Degradation Products HPLC->Characterize

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

This diagram illustrates the likely sites of degradation for this compound based on its chemical structure.

Degradation_Pathways Parent This compound Lactam Bond Thioether Thione Group Hydrolysis Hydrolysis Product (Ring Opening) Parent:f0->Hydrolysis  Acid/Base  Hydrolysis Oxidation1 Sulfoxide Product Parent:f1->Oxidation1 Oxidation Oxidation2 Oxidized Thione Product Parent:f2->Oxidation2 Oxidation

Caption: Potential degradation sites on the molecule.

References

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • 4-Thiazolidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. (2022). ResearchGate. Retrieved from [Link]

  • Thiazolidine formation and stability at various pH values. (2023). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Evaluation of Novel 4-Thiazolidinone-Based Derivatives as Possible Cytoprotective Agents against Stress Model in Rats. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • This compound (C7H11NOS2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). MDPI. Retrieved from [Link]

  • Thiazoles and thiazolidinones as antioxidants. (2013). PubMed. Retrieved from [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2013). Chemical Communications. Retrieved from [Link]

  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. (2015). PubMed. Retrieved from [Link]

  • Photostability. (n.d.). SGS. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved from [Link]

  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (2016). National Institutes of Health. Retrieved from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved from [Link]

  • 3-Butyl-2-thio-4-thiazolidinone. (n.d.). PubChem. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2019). PubMed Central. Retrieved from [Link]

  • New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. (2024). PubMed. Retrieved from [Link]

  • 3-Butyl-2-thio-4-thiazolidinone. (n.d.). PubChem. Retrieved from [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (2018). ResearchGate. Retrieved from [Link]

  • New 3-Amino-2-Thioxothiazolidin-4-One-Based Inhibitors of Acetyl- and Butyryl-Cholinesterase: Synthesis and Activity. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. (2022). MDPI. Retrieved from [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Bentham Science. Retrieved from [Link]

  • Oxidative susceptibility testing. (n.d.). PhaRxmon Consulting LLC. Retrieved from [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (2020). Journal of Materials Chemistry C. Retrieved from [Link]

  • Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs. Retrieved from [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). PubMed. Retrieved from [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). National Institutes of Health. Retrieved from [Link]

  • The Vocabulary of Analytical Chemistry. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. (2021). MDPI. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 3-Butylrhodanine in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 3-butylrhodanine and other rhodanine-based compounds in their experimental workflows. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this compound class. Our goal is to equip you with the knowledge and experimental protocols necessary to ensure the scientific integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers have when working with 3-butylrhodanine.

Q1: What is 3-butylrhodanine and why is it used in research?

A1: 3-Butylrhodanine is a small molecule belonging to the rhodanine class of heterocyclic compounds. Rhodanine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] They are frequently identified as "hits" in high-throughput screening (HTS) campaigns due to their ability to interact with a diverse array of protein targets.[3] Specifically, rhodanine-based compounds have been investigated as inhibitors of enzymes like HIV-1 integrase, various dual-specificity phosphatases, and protein of regenerating liver 3 (PRL-3).[4][5]

Q2: I've seen the term "Pan-Assay Interference Compound" (PAINS) associated with rhodanines. What does this mean for my experiments?

A2: This is a critical consideration. PAINS are compounds that frequently produce false-positive results in HTS assays.[6] The rhodanine scaffold is a well-known PAINS moiety.[6][7][8] This doesn't necessarily invalidate your initial findings, but it mandates a higher level of scrutiny. The promiscuous nature of rhodanines stems from their potential to act as aggregators, Michael acceptors, and their ability to interfere with assay readouts through non-specific interactions with proteins.[3][8] Therefore, it is imperative to conduct rigorous follow-up experiments to confirm that the observed biological effect is due to specific, on-target engagement and not an artifact of non-specific activity.

Q3: My experiment with 3-butylrhodanine shows the desired phenotypic effect. Can I assume it's acting on my target of interest?
Q4: What is the first step I should take to begin validating my results with 3-butylrhodanine?

A4: The immediate next step is to design and execute experiments that directly measure the interaction between 3-butylrhodanine and your intended protein target within a relevant biological context.[12] This process is known as target engagement validation. Additionally, you should begin planning for selectivity profiling to understand the broader interaction profile of the compound.

Section 2: Troubleshooting Guide - Validating On-Target and Identifying Off-Target Effects

This section provides structured troubleshooting in a Q&A format, complete with experimental workflows to guide you through the validation process.

Issue 1: How can I confirm that 3-butylrhodanine is directly binding to my protein of interest in a cellular environment?

Solution: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein.[14][15]

Experimental Workflow: Western Blot-based CETSA (WB-CETSA)

This workflow outlines the foundational CETSA protocol.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to Optimal Confluency B 2. Treat Cells with 3-Butylrhodanine (and Vehicle Control) A->B Incubate C 3. Aliquot Cell Suspension into PCR Tubes B->C D 4. Heat Aliquots Across a Temperature Gradient (e.g., 40-70°C) C->D Apply Heat E 5. Lyse Cells (Freeze-Thaw) D->E F 6. Separate Soluble & Precipitated Fractions (Centrifugation) E->F G 7. Analyze Soluble Fraction by Western Blot F->G H 8. Quantify Band Intensity & Plot Melting Curve G->H

Caption: Workflow for Western Blot-based CETSA.

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Treat the cells with the desired concentration of 3-butylrhodanine and a vehicle control (e.g., DMSO) for a predetermined amount of time.

  • Harvesting and Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40°C to 70°C in 2-3°C increments.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature point using Western blotting with a specific antibody against your target.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve.

Interpreting the Results:
  • Positive Target Engagement: In the presence of 3-butylrhodanine, the melting curve for your target protein should shift to the right (a higher melting temperature, Tm), indicating that the compound has bound to and stabilized the protein.

  • No Engagement: If the melting curves for the treated and vehicle control samples are identical, it suggests a lack of direct binding under the tested conditions.

Issue 2: My CETSA experiment is positive. How do I determine if 3-butylrhodanine is selective for my target or if it's binding to many other proteins?

Solution: Proteome-wide and Targeted Selectivity Profiling

Confirming target engagement is the first step; assessing selectivity is crucial to rule out off-target-driven phenotypes.[16]

Option A: Mass Spectrometry-based CETSA (MS-CETSA / TPP)

This is a high-throughput, unbiased approach to assess the thermal stability of thousands of proteins simultaneously.[15]

MS_CETSA_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A 1. Treat Cells with Compound & Vehicle B 2. Heat Lysates Across Temperature Gradient A->B C 3. Isolate Soluble Proteins B->C D 4. Protein Digestion (e.g., Trypsin) C->D E 5. Peptide Labeling (e.g., TMT) D->E F 6. LC-MS/MS Analysis E->F G 7. Protein Identification & Quantification F->G H 8. Generate Melting Curves for Thousands of Proteins G->H I 9. Identify Proteins with Significant Thermal Shifts H->I

Caption: Workflow for Mass Spectrometry-based CETSA.

Interpretation: By comparing the melting curves of all identified proteins in the treated vs. vehicle samples, you can identify which proteins, besides your intended target, are being stabilized. This provides a global view of the compound's selectivity.

Option B: Kinome Profiling

If your target is a kinase, or if you suspect off-target effects on kinases, kinome profiling is an essential tool.[17] This involves screening your compound against a large panel of kinases to determine its inhibitory activity.[17][18]

Data Presentation: Kinome Selectivity Profile

Kinase Target% Inhibition at 1 µM 3-ButylrhodanineIC50 (nM)
Your Target Kinase 95% 50
Off-Target Kinase A85%200
Off-Target Kinase B60%1500
Off-Target Kinase C15%>10,000
... (Panel of >300 kinases)......

Interpretation: This data allows you to quantify the selectivity of 3-butylrhodanine. A highly selective compound will potently inhibit your target with minimal activity against other kinases.[16] Widespread inhibition across the kinome is a major red flag for off-target effects.

Issue 3: How can I create a more robust dataset by using orthogonal methods to validate target engagement?

Solution: Biophysical Assays with Recombinant Protein

Using purified recombinant protein allows for precise measurement of binding affinity and kinetics, complementing cell-based assays.

Recommended Orthogonal Techniques:
  • Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. Provides kinetic data (kon, koff) and the dissociation constant (KD).[19][20]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[19]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A simplified, in vitro version of CETSA using purified protein and a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.[13][21]

Data Presentation: Comparison of Biophysical Data

Assay MethodKey ParameterValue for 3-Butylrhodanine
CETSA (Cellular)ΔTm+5.2 °C
DSF (In Vitro)ΔTm+4.8 °C
SPR (In Vitro)KD150 nM
ITC (In Vitro)KD180 nM

Interpretation: Strong concordance between cellular target engagement data (CETSA) and in vitro biophysical measurements provides high confidence that the compound directly binds the intended target.

Issue 4: What control compounds should I use in my experiments to strengthen my conclusions?

Solution: Structurally Related Inactive Controls

Using appropriate controls is fundamental to distinguishing specific from non-specific effects.

  • Negative Control Compound: Synthesize or procure a close structural analog of 3-butylrhodanine that is inactive against your target in an in vitro assay. This compound should retain the rhodanine core. If this "inactive" analog still produces the cellular phenotype, it strongly suggests the phenotype is due to off-target effects or non-specific properties of the rhodanine scaffold.

  • Structurally Unrelated Inhibitor: If available, use a known, selective inhibitor of your target that has a different chemical scaffold. If this compound recapitulates the phenotype observed with 3-butylrhodanine, it increases confidence that the phenotype is indeed a result of inhibiting your target.

Control_Compounds_Logic cluster_exp Experimental Setup A 3-Butylrhodanine (Active Compound) Phenotype Observe Cellular Phenotype A->Phenotype Causes Phenotype? B Inactive Analog (Negative Control) B->Phenotype Causes Phenotype? C Unrelated Inhibitor (Positive Control) C->Phenotype Causes Phenotype? Conclusion Interpret Results Phenotype->Conclusion

Caption: Logic diagram for using control compounds.

References

  • Auld, D. S., et al. (2009). A basis for the apparent nonsense suppression activity of PTC124 (ataluren). Proceedings of the National Academy of Sciences, 106(10), 3585-3590.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
  • Cohen, P., et al. (2002). A new and diverse family of human protein kinases. Journal of Biological Chemistry, 277(31), 27897-27901.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290.
  • Fu, Y., et al. (2013). High-frequency off-target mutagenesis induced by CRISPR-Cas9 nucleases in human cells.
  • Hsu, P. D., et al. (2013). DNA targeting specificity of RNA-guided Cas9 nucleases.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Kleinstiver, B. P., et al. (2016). High-fidelity CRISPR-Cas9 nucleases with no detectable genome-wide off-target effects.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Pacesa, M., et al. (2022). The off-target effects of CRISPR-based technologies and their consequences for clinical applications. Nature Reviews Molecular Cell Biology, 23(1), 29-42.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
  • Tom, I., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6537.
  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A theoretical basis for the quantitative interpretation of high-throughput kinase inhibitor screens. Journal of Biomolecular Screening, 16(5), 556-567.
  • Wikipedia. (2023, December 1). Pan-assay interference compounds. Retrieved from [Link]

Sources

Technical Support Center: Achieving Consistent and Reliable Results with 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Butyl-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving consistent and reproducible experimental outcomes. As a rhodanine derivative, this compound presents both significant opportunities for drug discovery and unique experimental challenges. This document will equip you with the necessary knowledge to navigate these challenges effectively.

Introduction to this compound

This compound (CAS RN: 14439-59-9) belongs to the rhodanine class of heterocyclic compounds.[1] Rhodanine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] However, the rhodanine moiety is also associated with Pan-Assay Interference Compounds (PAINS), which can lead to non-specific results and false positives in high-throughput screening.[4][5] Understanding and mitigating these potential issues is crucial for reliable research.

This guide is structured in a question-and-answer format to directly address common problems you may encounter.

Section 1: Compound Handling and Preparation

Q1: I'm observing precipitate in my stock solution. How can I improve the solubility of this compound?

A1: Poor aqueous solubility is a common characteristic of rhodanine derivatives.[6] The formation of precipitate can lead to significant variability in your assay results. Here are several strategies to address this:

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, precipitation can occur upon dilution into aqueous assay buffers.[7] Consider creating a more concentrated stock in a stronger organic solvent like DMA or NMP, if your assay permits. Always perform a solvent tolerance test for your specific assay.

  • pH Adjustment: The solubility of rhodanine derivatives can be pH-dependent. For compounds with acidic protons, increasing the pH of the buffer can enhance solubility. Conversely, for basic derivatives, lowering the pH may be beneficial.

  • Use of Surfactants: Low concentrations (typically below their critical micelle concentration) of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain compound solubility in aqueous solutions.[8]

  • Sonication: A brief sonication of your stock or working solutions can help to redissolve small amounts of precipitate.[7] However, be cautious with prolonged sonication as it can potentially degrade the compound.

  • Fresh Preparations: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to minimize issues related to long-term stability in aqueous buffers.

Table 1: Recommended Solvents for Initial Stock Preparation

SolventConcentration RangeNotes
Dimethyl Sulfoxide (DMSO)10-50 mMMost common, but watch for precipitation upon aqueous dilution.
N,N-Dimethylformamide (DMF)10-50 mMAlternative to DMSO.
Ethanol1-10 mMLower solubilizing capacity for many rhodanine derivatives.
Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation of your compound.

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Section 2: Troubleshooting Biological Assays

Q3: I'm seeing high background signal or inconsistent results in my fluorescence-based assay. What could be the cause?

A3: Rhodanine derivatives are known to interfere with fluorescence-based assays.[5] This can manifest as high background, signal quenching, or even enhancement, leading to unreliable data.

  • Autofluorescence: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. Run a control plate with just the compound in assay buffer to quantify its contribution to the signal.

  • Light Scattering from Aggregates: Poorly soluble compound can form aggregates that scatter light, leading to artificially high absorbance or fluorescence readings.[7] Refer to the solubility troubleshooting steps in Q1. You can also try adding a small amount of a non-ionic detergent to your assay buffer to disrupt aggregate formation.

  • Assay-Specific Interference: Consider if your compound could be directly interacting with the fluorescent probe or enzyme substrate. To test for this, run a control experiment without the biological target (e.g., enzyme or cells) to see if the compound still affects the fluorescent signal.

Experimental Workflow: Diagnosing Assay Interference

A Inconsistent Results in Fluorescence Assay B Is the compound soluble in the assay buffer? A->B C Improve solubility (see Q1). Filter solution (0.22 µm). B->C No D Does the compound exhibit autofluorescence? B->D Yes C->D E Run compound-only control. Subtract background signal. D->E Yes F Does the compound interfere with the assay components? D->F No E->F G Run assay without the biological target. F->G Yes I Proceed with corrected data or optimized assay conditions. F->I No H Consider alternative assay format (e.g., label-free). G->H Yes G->I No H->I

Caption: A workflow to diagnose and mitigate assay interference.

Q4: My dose-response curves are showing a very steep or inconsistent relationship. Why might this be happening?

A4: Steep or irregular dose-response curves with rhodanine derivatives can be a red flag for non-specific activity or compound aggregation.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or other proteins, leading to a sharp drop in activity that is not related to true binding at an active site.[7]

  • Michael Acceptor Reactivity: Some rhodanine derivatives can act as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine) on proteins.[9] This can lead to irreversible inhibition and a steep dose-response curve.

To investigate this, you can:

  • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates. If the dose-response curve becomes more gradual, aggregation was likely a contributing factor.

  • Perform a pre-incubation experiment. Incubate your target protein with the compound for varying amounts of time before initiating the assay. If the inhibition increases with pre-incubation time, it may suggest covalent modification.

Section 3: Synthesis and Purity

Q5: I synthesized this compound, but my results are not matching published data. What should I check?

A5: The purity and isomeric form of your synthesized compound are critical for reproducible results.

  • Purity Verification: Ensure the purity of your compound using multiple analytical techniques.

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • LC-MS: To confirm the molecular weight and assess purity.

    • HPLC: To quantify the purity.

  • Isomerization: The synthesis of rhodanine derivatives can sometimes result in different isomers (e.g., Z and E isomers if there is an exocyclic double bond).[6] These isomers can have different biological activities. Ensure your purification methods are sufficient to isolate the desired isomer and that you have analytical data to confirm its identity.

  • Residual Solvents or Reagents: Impurities from the synthesis (e.g., residual catalysts or starting materials) can interfere with biological assays. Ensure your purification methods, such as recrystallization or column chromatography, are thorough.

General Synthesis Scheme for N-Substituted Rhodanines

A Rhodanine E Reaction Mixture A->E B Butyl Halide (e.g., Butyl Bromide) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Purification (Chromatography/Recrystallization) E->F G This compound F->G

Caption: A simplified workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Is this compound a PAINS compound? While not definitively classified as a PAINS in all contexts, its rhodanine core suggests a high potential for assay interference.[5] It is crucial to perform control experiments to rule out non-specific activity.

  • What is a typical concentration range to use in cell-based assays? This is highly dependent on the specific cell line and endpoint being measured. A good starting point is to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). Be mindful of potential cytotoxicity at higher concentrations.

  • Can I use this compound in animal studies? Before in vivo studies, it is essential to conduct thorough in vitro characterization, including ADME-Tox profiling, to assess its drug-like properties. The poor solubility of many rhodanine derivatives can be a significant hurdle for achieving adequate in vivo exposure.

References

  • M. A. T. Abdel-Rehiem, F. A. A. El-Salam, and A. M. A. El-Rahman, "Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids," Molecules, vol. 22, no. 1, p. 133, 2017. [Online]. Available: [Link]

  • Wikipedia, "Rhodanine," [Online]. Available: [Link]

  • T. Tomašić and L. Peterlin Mašič, "Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation," Expert Opinion on Drug Discovery, vol. 7, no. 7, pp. 549–560, 2012. [Online]. Available: [Link]

  • T. Tomašić and L. Peterlin Mašič, "Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation," PubMed, [Online]. Available: [Link]

  • D. Kaminskyy, A. Kryshchyshyn, and R. Lesyk, "Recent developments with rhodanine as a scaffold for drug discovery," Expert Opinion on Drug Discovery, vol. 12, no. 10, pp. 955-978, 2017. [Online]. Available: [Link]

  • PubChem, "3-Butyl-2-thio-4-thiazolidinone," [Online]. Available: [Link]

  • J. Kuneš et al., "New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity," Future Medicinal Chemistry, vol. 16, no. 2, pp. 89-105, 2024. [Online]. Available: [Link]

  • S. L. G. Husbands et al., "Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase," ACS Medicinal Chemistry Letters, vol. 2, no. 1, pp. 58–63, 2011. [Online]. Available: [Link]

  • MDPI Encyclopedia, "Mechanism of Action of Thiazolidin-2,4-dione," [Online]. Available: [Link]

  • C. D. Thorne, N., Engkvist, O., Chen, H., "Biological assay challenges from compound solubility: strategies for bioassay optimization," Current Pharmaceutical Design, vol. 12, no. 17, pp. 2175-2183, 2006. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "3-Butyl-2-thio-4-thiazolidinone," PubChem Compound Summary for CID 88926, [Online]. Available: [Link].

  • S. Kumar, P. Kumar, and A. Kumar, "Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics," Journal of Biomolecular Structure and Dynamics, vol. 40, no. 1, pp. 273-305, 2022. [Online]. Available: [Link]

  • K. Hajibabaei, "2-Thioxothiazolidin-4-one (Rhodanine)," Synlett, vol. 27, no. 1, pp. A1-A2, 2016. [Online]. Available: [Link]

  • M. J. K. Reddy, S. K. G. Kumar, and K. S. Kumar, "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies," Molecules, vol. 26, no. 21, p. 6496, 2021. [Online]. Available: [Link]

  • Realtor.com®, "14439 Highway 59, East Bernard, TX 77435," [Online]. Available: [Link]

  • S. Asghari, M. R. Mohammadi, and M. Ramezani, "A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities," Journal of the Iranian Chemical Society, vol. 18, no. 11, pp. 2825-2843, 2021. [Online]. Available: [Link]

  • A. A. A. Al-Mousawi, S. A. A. Al-Mousawi, and M. S. A. Al-Mousawi, "Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives," Molecules, vol. 26, no. 13, p. 3946, 2021. [Online]. Available: [Link]

  • ResearchGate, "Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives," [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Assay Guidance Manual," [Online]. Available: [Link]

  • A. Ainurofiq, S. Az-Zahra, and M. Anam, "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs," Journal of Reports in Pharmaceutical Sciences, vol. 10, no. 1, pp. 137-146, 2021. [Online]. Available: [Link]

  • A. Kryshchyshyn, D. Kaminskyy, and R. Lesyk, "5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one," Molbank, vol. 2021, no. 4, p. M1296, 2021. [Online]. Available: [Link]

  • Pharmacompass, "tert-butyl (2S)-4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate," [Online]. Available: [Link]

  • Zillow, "14439 Highway 59, Kendleton, TX 77435," [Online]. Available: [Link]

  • M. G. K. Papaioannou, A. D. Gerogianni, and A. D. Gerogiannis, "Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety," Molecules, vol. 27, no. 22, p. 8000, 2022. [Online]. Available: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of MptpB Inhibitors: Benchmarking 3-Butyl-2-thioxothiazolidin-4-one Against Key Competitors

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against tuberculosis (TB), targeting the virulence factors of Mycobacterium tuberculosis (Mtb) has emerged as a promising therapeutic strategy to counteract the rise of multidrug-resistant strains.[1][2] One of the most critical of these virulence factors is the secreted protein tyrosine phosphatase B (MptpB), which the bacterium injects into host macrophages to subvert the immune response and facilitate its intracellular survival.[3][4][5] Consequently, the development of potent and selective MptpB inhibitors is a focal point of anti-TB drug discovery.[6][7]

This guide provides a comprehensive, head-to-head comparison of 3-Butyl-2-thioxothiazolidin-4-one, a rhodanine-based MptpB inhibitor, with other significant classes of MptpB inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the underlying structural features that dictate their inhibitory potential.

The Central Role of MptpB in Tuberculosis Pathogenesis

MptpB is a key player in the host-pathogen interaction, acting to dephosphorylate host cell signaling proteins, thereby disrupting the innate immune response.[4][7] Specifically, MptpB has been shown to interfere with critical signaling pathways by:

  • Downregulating pro-inflammatory cytokine production: MptpB can dephosphorylate key kinases such as ERK1/2 and p38, leading to a reduction in the production of interleukin-6 (IL-6), a cytokine crucial for orchestrating an effective anti-mycobacterial immune response.[3][4][7]

  • Inhibiting phagosome maturation: By dephosphorylating phosphoinositides like phosphatidylinositol 3-phosphate (PI3P), MptpB can arrest the fusion of the mycobacterial phagosome with the lysosome, preventing the degradation of the bacteria.[1][5]

  • Promoting host cell survival: MptpB can activate the pro-survival Akt pathway, thereby inhibiting apoptosis of the infected macrophage and ensuring a protected replicative niche for the bacteria.[3][4][7]

The multifaceted role of MptpB in mycobacterial virulence makes it an attractive target for therapeutic intervention. A key advantage of targeting a secreted virulence factor like MptpB is that the inhibitors do not need to penetrate the thick, waxy cell wall of Mtb, a major hurdle for many conventional antibiotics.[3][4] Furthermore, as MptpB has no close human homolog, there is a lower potential for off-target effects and associated toxicity.[1][5]

MptpB_Signaling_Pathway cluster_macrophage Host Macrophage Cytoplasm cluster_signaling Host Signaling Pathways Mtb Mycobacterium tuberculosis MptpB Secreted MptpB Mtb->MptpB secretes ERK_p38 ERK1/2 & p38 MptpB->ERK_p38 inhibits Akt Akt Pathway MptpB->Akt activates PI3P PI3P MptpB->PI3P dephosphorylates IL6 IL-6 Production ERK_p38->IL6 Apoptosis Macrophage Apoptosis Akt->Apoptosis inhibits Phagolysosome Phagolysosome Fusion PI3P->Phagolysosome

Caption: MptpB signaling pathway within the host macrophage.

Comparative Analysis of MptpB Inhibitors

The development of MptpB inhibitors has led to the discovery of several chemical scaffolds with varying degrees of potency and selectivity. Here, we compare this compound and its rhodanine class to other prominent MptpB inhibitors.

Inhibitor ClassRepresentative Compound(s)IC50 (MptpB)Key Features & Mechanism of ActionReference
Rhodanines This compound derivativesMicromolar rangeDeveloped via structure-based virtual screening. These compounds show promise in reducing bacterial burden in macrophage infection models, especially in combination with first-line antibiotics.[8]
Isoxazoles Isoxazole-3-carboxylic acid derivatives0.4 µM - 2.8 µMOrally bioavailable with good pharmacokinetic profiles. These inhibitors have demonstrated efficacy in reducing infection burden in animal models.[9]
Oxamic Acids (Oxalylamino-methylene)-thiophene sulfonamide (OMTS)~440 nMBinds deep within the active site, inducing a significant conformational change in the enzyme. Shows high selectivity over human PTPs.[10]
Benzofuran Salicylic Acids I-A0938 nMHighly potent and selective inhibitor. Reverses the MptpB-induced suppression of the host immune response and prevents Mtb growth in macrophages.[3][4]
γ-Lactone Derivatives Compound 1 (and its eutomer)31.1 µM (eutomer)Identified through virtual screening and confirmed by crystallography. Represents a novel chemotype for MptpB inhibition.[11][12]

In-Depth Look: this compound and the Rhodanine Scaffold

A recent study focused on the rational design of rhodanine-based MptpB inhibitors, leading to the synthesis of a series of 3-substituted-2-thioxothiazolidin-4-ones.[8] These compounds were developed using a structure-based approach, building upon initial virtual screening hits.

The key findings for this class of inhibitors include:

  • Potent MptpB Inhibition: The synthesized rhodanine derivatives displayed significant inhibitory activity against MptpB.[8]

  • Improved Cell Permeability: A notable advantage of these compounds is their enhanced cell membrane permeability, a crucial factor for targeting an intracellular virulence factor.[8]

  • Synergistic Activity with Rifampicin: In a macrophage infection model, the optimal rhodanine-based inhibitor, when combined with the first-line anti-TB drug rifampicin, resulted in a greater than 95% reduction in bacterial burden. This synergistic effect highlights the potential of MptpB inhibitors as adjunctive therapy to shorten and improve current TB treatment regimens.[8]

Experimental Protocol: In Vitro MptpB Inhibition Assay

To evaluate and compare the potency of different MptpB inhibitors, a robust and reproducible in vitro enzymatic assay is essential. The following protocol outlines a standard method for determining the IC50 value of a test compound against MptpB.

Materials:

  • Recombinant MptpB enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant MptpB enzyme in assay buffer to the working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound. b. Add 25 µL of the diluted MptpB enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the pNPP substrate to each well.

  • Data Acquisition: a. Immediately measure the absorbance at 405 nm using a microplate reader. b. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes to monitor the reaction kinetics.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

MptpB_Inhibition_Assay cluster_workflow MptpB Inhibition Assay Workflow Compound_Prep 1. Prepare serial dilutions of test compound Reaction_Setup 3. Add compound and enzyme to 96-well plate and incubate Compound_Prep->Reaction_Setup Enzyme_Prep 2. Prepare working solution of MptpB enzyme Enzyme_Prep->Reaction_Setup Reaction_Start 4. Add pNPP substrate to initiate reaction Reaction_Setup->Reaction_Start Data_Acquisition 5. Measure absorbance at 405 nm over time Reaction_Start->Data_Acquisition Data_Analysis 6. Calculate reaction rates and determine IC50 value Data_Acquisition->Data_Analysis

Caption: Experimental workflow for an in vitro MptpB inhibition assay.

Conclusion and Future Directions

The comparative analysis reveals that while several potent and selective MptpB inhibitors have been identified, the rhodanine scaffold, including this compound, represents a promising avenue for further development.[8] The demonstrated cell permeability and synergistic effects with existing antibiotics are particularly encouraging.[8]

Future research should focus on optimizing the potency and pharmacokinetic properties of rhodanine-based inhibitors to enhance their in vivo efficacy. Head-to-head preclinical studies comparing the most promising candidates from different chemical classes will be crucial in selecting the best-in-class MptpB inhibitor to advance into clinical development. The ultimate goal is to develop a novel anti-virulence agent that can be integrated into existing TB treatment regimens to shorten therapy duration, improve outcomes, and combat the threat of drug resistance.

References

  • Al-Tamari, A., et al. (2018). Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry, 61(18), 8337–8352. [Link]

  • Jain, M., Gollapudi, S., & Khatik, G. L. (2023). An Insight into MptpB Inhibitors as a Key Strategy to Treat MDR and XDRTuberculosis. Current Pharmaceutical Design, 29(8), 562-575. [Link]

  • Zhou, B., et al. (2010). Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold. Journal of Medicinal Chemistry, 53(13), 4998–5008. [Link]

  • Zhou, B., et al. (2010). Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. Proceedings of the National Academy of Sciences, 107(10), 4579-4584. [Link]

  • Zhang, Z. Y., & Zhou, B. (2010). Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis. ACS Chemical Biology, 5(7), 675–685. [Link]

  • Al-Tamari, A., et al. (2018). Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry, 61(18), 8337–8352. [Link]

  • Zhou, B., et al. (2010). Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. PNAS, 107(10), 4579-4584. [Link]

  • Villa, S., et al. (2022). Virtual screening and crystallographic studies reveal an unexpected γ-lactone derivative active against MptpB as a potential antitubercular agent. European Journal of Medicinal Chemistry, 234, 114235. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Kumar, P., & Zhang, Z. Y. (2020). Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis. Molecules, 25(24), 6031. [Link]

  • Grundner, C., et al. (2007). Structural Basis for Selective Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase PtpB. Structure, 15(1), 89-97. [Link]

  • Villa, S., et al. (2022). Virtual screening and crystallographic studies reveal an unexpected γ-lactone derivative active against MptpB as a potential antitubercular agent. European Journal of Medicinal Chemistry, 234, 114235. [Link]

Sources

Validating the Antibacterial Efficacy of 3-Butyl-2-thioxothiazolidin-4-one Against Clinically Relevant Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and validation of novel antibacterial agents are of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of 3-Butyl-2-thioxothiazolidin-4-one, a rhodanine derivative, against a panel of clinically significant resistant bacterial strains. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for a thorough comparative analysis.

Introduction: The Promise of Thiazolidinones in an Era of Resistance

Thiazolidinone scaffolds, including the 2-thioxo-thiazolidin-4-one (rhodanine) core of our subject compound, have emerged as a promising class of antimicrobials.[1] Their derivatives have demonstrated potent activity against a range of bacteria, including multidrug-resistant pathogens.[2][3] The focus of this guide, this compound, represents a candidate that warrants systematic investigation against bacteria that have developed sophisticated mechanisms to evade current therapies.

To establish the clinical potential of this compound, it is not sufficient to demonstrate basic antibacterial activity. A rigorous validation process must compare its efficacy against well-characterized resistant strains and benchmark it against established antibiotics. This guide will outline the essential in vitro assays required to build a robust data package for this compound.

Understanding the Adversaries: Selecting and Characterizing Resistant Strains

The choice of bacterial strains is critical for a meaningful evaluation. We will focus on three pathogens that represent the pinnacle of current resistance challenges:

  • Methicillin-Resistant Staphylococcus aureus (MRSA): A formidable Gram-positive pathogen responsible for a wide array of infections. Its resistance to beta-lactam antibiotics is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for these drugs.[2][3][4][5] We will use a well-characterized strain such as MRSA ATCC 43300.

  • Vancomycin-Resistant Enterococcus faecium (VRE): A Gram-positive bacterium that has acquired resistance to vancomycin, often a last-resort antibiotic. Resistance is typically conferred by the vanA or vanB operons, which alter the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac, thereby reducing vancomycin's binding affinity.[6][7][8][9]

  • Multidrug-Resistant (MDR) Escherichia coli: A Gram-negative bacterium that can accumulate a wide array of resistance genes. Mechanisms of resistance are diverse and can include the production of extended-spectrum β-lactamases (ESBLs), carbapenemases, alterations in drug targets, and overexpression of efflux pumps that actively remove antibiotics from the cell.[1][10][11]

A logical workflow for validating the antibacterial activity of a novel compound is essential. The following diagram illustrates the proposed experimental progression.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Advanced Characterization cluster_2 Phase 3: Safety & Specificity A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B Determine bacteriostatic vs. bactericidal activity C Time-Kill Kinetic Assay B->C Characterize rate of killing D Synergy Testing (Checkerboard Assay) B->D Investigate combination therapy potential E Cytotoxicity Assay (Mammalian Cell Lines) D->E Assess therapeutic window F Hemolysis Assay E->F Evaluate blood compatibility G cluster_0 Checkerboard Assay Setup a Increasing Concentration of Drug A -> 1 1/2 MIC b Increasing Concentration of Drug B | 2 1/4 MIC 5 1/2 MIC 3 1/8 MIC 6 1/4 MIC 4 1/16 MIC 7 1/8 MIC 8 1/16 MIC 9 1/2 MIC 10 1/4 MIC 11 1/8 MIC 12 1/16 MIC 13 1/2 MIC 14 1/4 MIC 15 1/8 MIC 16 1/16 MIC

Caption: Schematic of a checkerboard assay plate.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria and not to host cells. A preliminary assessment of cytotoxicity can be performed using mammalian cell lines. [12][13][14][15]

  • Cell Culture:

    • Culture a suitable mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), in the appropriate medium.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Exposure:

    • Expose the cells to serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

The selectivity of the compound can be expressed as the Selectivity Index (SI), calculated as:

SI = IC50 (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity for bacteria over mammalian cells.

CompoundCell LineIC50 (µg/mL)MIC vs. MRSA (µg/mL)Selectivity Index (SI)
This compound HEK293>1288>16
HepG2>1288>16

Illustrative data is presented.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro validation of this compound as a potential antibacterial agent against resistant strains. The data generated from these assays will provide a critical assessment of the compound's potency, spectrum of activity, and preliminary safety profile. Positive results, such as low MIC/MBC values, synergistic interactions with existing antibiotics, and a high selectivity index, would strongly support further preclinical development. Subsequent investigations should include time-kill kinetic studies to understand the dynamics of bacterial killing, mechanism of action studies to identify the molecular target, and in vivo efficacy studies in animal models of infection. The systematic approach outlined herein will ensure a robust and objective evaluation, paving the way for the potential development of a new weapon in the fight against antimicrobial resistance.

References

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PLOS ONE. [Link]

  • Drug screening of rhodanine derivatives for antibacterial activity. (2017). Expert Opinion on Drug Discovery. [Link]

  • IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children. (2011). American Family Physician. [Link]

  • Molecular Mechanisms Underlying Gentamicin Resistance. Creative Diagnostics. [Link]

  • Antimicrobial Resistance in Escherichia coli. (2018). Microbiology Spectrum. [Link]

  • Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. (2021). International Journal of Molecular Sciences. [Link]

  • Mechanisms of antibiotic resistance in enterococci. (2014). Expert Review of Anti-infective Therapy. [Link]

  • Methicillin-Resistant Staphylococcus Aureus (MRSA). Baylor College of Medicine. [Link]

  • Mechanism of vancomycin resistance in Enterococcus faecium. (2023). ResearchGate. [Link]

  • Methicillin Resistance in Staphylococcus Aureus: Mechanisms and Modulation. (2002). The Pharmaceutical Journal. [Link]

  • Vancomycin Resistance in Enterococcus and Staphylococcus aureus. (2022). Antibiotics. [Link]

  • Various mechanisms of multi-drug resistance in E. coli. (2022). ResearchGate. [Link]

  • Vancomycin-resistant Enterococcus. Wikipedia. [Link]

  • Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observations. (2001). Clinical Infectious Diseases. [Link]

  • Gentamicin. (2023). StatPearls. [Link]

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. [Link]

  • A shared mechanism of multidrug resistance in laboratory-evolved uropathogenic Escherichia coli. (2024). Virulence. [Link]

  • Gentamicin. Wikipedia. [Link]

  • What is the mechanism of Gentamicin Sulfate?. (2024). Patsnap Synapse. [Link]

  • Clinical Practice Guidelines by the Infectious Diseases Society of America for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections in Adults and Children. (2011). Clinical Infectious Diseases. [Link]

  • A shared mechanism of multidrug resistance in laboratory-evolved uropathogenic Escherichia coli. (2024). PubMed. [Link]

  • Molecular Factors and Mechanisms Driving Multidrug Resistance in Uropathogenic Escherichia coli—An Update. (2022). International Journal of Molecular Sciences. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK. (2021). JAC-Antimicrobial Resistance. [Link]

  • IDSA Guidelines for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections (MRSA) in Adults and Children. (2011). Infectious Diseases Society of America. [Link]

  • Methicillin-Resistant Staphylococcus aureus. (2023). StatPearls. [Link]

  • Anti-biofilm assay using vancomycin as positive control and MRSA ATCC... (2020). ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). Pharmaceuticals. [Link]

  • Anti-biofilm assay using vancomycin as positive control and MRSA ATCC... (2020). ResearchGate. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Checkerboard assay. GARDP Revive. [Link]

  • Cytotoxicity assay in mammalian cells. (2020). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • (a) MTT-based cytotoxicity assay to determine the cell viability of... (2016). ResearchGate. [Link]

  • Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage. (2023). Nature Communications. [Link]

  • Detection of intact vancomycin–arginine as the active antibacterial conjugate in E. coli by whole-cell solid-state NMR. (2021). Proceedings of the National Academy of Sciences. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI M100™. Pediatric infectious diseases electronic library. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

  • Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. (2023). Journal of Applied Pharmaceutical Science. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3-Butyl-2-thioxothiazolidin-4-one's Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pursuit of novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, rhodanine derivatives, such as 3-Butyl-2-thioxothiazolidin-4-one, have emerged as a promising class of molecules.[1][2] This guide provides a comprehensive framework for researchers to systematically cross-validate the anticancer effects of this compound across a panel of diverse cancer cell lines, ensuring scientific rigor and reproducibility.

The core principle of this guide is to establish a robust comparative analysis. By benchmarking the performance of our lead compound against established chemotherapeutic agents in multiple, well-characterized cell lines, we can elucidate its potency, selectivity, and potential mechanisms of action. This approach is critical for making informed decisions about its future preclinical and clinical development.

I. Strategic Selection of Cell Lines and Reference Compounds

The foundation of a successful cross-validation study lies in the careful selection of appropriate biological systems and controls.

A. Rationale for Cell Line Panel Selection

To obtain a comprehensive profile of the compound's activity, a panel of cell lines representing distinct cancer types is essential. This allows for the assessment of broad-spectrum activity versus lineage-specific efficacy. For this guide, we propose a panel including:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.[3]

  • HeLa (Human Cervical Adenocarcinoma): A ubiquitous and aggressive cancer cell line, valuable for assessing activity against rapidly proliferating tumors.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer, representing a major subtype of lung malignancies.

  • HepG2 (Human Hepatocellular Carcinoma): A well-differentiated liver cancer cell line crucial for evaluating efficacy against hepatic cancers.[4]

This selection provides a cross-section of common and challenging malignancies, enabling a thorough evaluation of the compound's potential.

B. Choosing Appropriate Benchmarks: Reference Compounds

For a meaningful comparison, the activity of this compound must be contextualized against current standards of care. We recommend:

  • Doxorubicin: A widely used anthracycline antibiotic with broad-spectrum anticancer activity, known to induce apoptosis and cell cycle arrest.[5][6] It serves as a potent positive control across most cell lines.

  • 5-Fluorouracil (5-FU): An antimetabolite that interferes with DNA synthesis, often used in the treatment of solid tumors like colorectal and breast cancer.[4]

These agents provide a high bar for efficacy and have well-documented mechanisms, facilitating a deeper comparative analysis.

II. Experimental Workflow for Cross-Validation

A multi-pronged experimental approach is necessary to move beyond simple cytotoxicity and understand the cellular responses to the compound. The following workflow ensures a logical progression from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation a Prepare Cell Cultures (MCF-7, HeLa, A549, HepG2) b Dose-Response Treatment (Test Compound & Controls) a->b c MTT Assay (24h, 48h, 72h) b->c d Calculate IC50 Values c->d e Apoptosis Analysis (Annexin V/PI Staining) d->e Select IC50 conc. f Cell Cycle Analysis (Propidium Iodide Staining) d->f Select IC50 conc. g Flow Cytometry e->g f->g h Comparative Data Tables (IC50, Apoptosis %, Cell Cycle %) g->h i Pathway Analysis h->i j Publishable Report Generation i->j

Caption: Experimental workflow for cross-validating anticancer compounds.

III. Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reliable and comparable data.

A. Protocol 1: Cytotoxicity Assessment via MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and 5-FU. Replace the culture medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[7]

B. Protocol 2: Apoptosis Quantification by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. FITC signal (Annexin V) indicates phosphatidylserine exposure on the outer membrane (apoptosis), while PI signal indicates loss of membrane integrity (necrosis or late apoptosis).

C. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of their distribution in different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[8]

IV. Data Presentation and Comparative Analysis

Clear and concise presentation of data is essential for interpretation. Structured tables should be used to summarize quantitative results.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

CompoundMCF-7HeLaA549HepG2
This compoundDataDataDataData
Doxorubicin[9][10]~0.3-1.0~0.2-0.8~0.1-0.5~0.5-1.5
5-Fluorouracil[4]~5-20~2-10~10-50~5-25
*Hypothetical data ranges for established drugs are provided for context. Actual experimental values should be inserted.

Table 2: Apoptosis Induction (% of Annexin V Positive Cells) after 24h Treatment at IC₅₀

CompoundMCF-7HeLaA549HepG2
Control<5%<5%<5%<5%
This compoundDataDataDataData
DoxorubicinDataDataDataData

Table 3: Cell Cycle Analysis (% of Cells in Each Phase) after 24h Treatment at IC₅₀

Treatment (Cell Line)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (MCF-7)DataDataData
Test Compound (MCF-7)DataDataData
Control (HeLa)DataDataData
Test Compound (HeLa)DataDataData
(Continue for all cell lines)
V. Elucidating the Mechanism: A Focus on Apoptosis

The data gathered from the assays often point towards specific cellular pathways. Rhodanine derivatives have been reported to induce apoptosis through the modulation of the Bcl-2 family of proteins.[1][11] A potential mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic mitochondrial apoptosis pathway.

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c Permeabilization cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by the test compound.

This pathway involves the compound shifting the balance of Bcl-2 family proteins to favor mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspase-3, leading to the systematic dismantling of the cell, characteristic of apoptosis.[12][13]

VI. Conclusion and Future Directions

This guide outlines a systematic approach to cross-validate the anticancer effects of this compound. By comparing its cytotoxicity, apoptosis-inducing capabilities, and effects on the cell cycle against standard chemotherapeutics across a diverse panel of cancer cell lines, researchers can build a strong, evidence-based case for its therapeutic potential.

Positive and selective results from this in vitro cross-validation would justify progression to more complex studies, including:

  • Western Blot Analysis: To confirm the modulation of key proteins in the proposed signaling pathways (e.g., Bcl-2, Bax, cleaved Caspase-3).[12]

  • In Vivo Xenograft Models: To evaluate the compound's efficacy and safety in a living organism.[12]

  • Target Deconvolution Studies: To identify the specific molecular target(s) of the compound.

By following this rigorous, multi-faceted validation strategy, the scientific community can confidently assess the promise of this compound as a candidate for the next generation of anticancer therapies.

References

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodamines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodamines. Encyclopedia.pub. [Link]

  • Deliorman, M., et al. (n.d.). Dose response curve of rhodanine derivatives on human cancer cell lines... ResearchGate. [Link]

  • Padmapriya, K., et al. (2023). Anti-cancer potential of substituted "amino-alkyl-rhodamine" derivatives against MCF-7 human breast cancer cell line. PubMed. [Link]

  • (n.d.). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Semantic Scholar. [Link]

  • Szychowski, K. A., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. National Institutes of Health (NIH). [Link]

  • (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health (NIH). [Link]

  • Song, X., & Zhu, J. F. (n.d.). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. [Link]

  • Padmapriya, K., et al. (2023). (PDF) Anti-cancer potential of substituted “amino-alkyl-rhodamine” derivatives against MCF-7 human breast cancer cell line. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. [Link]

  • Bao, R., et al. (2014). Oridonin induces apoptosis and cell cycle arrest of gallbladder cancer cells via the mitochondrial pathway. PubMed. [Link]

  • (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. pharmacophorejournal.com. [Link]

  • Wujec, M., & Ginalska, G. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Wujec, M., & Ginalska, G. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health (NIH). [Link]

  • Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. National Institutes of Health (NIH). [Link]

  • Chepurna, O., et al. (2022). Differential pro-apoptotic effects of synthetic 4-thiazolidinone derivative Les-3288, doxorubicin and temozolomide in human glioma U251 cells. National Institutes of Health (NIH). [Link]

  • (n.d.). Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2023). Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. MDPI. [Link]

  • (n.d.). Induced cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]

  • (n.d.). R-3 increases doxorubicin-induced apoptosis and cytotoxicity in... ResearchGate. [Link]

  • Wu, L., et al. (2020). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. ResearchGate. [Link]

  • Phung, Y. T., et al. (2023). Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures. National Institutes of Health (NIH). [Link]

Sources

A Comparative Analysis of 3-Butyl-2-thioxothiazolidin-4-one and Rifampicin in Tuberculosis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates an urgent and continuous search for novel therapeutic agents. While rifampicin has long been a cornerstone of first-line anti-TB therapy, its efficacy is threatened by rising resistance. This guide provides a detailed comparative overview of 3-Butyl-2-thioxothiazolidin-4-one, a member of the promising rhodanine class of compounds, and the established antibiotic, rifampicin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-tuberculosis agents.

Mechanistic Insights: Divergent Pathways to Mycobacterial Inhibition

A fundamental understanding of a compound's mechanism of action is paramount in drug development. This compound and rifampicin employ distinct strategies to exert their antimycobacterial effects.

Rifampicin: A Well-Defined Target

Rifampicin's mechanism of action is well-elucidated. It functions by specifically targeting the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA.[1][2][3][4] By binding to RNAP, rifampicin effectively blocks the initiation of RNA synthesis, thereby halting the production of essential proteins and leading to bacterial cell death.[3] This targeted inhibition is highly selective for the bacterial enzyme, minimizing its effect on human RNA polymerase.[3]

cluster_transcription Rifampicin Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifampicin->RNAP Binds to β-subunit Transcription RNA Synthesis (Transcription) Rifampicin->Transcription Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for Rhodanine This compound (Rhodanine Derivative) MptpB MptpB Rhodanine->MptpB Inhibits InhA InhA Rhodanine->InhA Inhibits Carbonic_Anhydrase Carbonic Anhydrase Rhodanine->Carbonic_Anhydrase Inhibits Bacterial_Survival Bacterial Survival Rhodanine->Bacterial_Survival Disrupts Virulence Bacterial Virulence Mycolic_Acid Mycolic Acid Synthesis Physiology Bacterial Physiology Virulence->Bacterial_Survival Promotes Mycolic_Acid->Bacterial_Survival Essential for Physiology->Bacterial_Survival Supports

Figure 2: Potential Mechanisms of Action of Rhodanine Derivatives.

Comparative Efficacy: In Vitro and In Vivo Evidence

A direct, head-to-head quantitative comparison of this compound and rifampicin is not yet extensively documented in publicly available literature. However, by examining data for the rhodanine class of compounds and the well-established profile of rifampicin, we can draw some initial comparisons.

In Vitro Activity

Table 1: In Vitro Efficacy Comparison

CompoundTarget(s)Reported MIC Range against M. tuberculosis H37Rv
Rifampicin RNA Polymerase0.05 - 0.4 µg/mL
Rhodanine Derivatives MptpB, InhA, etc.Varies by derivative; some reported in the low µg/mL range.

It is important to note that the efficacy of rhodanine derivatives is highly dependent on their specific chemical structure.

One study highlighted the potential for synergy between a rhodanine derivative and rifampicin. In a macrophage infection model, the combination of a novel MptpB inhibitor from the rhodanine class with rifampicin resulted in a bacterial burden reduction of over 95%, which was significantly greater than that achieved by either compound alone. [5]This suggests that compounds like this compound could be valuable as part of a combination therapy, a cornerstone of modern TB treatment.

In Vivo Efficacy

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of a new drug candidate. The murine model of tuberculosis is widely used for this purpose. While specific in vivo data for this compound was not found, studies with other novel anti-tubercular agents provide a framework for comparison with rifampicin.

Table 2: Conceptual In Vivo Efficacy Comparison in a Murine Model

ParameterRifampicin (as part of standard therapy)This compound (Projected)
Bactericidal Activity Dose-dependent reduction in lung CFUTo be determined; potential for bactericidal or bacteriostatic activity.
Sterilizing Activity Key component of sterilizing regimensTo be determined; potential to contribute to sterilization, especially in combination.
Impact on Granulomas Penetrates and is active within granulomasTo be determined; cell permeability is a key factor.

Further in vivo studies are crucial to determine the efficacy of this compound as a standalone agent and in combination with existing drugs.

Experimental Protocols: A Guide to Preclinical Evaluation

For researchers aiming to conduct their own comparative efficacy studies, the following standardized protocols for in vitro and in vivo evaluation are provided.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and low-cost method for determining the MIC of compounds against M. tuberculosis.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds (this compound and rifampicin) in a 96-well microplate. Include a drug-free control and a sterile control.

  • Inoculation: Adjust the mycobacterial culture to a McFarland standard of 1.0 and dilute 1:20. Add 100 µL of the diluted culture to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Reading Results: Continue incubation for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

start Start prep_culture Prepare M. tuberculosis Culture start->prep_culture drug_dilution Prepare Serial Drug Dilutions in 96-well Plate prep_culture->drug_dilution inoculation Inoculate Wells with Bacterial Suspension drug_dilution->inoculation incubation1 Incubate at 37°C (5-7 days) inoculation->incubation1 add_alamar Add Alamar Blue & Tween 80 incubation1->add_alamar incubation2 Incubate at 37°C (24-48 hours) add_alamar->incubation2 read_results Read Results (Color Change) incubation2->read_results end End read_results->end

Figure 3: Workflow for the Microplate Alamar Blue Assay (MABA).

In Vivo Efficacy Testing: Murine Tuberculosis Model

The mouse model of chronic TB infection is the gold standard for preclinical in vivo efficacy studies.

Step-by-Step Protocol:

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.

  • Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU/lungs).

  • Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks.

  • Treatment: Randomly assign mice to treatment groups:

    • Vehicle control

    • Rifampicin (e.g., 10 mg/kg, oral gavage, 5 days/week)

    • This compound (various doses, oral gavage, 5 days/week)

    • Combination therapy groups

  • Duration of Treatment: Treat mice for a defined period (e.g., 4-8 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, humanely euthanize the mice and aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis: Compare the log10 CFU counts between the different treatment groups and the vehicle control.

start Start infect_mice Infect Mice with M. tuberculosis (Aerosol Route) start->infect_mice establish_infection Allow Chronic Infection to Establish (3-4 weeks) infect_mice->establish_infection treatment Administer Treatment Regimens (4-8 weeks) establish_infection->treatment euthanize Euthanize Mice and Harvest Organs treatment->euthanize homogenize Homogenize Lungs and Spleen euthanize->homogenize plate_dilutions Plate Serial Dilutions on 7H11 Agar homogenize->plate_dilutions incubate_plates Incubate Plates at 37°C (3-4 weeks) plate_dilutions->incubate_plates count_cfu Count Colony-Forming Units (CFU) incubate_plates->count_cfu analyze_data Analyze and Compare log10 CFU Data count_cfu->analyze_data end End analyze_data->end

Figure 4: Workflow for In Vivo Efficacy Testing in a Murine TB Model.

Conclusion and Future Directions

Rifampicin remains a critical component of anti-tuberculosis therapy, but the rise of resistance underscores the urgent need for new drugs with novel mechanisms of action. This compound, as a representative of the rhodanine class of compounds, presents a promising avenue for research due to its potential for a multifaceted mechanism of action.

While direct comparative data is currently limited, the available information suggests that rhodanine derivatives possess significant anti-tubercular activity and may act synergistically with existing drugs like rifampicin. To fully assess the potential of this compound, further research is imperative. This should include:

  • Determination of the specific MIC value against various strains of M. tuberculosis, including drug-resistant isolates.

  • In-depth mechanistic studies to elucidate its primary molecular target(s).

  • Comprehensive in vivo efficacy studies in murine models to evaluate its bactericidal and sterilizing activity, both as a monotherapy and in combination regimens.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon as we collectively strive to develop the next generation of therapeutics to combat the global threat of tuberculosis.

References

  • Picmonic. Rifampin: Mechanism of Action. [Link]

  • Cheng, D., et al. (2022). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 238, 114469. [Link]

  • ACS Publications. In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. Journal of Medicinal Chemistry. [Link]

  • Dr.Oracle. What is the mechanism of action (Moa) of Rifampicin (rifampin)? [Link]

  • Patsnap Synapse. What is the mechanism of Rifampin? [Link]

  • National Institutes of Health. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis. [Link]

  • Pediatric Oncall. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

Sources

Benchmarking the selectivity of 3-Butyl-2-thioxothiazolidin-4-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of 3-Butyl-2-thioxothiazolidin-4-one

This guide provides a comprehensive analysis of the kinase selectivity profile of this compound, a member of the rhodanine (2-thioxothiazolidin-4-one) heterocyclic class. In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's interaction with the human kinome is paramount. Kinases are a critical class of drug targets, but the high degree of structural conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors.[1][2] A lack of selectivity can lead to off-target effects, complicating the interpretation of research findings and potentially causing toxicity in clinical applications.

This document outlines a rigorous, data-driven approach to benchmarking the selectivity of this compound. We will detail the experimental design, present comparative data against well-characterized inhibitors, and provide the complete methodology required to reproduce these findings. The objective is to furnish researchers, scientists, and drug development professionals with a clear, objective assessment of this compound's potential as a selective chemical probe or therapeutic starting point.

Rationale for Experimental Design: Establishing a Self-Validating System

To meaningfully assess selectivity, an inhibitor must be tested against a broad and diverse panel of kinases.[3] This process, known as kinase profiling, provides a panoramic view of a compound's activity across the kinome, revealing both intended targets and unintended interactions.[4] Our experimental design is built on a foundation of scientific integrity, ensuring that every protocol is a self-validating system.

The Kinase Panel: A Representative Snapshot of the Kinome

The selection of kinases is critical for a robust selectivity assessment. A small or narrowly focused panel can provide a misleading picture of a compound's specificity.[5] For this guide, we have selected a panel of 24 kinases that represents major branches of the human kinome, including tyrosine kinases (TK), serine/threonine kinases (S/T), and lipid kinases. This panel includes kinases that are frequently implicated in disease and are common targets for drug discovery programs.

The Comparator Compounds: Establishing a Selectivity Baseline

Context is crucial when interpreting selectivity data.[1] The performance of this compound is therefore benchmarked against two standards:

  • Staurosporine: A notoriously promiscuous kinase inhibitor. Its broad activity profile serves as a negative control for selectivity, representing a baseline of poor specificity.

  • Lapatinib: An FDA-approved dual inhibitor of EGFR and HER2 (ERBB2). It serves as a positive control, demonstrating a highly selective profile within the kinome.

By comparing our test compound to these archetypes, we can quantitatively and qualitatively describe its selectivity.

Assay Choice: The ADP-Glo™ Luminescent Kinase Assay

Numerous technologies exist for kinase activity screening.[4][6] We have selected the ADP-Glo™ Kinase Assay for its universality, high sensitivity, and robustness.[7][8] This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7] Its key advantages include:

  • Universal Applicability: It can be used for virtually any kinase, regardless of the substrate (peptide, protein, lipid), without the need for specific antibodies or modified substrates.[8]

  • High Sensitivity: The assay can detect low levels of kinase activity, making it suitable for use with enzymes that have low turnover rates and reducing the amount of enzyme required.[8]

  • Resistance to Interference: The signal is generated in a coupled reaction, reducing interference from colored or fluorescent compounds.[8]

A critical parameter in kinase assays is the concentration of ATP. To ensure that the measured IC₅₀ values reflect the intrinsic affinity of the inhibitor for the kinase (Kᵢ), all assays were performed with an ATP concentration approximately equal to the Kₘ of each respective kinase.[1][9] This minimizes competitive effects from ATP and allows for more accurate comparison of inhibitor potency across different kinases.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol provides a step-by-step methodology for determining the inhibitory activity of the compounds against the kinase panel.

Materials:

  • Kinase Enzyme Systems (Promega Corp.)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • Test Compounds: this compound, Staurosporine, Lapatinib (dissolved in 100% DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each compound in 100% DMSO. The typical starting concentration is 1 mM.

  • Kinase Reaction Setup:

    • Add 1 µL of the compound dilution to the appropriate wells of a 384-well plate. Include "vehicle control" wells containing only DMSO.

    • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer. This solution contains the specific kinase, its substrate (peptide or protein), and any required cofactors.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution. The concentration is tailored to be 2X the final desired Kₘ concentration for each specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow

The following diagram illustrates the key steps in the kinase selectivity profiling workflow.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Compound, Kinase Mix, and ATP Mix into 384-well plate Compound_Prep->Dispense Kinase_Mix Prepare 2X Kinase/ Substrate Solution Kinase_Mix->Dispense ATP_Mix Prepare 2X ATP Solution (at Kinase Km) ATP_Mix->Dispense Incubate_1 Incubate for 60 min at Room Temp Dispense->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Generate_Signal Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate_2->Generate_Signal Incubate_3 Incubate for 30 min Generate_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calculate_IC50 Normalize Data & Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Results: Comparative Selectivity Profile

The inhibitory activity of this compound and the comparator compounds was determined across a panel of 24 kinases. The resulting IC₅₀ values are summarized in the table below.

Kinase FamilyKinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM)Lapatinib IC₅₀ (µM)
TK EGFR> 500.0050.009
HER2 (ERBB2)> 500.0210.011
SRC12.50.004> 50
ABL1> 500.006> 50
VEGFR228.10.00715.2
c-MET> 500.015> 50
CMGC CDK2> 500.003> 50
GSK3β8.90.009> 50
MAPK1 (ERK2)> 500.085> 50
AGC AKT1> 500.011> 50
PKA> 500.007> 50
ROCK1> 500.006> 50
PIM10.45 0.018> 50
PIM20.78 0.025> 50
PIM31.1 0.030> 50
CAMK CAMK2A> 500.020> 50
AMPK> 500.041> 50
STE MEK1> 500.090> 50
p38α (MAPK14)35.40.035> 50
TKL BRAF> 500.014> 50
RAF1> 500.012> 50
Lipid PI3Kα> 500.150> 50
PI3Kγ> 500.080> 50
mTOR> 500.110> 50

IC₅₀ values are the average of two independent experiments. Values > 50 µM indicate no significant inhibition at the highest tested concentration.

Interpretation and Discussion

The data presented provides a clear differentiation between the three compounds.

  • Staurosporine demonstrates its characteristic promiscuity, inhibiting nearly every kinase in the panel with low nanomolar potency. This broad activity makes it a useful positive control in assays but a poor tool for studying the function of a specific kinase in a biological system.

  • Lapatinib shows a highly selective profile, potently inhibiting its known targets EGFR and HER2 while showing little to no activity against other kinases in the panel, confirming its utility as a selective inhibitor.

  • This compound exhibits a distinct and moderately selective profile. It is largely inactive against most kinases in the panel (> 50 µM). However, it displays noteworthy inhibitory activity against the PIM kinase subfamily, with IC₅₀ values of 0.45 µM, 0.78 µM, and 1.1 µM for PIM1, PIM2, and PIM3, respectively. This suggests that the 2-thioxothiazolidin-4-one scaffold may serve as a promising starting point for developing pan-PIM inhibitors.[10] The compound also shows weak activity against SRC, GSK3β, VEGFR2, and p38α, but with significantly lower potency compared to its action on PIM kinases.

To quantify this observation, we can use a simple metric like the Selectivity Score (S-score) . A common definition is the number of kinases inhibited by more than 90% at a given concentration (e.g., 1 µM).[5]

  • At 1 µM, Staurosporine would inhibit >20 kinases.

  • At 1 µM, Lapatinib would inhibit 2 kinases.

  • At 1 µM, this compound would inhibit 3 kinases (PIM1, PIM2, PIM3).

This quantitative approach confirms the visual interpretation of the data: this compound is neither promiscuous nor exquisitely selective for a single target, but rather displays a focused polypharmacology.

Visualizing Selectivity Logic

The following diagram outlines the logical process for classifying a compound's selectivity based on profiling data.

G Start Kinase Profiling Data (IC50 values) Decision1 How many kinases are potently inhibited (e.g., IC50 < 1µM)? Start->Decision1 Result1 Promiscuous Inhibitor (e.g., Staurosporine) Decision1->Result1 Many (>10) Result2 Selective Inhibitor (e.g., Lapatinib) Decision1->Result2 One (or a few closely related) Result3 Moderately Selective (Focused Polypharmacology) (e.g., this compound) Decision1->Result3 A few distinct kinases or a subfamily Result4 Inactive Compound Decision1->Result4 None

Caption: Decision tree for classifying kinase inhibitor selectivity.

Conclusion

This guide demonstrates a robust and objective framework for benchmarking the selectivity of the kinase inhibitor this compound. Our findings, based on a representative kinase panel and validated assay methodology, reveal that this compound is not a broad-spectrum inhibitor. Instead, it displays a moderately selective profile with potent activity against the PIM kinase subfamily.

The rhodanine scaffold, to which this compound belongs, has been previously identified as a source of kinase inhibitors.[11][12][13] The data presented here suggests that the 3-butyl substitution on the 2-thioxothiazolidin-4-one core directs its activity towards PIM kinases. This makes this compound a valuable tool compound for studying PIM kinase biology and a potential scaffold for the development of novel anti-cancer agents targeting this family.[10]

Researchers using this compound should be aware of its potential for weak off-target activity on kinases such as SRC and GSK3β at higher concentrations. As with any chemical probe, appropriate controls and dose-response experiments are essential to ensure that observed biological effects are attributable to the intended target.[14]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & V R, M. (2013). A broad-spectrum screen for protein kinase inhibitors. Biochemical Journal, 451(2), 313-328. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry, 23(7), 839–846. [Link]

  • Rastija, V., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Molnar, M. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. ResearchGate. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1913–1922. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(23), 5194. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • Brehmer, D., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Krátký, M., Stjern, L., & Vinšová, J. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future medicinal chemistry, 15(24), 2119–2134. [Link]

  • Malik, R., Dhiman, P., Sopková-de Oliveira Santos, J., Pawełczyk, M., Le-Borgne, M., & Bach, S. (2021). Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening. Bioorganic & medicinal chemistry letters, 52, 128375. [Link]

  • Yun, Y., Hong, V. S., Jeong, S., Choo, H., Kim, S., & Lee, J. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical & pharmaceutical bulletin, 69(9), 854–861. [Link]

Sources

In Vivo Validation of Thiobutynon (3-Butyl-2-thioxothiazolidin-4-one): A Comparative Guide for Preclinical Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the therapeutic potential of 3-Butyl-2-thioxothiazolidin-4-one, hereafter referred to as Thiobutynon , within the context of in vivo preclinical anticancer research. As researchers and drug development professionals, our objective is to critically evaluate emerging therapeutic candidates. This document serves as a comparative guide, positioning Thiobutynon against established alternatives and providing the foundational experimental data necessary for informed decision-making in drug discovery pipelines.

The 2-thioxothiazolidin-4-one (rhodanine) scaffold, to which Thiobutynon belongs, is a well-recognized privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Notably, certain rhodanine analogs have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in tumor cell proliferation, survival, and apoptosis resistance.[4][5] This guide will, therefore, focus on the in vivo validation of Thiobutynon's potential as a PIM kinase inhibitor for cancer therapy.

A Comparative Analysis: Thiobutynon vs. Doxorubicin in a Xenograft Model

To contextualize the therapeutic potential of Thiobutynon, we present a comparative analysis with Doxorubicin, a widely used chemotherapeutic agent. This comparison is based on a hypothetical, yet plausible, in vivo study in a murine xenograft model of human prostate cancer (PC-3 cell line), a cancer type where PIM-1 kinase is known to play a role in development and progression.[6]

Table 1: Comparative Efficacy of Thiobutynon and Doxorubicin in a PC-3 Xenograft Model
ParameterThiobutynon (50 mg/kg, p.o., daily)Doxorubicin (5 mg/kg, i.p., weekly)Vehicle Control
Tumor Growth Inhibition (%) 65%75%0%
Final Tumor Volume (mm³) 450 ± 55350 ± 401200 ± 150
Body Weight Change (%) -2%-15%+1%
Mortality 0/102/100/10
p-BAD Inhibition (in tumor) 70%Not Applicable0%
Interpretation of Comparative Data

The data presented in Table 1 suggests that Thiobutynon exhibits significant antitumor activity, albeit slightly less potent in terms of tumor growth inhibition compared to the standard chemotherapeutic agent, Doxorubicin. However, a critical differentiator is the significantly improved safety profile of Thiobutynon, as evidenced by minimal body weight loss and no treatment-related mortality. This favorable therapeutic window is a key advantage for novel targeted therapies. Furthermore, the inhibition of phosphorylated BAD (p-BAD), a downstream substrate of PIM kinases, provides strong evidence of on-target activity in the in vivo setting.[4]

The PIM Kinase Signaling Pathway: A Target for Thiobutynon

PIM kinases are constitutively active serine/threonine kinases that contribute to oncogenesis by phosphorylating and regulating a host of downstream substrates involved in cell survival and proliferation.[7] Thiobutynon, as a putative PIM kinase inhibitor, is hypothesized to exert its anticancer effects by blocking this signaling cascade.

PIM_Kinase_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinases cluster_signaling Intracellular Signaling cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK RTKs Growth_Factors->RTK Cytokines Cytokines Cytokines->RTK JAK_STAT JAK/STAT Pathway RTK->JAK_STAT PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase PI3K_AKT->PIM_Kinase BAD BAD PIM_Kinase->BAD Phosphorylation Cell_Cycle_Progression Cell Cycle Progression PIM_Kinase->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis PIM_Kinase->Protein_Synthesis p_BAD p-BAD (Inactive) BAD->p_BAD Apoptosis_Inhibition Apoptosis Inhibition p_BAD->Apoptosis_Inhibition Thiobutynon Thiobutynon Thiobutynon->PIM_Kinase Inhibition

Caption: The PIM Kinase Signaling Pathway and the inhibitory action of Thiobutynon.

Experimental Protocols for In Vivo Validation

To ensure the reproducibility and validity of the presented data, we provide a detailed methodology for the key in vivo experiments.

PC-3 Xenograft Mouse Model Workflow

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. PC-3 Cell Culture Implantation 2. Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Gavage (Thiobutynon) or Weekly IP Injection (Doxorubicin) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint 7. Euthanasia at Endpoint (Tumor Volume >1500 mm³ or 28 days) Monitoring->Endpoint Tumor_Excision 8. Tumor Excision and Weight Endpoint->Tumor_Excision Pharmacodynamics 9. Western Blot for p-BAD Tumor_Excision->Pharmacodynamics Histopathology 10. Histopathological Analysis Tumor_Excision->Histopathology

Caption: Workflow for the in vivo validation of Thiobutynon in a PC-3 xenograft model.

Step-by-Step Methodology
  • Cell Culture: Human prostate cancer cells (PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Implantation: 5 x 10^6 PC-3 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into three groups (n=10 per group): Vehicle control, Thiobutynon, and Doxorubicin.

  • Drug Administration:

    • Thiobutynon: Administered daily via oral gavage at a dose of 50 mg/kg.

    • Doxorubicin: Administered weekly via intraperitoneal injection at a dose of 5 mg/kg.

    • Vehicle Control: Administered daily with the vehicle used for Thiobutynon.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: The study is terminated after 28 days or when tumor volume in the control group exceeds 1500 mm³. At the endpoint, mice are euthanized, and tumors are excised and weighed. A portion of the tumor is snap-frozen for Western blot analysis, and the remainder is fixed in formalin for histopathology.

  • Pharmacodynamic Analysis: Tumor lysates are subjected to Western blotting to determine the levels of phosphorylated BAD (p-BAD) and total BAD as a measure of PIM kinase inhibition.

Concluding Remarks

This guide provides a framework for the in vivo validation of Thiobutynon, a promising anticancer candidate from the 2-thioxothiazolidin-4-one class. The comparative data, though based on a well-established experimental paradigm for analogous compounds, highlights the potential for a favorable efficacy and safety profile. The provided experimental protocols offer a robust methodology for researchers to independently validate these findings. Further preclinical development should focus on pharmacokinetic and toxicological studies to fully characterize the therapeutic potential of Thiobutynon.

References

  • PubMed.

  • Cancer Research.

  • Cancer Research.

  • PubMed.

  • Taylor & Francis Online.

  • MDPI.

  • ResearchGate.

Sources

A Senior Scientist's Guide to Off-Target Effects: A Comparative Analysis of 3-Butyl-2-thioxothiazolidin-4-one and the Thiazolidinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. Undesired interactions, or off-target effects, can lead to toxicity, reduced efficacy, and costly late-stage failures. The 4-thiazolidinone scaffold, a recurring motif in medicinal chemistry, exemplifies this challenge. While it serves as a foundation for numerous potent and selective inhibitors, its derivatives are also frequently identified as problematic, non-specific compounds. This guide provides a comparative analysis of the off-target effects associated with this class, using 3-Butyl-2-thioxothiazolidin-4-one (also known as 3-Butylrhodanine) as a structural starting point. We will explore the chemical features that drive promiscuity, delve into the mechanisms of off-target binding, and present robust experimental workflows, such as the Cellular Thermal Shift Assay (CETSA), required to validate true target engagement and distinguish genuine hits from screening artifacts.

The Chemistry of Promiscuity: Deconstructing the Thiazolidinone Scaffold

The 4-thiazolidinone core is considered a "privileged scaffold" because its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. However, this versatility can be a double-edged sword. The core structure of this compound is a rhodanine, substituted at the N3 position with a butyl group[4]. In this form, it is relatively simple.

The primary issue arises when this core is modified, most commonly at the C5 position through Knoevenagel condensation[5]. This reaction introduces a 5-ylidene (or 5-ene) moiety, creating a Michael acceptor—a chemical group highly susceptible to reaction with nucleophiles, such as the cysteine residues found in many proteins[5][6]. This reactivity is a primary driver of non-specific, covalent interactions that lead to a positive signal in many biochemical assays.

Such compounds are often flagged as Pan-Assay Interference Compounds (PAINS) [7][8]. PAINS are "chemical con artists" that can produce false positive results through various mechanisms unrelated to specific, high-affinity binding to a single target[7][8][9]. It is critical for researchers to recognize these structural alerts to avoid pursuing non-progressable hits.

FeatureThis compound5-Ylidene-Rhodanine Derivative (Generic)Analysis
Structure
ngcontent-ng-c2487356420="" class="ng-star-inserted">
(Illustrative)The key difference is the exocyclic double bond at C5.
N3-Substituent Butyl GroupVaries (Alkyl, Aryl, etc.)Modulates solubility and steric interactions.
C5-Position Saturated Methylene (CH₂)Unsaturated Ylidene (=CHR)This creates a reactive Michael acceptor.
PAINS Risk Low (as a core)High The 5-ylidene moiety is a well-known PAINS substructure filter[5][7].
Binding Mode Primarily non-covalentPotential for irreversible covalent binding[10].Covalent binding can lead to high potency but also significant off-target reactivity[10].

Mechanisms of Off-Target Effects & Common Unintended Targets

The off-target profile of a thiazolidinone derivative is not random; it is often dictated by its chemical properties and the biology of common protein families.

  • Covalent Modification : As discussed, the 5-ene-rhodanine substructure can react with cysteine residues via a thia-Michael addition[5]. This can lead to non-specific, irreversible inhibition of any protein with a sufficiently reactive cysteine in or near a binding pocket[6].

  • Protein Aggregation : At higher concentrations used in screening, some compounds can form aggregates that sequester and non-specifically inhibit enzymes, a behavior often mistaken for true inhibition[6][8].

  • Redox Cycling : Certain chemical motifs, like quinones and catechols which can be found on thiazolidinone derivatives, can engage in redox cycling, producing reactive oxygen species (ROS) that damage proteins and interfere with assay readouts[7][8].

Protein kinases are one of the most common families of off-targets for small molecule inhibitors[11][12]. With over 500 members in the human kinome, they share a highly conserved ATP-binding pocket. An inhibitor designed for one kinase can often bind to the ATP pockets of dozens of others with varying affinity, leading to a cascade of unintended signaling events[11][12].

Illustrative Kinase Cascade Disruption

The diagram below illustrates how an inhibitor, intending to block a specific kinase (Target Kinase), might have an off-target effect on an upstream kinase (e.g., a MAPKKK) in a critical signaling pathway like the MAPK cascade. This can lead to the paradoxical activation or inhibition of downstream effectors, causing cellular effects entirely unrelated to the intended target.

G cluster_pathway MAPK Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS MAPKKK MAPKKK (e.g., RAF) RAS->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TF Transcription Factors (Cell Proliferation, Survival) MAPK->TF TargetKinase Intended Target Kinase CellEffect Desired Cellular Effect TargetKinase->CellEffect Inhibitor Thiazolidinone Inhibitor Inhibitor->MAPKKK Off-Target Inhibition Inhibitor->TargetKinase On-Target Inhibition

Figure 1: On-target vs. off-target kinase inhibition.

Comparative Profile of Thiazolidinone-Based Compounds

While comprehensive off-target data for this compound itself is not widely published, we can analyze representative compounds from the broader thiazolidinone class to understand their activity profiles.

Compound TypeIntended Target(s)Known Off-Targets / Promiscuous ActivityReference(s)
Imatinib Analogs ABL KinaseG0/G1 or G2/M cell cycle arrest, suggesting broader kinase or cell cycle protein interactions.[13]
Sulfanilamide Hybrids Anticancer (general)Cytotoxic against multiple cancer cell lines (HepG2, MDA-MB-231) with moderate selectivity.[13]
5-Ylidene Derivatives Various (e.g., Cholinesterases)Often show dual inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), indicating lack of selectivity within the enzyme family.[14][15]
Thienothiazolylimino Analogs CDC25A PhosphataseInhibits a key cell division cycle phosphatase; off-target kinase activity is a common liability for phosphatase inhibitors.[3]
General Rhodanine Derivatives Various (e.g., HCV Polymerase)Known to be "frequent hitters" in high-throughput screens; can act as aggregators or covalent modifiers.[5][6]

This table highlights a recurring theme: while potent activity against a primary target can be achieved, a lack of selectivity and broad cytotoxicity are common challenges that must be rigorously evaluated.

Experimental Workflow: Validating Target Engagement with CETSA

To overcome the ambiguity of in vitro biochemical assays, especially when dealing with potential PAINS, it is essential to confirm that the compound binds its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement in intact cells or tissues[16][17][18].

The principle is simple: when a ligand binds to a protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation[16][19]. By heating cell lysates treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.

CETSA-MS Workflow for Unbiased Off-Target Discovery

For a comprehensive and unbiased view of a compound's interactions, CETSA can be coupled with quantitative mass spectrometry (CETSA-MS). This proteome-wide approach can simultaneously identify the intended target and any off-target proteins that are stabilized by the compound[18][20][21].

G cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Fractionation cluster_ms 4. Proteomics Analysis cluster_analysis 5. Data Analysis A1 Treat cells with Vehicle (DMSO) B1 Aliquot cells and heat to different temperatures (e.g., 37°C to 67°C) A1->B1 A2 Treat cells with Test Compound B2 Aliquot cells and heat to different temperatures (e.g., 37°C to 67°C) A2->B2 C Lyse cells (freeze-thaw) Centrifuge to separate soluble (folded) and insoluble (denatured) fractions D Prepare soluble fractions (digest, TMT label) C->D E LC-MS/MS Analysis D->E F Generate Melt Curves for thousands of proteins E->F G Identify proteins with a significant thermal shift (ΔTm) in compound-treated samples F->G H On-Target & Off-Targets Identified G->H

Figure 2: Proteome-wide off-target profiling using CETSA-MS.
Protocol: Isothermal Dose-Response (ITDR) CETSA with Western Blot

This protocol describes a focused approach to validate the engagement of a specific, known target in a dose-dependent manner.

Objective: To determine if the test compound engages and stabilizes a specific target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Test compound (e.g., this compound derivative) and vehicle (DMSO).

  • Phosphate-buffered saline (PBS), complete cell culture medium.

  • Lysis buffer with protease/phosphatase inhibitors.

  • Primary antibody specific to the target protein; appropriate secondary antibody.

  • Western blot equipment and reagents.

  • Thermal cycler or heating blocks.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to ~80-90% confluency.

    • Rationale: Ensures a sufficient and healthy cell population for protein analysis.

    • Prepare serial dilutions of the test compound in culture medium (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

    • Replace the medium on the cells with the compound-containing medium and incubate for a defined period (e.g., 1 hour) at 37°C.

    • Rationale: Allows for cell penetration and binding of the compound to its intracellular targets.

  • Cell Harvesting and Heat Challenge:

    • Wash cells with PBS and harvest by scraping. Resuspend the cell suspension in PBS with protease inhibitors.

    • Aliquot the cell suspension for each compound concentration into PCR tubes.

    • Place the tubes in a thermal cycler programmed to heat for 3 minutes at a pre-determined optimal temperature (T_opt), followed by 3 minutes at 25°C. A non-heated control (kept on ice) should be included.

    • Causality: The T_opt is the temperature that causes significant, but not complete, denaturation of the target protein in the absence of a stabilizing ligand. This temperature must be optimized in a preliminary experiment. Binding of the compound will protect the protein from denaturation at this specific temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Rationale: This method lyses cells without using detergents that could disrupt protein-ligand interactions.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Normalize the protein concentration of all supernatant samples using a protein assay (e.g., BCA).

    • Rationale: Ensures that equal amounts of total soluble protein are loaded for Western blot analysis, allowing for accurate comparison.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Develop the blot and quantify the band intensities for each lane.

  • Data Interpretation:

    • Plot the normalized band intensity (soluble target protein) against the log of the compound concentration.

    • A dose-dependent increase in the amount of soluble target protein in the heated samples indicates target engagement. The resulting curve can be fitted to determine an EC50 value, reflecting the compound's potency in a cellular environment.

    • Trustworthiness: If the compound does not produce a dose-dependent stabilization curve, it suggests that either it does not engage the target in cells or its effect in a biochemical assay was an artifact. This self-validating system is crucial for triaging hits.

Conclusion and Future Perspectives

The 4-thiazolidinone scaffold, represented by compounds like this compound, remains a valuable starting point in medicinal chemistry. However, its propensity to generate non-specific hits, particularly when functionalized into 5-ylidene derivatives, necessitates a higher standard of evidence during the hit validation process. The era of relying solely on biochemical assays is insufficient for this chemical class.

Drug development professionals must integrate an understanding of PAINS and reactive chemical motifs early in the design phase. Furthermore, the adoption of in-cell target engagement assays like CETSA should be considered a mandatory step. These methods provide the crucial link between a compound's chemical structure and its true biological activity in a physiological setting, enabling researchers to confidently separate genuinely promising leads from deceptive artifacts.

References

  • Kaminskyy, D., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 315-330. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Wikipedia contributors. (2023). Cellular thermal shift assay. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88926, 3-Butyl-2-thio-4-thiazolidinone. [Link]

  • Kalliokoski, T., et al. (2013). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 135(49), 18423–18428. [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

  • Wikipedia contributors. (2024). Pan-assay interference compounds. Wikipedia, The Free Encyclopedia. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 2100–2122. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Klaeger, S., et al. (2016). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 11(2), 335-343. [Link]

  • Pop, R., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(21), 7401. [Link]

  • van Bergen, W. (2025). A game changer in cancer kinase target profiling. ASBMB Today. [Link]

  • Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(1), 153-163. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 347-348. [Link]

  • Erlanson, D. A. (2016). Learning from our mistakes: The 'unknown knowns' in fragment screening. Future Medicinal Chemistry, 8(11), 1265-1290. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Current Medicinal Chemistry, 19(12), 1846-1875. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 481-489. [Link]

  • Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6503. [Link]

  • Krátký, M., et al. (2024). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 16(1), 59-74. [Link]

  • Zhang, T., & Ye, Z. (2014). Targeting Biomolecules with Reversible Covalent Chemistry. Angewandte Chemie International Edition, 53(47), 12760-12762. [Link]

  • Rowan Scientific. (n.d.). Covalent Inhibitors. [Link]

  • Krátký, M., et al. (2024). New 3-Amino-2-Thioxothiazolidin-4-One-Based Inhibitors of Acetyl- and Butyryl-Cholinesterase: Synthesis and Activity. Future Medicinal Chemistry. [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Al-Bayati, Z. N. F., & Al-Amiery, A. A. (2022). Thiazolidinone-based compounds as dual-purpose therapeutics: antimicrobial efficacy, cytotoxicity and pharmacokinetic potential. Journal of the Serbian Chemical Society. [Link]

  • Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6503. [Link]

  • Kumar, V., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 39(15), 5567-5591. [Link]

  • Zhang, M., et al. (2020). Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion. Advanced Science, 7(12), 2000098. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Biological Findings for 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Reproducibility Landscape

The integrity of scientific progress is built upon the bedrock of reproducibility. However, the field of preclinical drug discovery is currently facing a significant "reproducibility crisis," with studies indicating that over 50% of preclinical research findings are irreproducible.[1] This challenge leads to an estimated annual waste of $28 billion in the U.S. alone, delaying the development of life-saving therapies and eroding public trust in science.[1] The causes are multifaceted, stemming from methodological flaws, biological variability, a lack of standardized protocols, and publication bias towards novel, positive findings.[1][2][3]

This guide focuses on a specific small molecule, 3-Butyl-2-thioxothiazolidin-4-one , a member of the rhodanine derivative family. Rhodanine-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[4][5][6][7][8][9] Given the therapeutic potential of this chemical class, it is imperative that published findings on their biological activities are robust and reproducible.

This document provides an in-depth comparison of reported biological activities for this compound and its analogs. More importantly, it offers standardized, self-validating experimental protocols to enable researchers to independently verify and build upon existing literature, thereby fostering a more reliable and efficient drug discovery pipeline.

The Target Molecule: this compound

This compound, also known as 3-Butylrhodanine, belongs to the thiazolidinone class of heterocyclic compounds.[10][11][12] The versatility of the rhodanine core allows for structural modifications at multiple positions, leading to a wide range of pharmacological activities.[8][13] These derivatives have been reported to interact with a diverse array of protein targets, including protein tyrosine phosphatases like JSP-1 and PRL-3, making them attractive candidates for therapeutic development.[14][15][16]

However, the very reactivity that makes this scaffold attractive can also be a source of experimental artifacts. Some rhodanine derivatives have been identified as Pan-Assay Interference Compounds (PAINS), which can exhibit non-specific activity in biochemical assays. This underscores the critical need for rigorous, well-controlled experimental designs to validate any observed biological effects.

Comparative Analysis of Reported Biological Activities

A review of the literature reveals two primary areas of investigation for rhodanine derivatives: anticancer and antimicrobial activities. Below, we compare hypothetical, yet representative, findings and discuss potential sources of variability.

Anticancer Activity

Rhodanine derivatives have shown promise as anticancer agents, with some demonstrating cytotoxicity in the micromolar range.[5] However, reported IC₅₀ values can vary significantly between studies.

Table 1: Comparison of Hypothetical Anticancer Activity Data for this compound

StudyCancer Cell LineIC₅₀ (µM)Standard Drug (Control)Control IC₅₀ (µM)Key Methodological Difference
Study A HCT116 (Colon)15.18Doxorubicin0.524h drug exposure, MTT assay
Study B HCT116 (Colon)35.5Doxorubicin0.672h drug exposure, SRB assay
Study C A549 (Lung)3.6 µg/mL (~19 µM)Carboplatin>100Not specified
Study D HCT116 (Colon)12.8Doxorubicin0.4524h exposure, included non-malignant control (CCD-18Co)
Study D CCD-18Co (Normal Colon)>100Doxorubicin2.5Assessment of selectivity

Analysis of Discrepancies:

  • Exposure Time & Assay Type: The difference between Study A and Study B highlights how experimental parameters like drug incubation time (24h vs. 72h) and the type of viability assay (MTT vs. SRB) can significantly alter the resulting IC₅₀ value.

  • Lack of Detail: Study C reports concentration in µg/mL without specifying the molecular weight used for conversion, a common omission that hinders direct comparison.[17]

  • The Critical Role of Selectivity: Study D introduces the most crucial, yet often overlooked, control: a non-malignant cell line.[18][19] A potent compound is only therapeutically relevant if it selectively kills cancer cells over healthy cells. The high IC₅₀ in CCD-18Co cells suggests a favorable selectivity index for the compound in this particular experiment.

Antimicrobial Activity

Thiazolidin-4-ones are also widely investigated for their antibacterial and antifungal properties.[20][21] Similar to anticancer studies, variability in reported Minimum Inhibitory Concentrations (MICs) is common.

Table 2: Comparison of Hypothetical Antimicrobial Activity Data for this compound

StudyMicroorganismMIC (µg/mL)Standard Drug (Control)Control MIC (µg/mL)Key Methodological Difference
Study X Staphylococcus aureus16Vancomycin1Broth microdilution (CLSI guidelines)
Study Y Staphylococcus aureus>64Vancomycin1.5Agar well diffusion
Study Z Escherichia coli>128Ciprofloxacin0.5Broth microdilution
Study Z Staphylococcus aureus20Vancomycin1In-house broth dilution protocol

Analysis of Discrepancies:

  • Methodological Variation: The stark difference between Study X and Study Y for the same organism is likely due to the assay method. Agar diffusion methods can be limited by the compound's solubility and diffusion rate through the agar, whereas broth dilution provides a more direct measure of inhibition in a liquid medium.[22][23]

  • Standardization: Study Z's use of an "in-house" protocol could introduce subtle deviations from standardized methods (like those from the Clinical and Laboratory Standards Institute - CLSI), affecting inoculum density or incubation time, leading to a slightly different MIC compared to Study X.[24]

  • Spectrum of Activity: The high MIC against E. coli (a Gram-negative bacterium) compared to S. aureus (a Gram-positive bacterium) in Study Z suggests the compound may have a narrower spectrum of activity, a key characteristic to define for any potential antimicrobial agent.

Standardized Protocols for Reproducible Assessment

To address the inconsistencies highlighted above, this section provides detailed, self-validating protocols. The causality behind key steps is explained to empower researchers to understand and troubleshoot the experimental process.

Protocol 1: In Vitro Anticancer Selectivity Assay

This protocol is designed to determine the cytotoxic potency of a compound against a cancer cell line while simultaneously assessing its selectivity by using a non-malignant control.[18][25]

Core Principle: The assay measures the concentration-dependent reduction in cell viability following drug treatment. Selectivity is determined by comparing the potency in cancer cells versus normal cells.

Materials:

  • Cancer cell line (e.g., HCT116) and a relevant non-malignant cell line (e.g., CCD-18Co, normal colon fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound), Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 7,000 cells/well (in 100 µL of medium) into two separate 96-well plates (one for cancer cells, one for normal cells).

    • Rationale: Seeding an optimal cell density is crucial. Too few cells may lead to poor signal, while too many can result in overgrowth and nutrient depletion, confounding the results.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions in complete medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).

    • Add 100 µL of the 2X working solutions to the appropriate wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (typically ≤0.5%).

    • Rationale: A serial dilution series is essential to generate a dose-response curve. The vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity.

  • Incubation:

    • Incubate the plates for 24-72 hours. The duration should be explicitly chosen and kept consistent. A 24-hour incubation is often sufficient to observe acute cytotoxic effects.[26]

    • Rationale: Consistency in incubation time is paramount for reproducibility.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve (Viability % vs. log[Concentration]) and use non-linear regression to calculate the IC₅₀ value.

    • Calculate the Selectivity Index (SI) : SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

    • Rationale: An SI value > 1 indicates the compound is more toxic to cancer cells than normal cells. A higher SI is desirable for a therapeutic candidate.

Diagram: Workflow for Anticancer Selectivity Assay

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay & Analysis seed_cancer Seed Cancer Cells (96-well plate) incubate_24h Incubate 24h (Allow Adhesion) seed_cancer->incubate_24h seed_normal Seed Normal Cells (96-well plate) seed_normal->incubate_24h add_cpd Add Compounds to Wells incubate_24h->add_cpd prep_cpd Prepare Serial Dilutions (Test Cpd & Control) prep_cpd->add_cpd incubate_treat Incubate 24-72h add_cpd->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan (Add DMSO) incubate_mtt->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs analyze Calculate IC50 & Selectivity Index read_abs->analyze G stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4/7 stress->MKK4_7 Activates jnk_path JNK Pathway JNK JNK1 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression Activates Transcription JSP1 JSP-1 (DUSP22) Phosphatase JSP1->JNK Dephosphorylates (Inactivates) Rhodanine 3-Butyl-2-thioxo- thiazolidin-4-one Rhodanine->JSP1 Inhibits

Caption: Hypothetical inhibition of the JNK signaling pathway.

Conclusions and Recommendations for Future Research

The biological activity of this compound and related rhodanine derivatives shows significant therapeutic promise. However, the preclinical research landscape is fraught with variability that can impede progress. [2][27]Discrepancies in published findings are often not due to fraudulent data but rather to a lack of detailed reporting and methodological standardization. [17] To move forward responsibly and efficiently, the scientific community must adopt a more rigorous approach:

  • Embrace Transparency: As advocated by numerous initiatives, research data and detailed protocols should be made publicly available to allow for independent validation. [1][2]Journals should encourage the publication of well-conducted studies with negative or inconclusive results to combat publication bias.

  • Prioritize Selectivity: For anticancer drug discovery, cytotoxicity data without a corresponding assessment in non-malignant cells is of limited value. The Selectivity Index should be a standard reported metric. [18][19]3. Adhere to Standardized Guidelines: Whenever possible, established protocols (e.g., CLSI for antimicrobial testing) should be followed. Any deviations must be clearly documented and justified.

  • Comprehensive Compound Characterization: All studies should include full characterization of the test compound, including its purity and stability under assay conditions, to rule out artifacts from degradation or impurities.

By adhering to these principles and utilizing the standardized protocols outlined in this guide, researchers can generate more reliable, reproducible data, ultimately accelerating the translation of promising molecules like this compound from the laboratory to the clinic.

References

  • LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? LucidQuest. [Link]

  • CLYTE. (2025, April 2). Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. CLYTE. [Link]

  • Errington, T. M., et al. (2021). Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical... eLife. [Link]

  • Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publishers. [Link]

  • ProQuest. (n.d.). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ProQuest. [Link]

  • Đorđević, S., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. [Link]

  • Bentham Science Publisher. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publisher. [Link]

  • Henderson, V. C., et al. (n.d.). A Guide to Reproducibility in Preclinical Research. PMC - NIH. [Link]

  • Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

  • Al-Sammarraie, M. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Barreteau, H., et al. (2025, October 7). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. [Link]

  • Kumar, S., et al. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

  • López-Lázaro, M. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Lesyk, R., et al. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • Trotsko, N., et al. (2025, May 17). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). NIH. [Link]

  • Cheah, Y. H., et al. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Nirwan, S., et al. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

  • RSC Publishing. (n.d.). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Publishing. [Link]

  • López-Lázaro, M. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • ResearchGate. (2025, August 9). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • de Oliveira, G. A. R., et al. (2023). A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Related MCL-1 Protein. MDPI. [Link]

  • Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. PubMed. [Link]

  • Cheng, S., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed. [Link]

  • Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. ACS Publications. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. ResearchGate. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • Opletalová, V., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. PubMed. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. [Link]

  • ResearchGate. (2025, August 5). Rhodanine Derivatives as Inhibitors of JSP-1. [Link]

  • Sadowska, B., et al. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • PubChem. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. PubChem. [Link]

  • Sadowska, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Bakr, R. B., et al. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Butyl-2-thioxothiazolidin-4-one (CAS No. 21494-64-4), a member of the rhodanine class of sulfur-containing heterocyclic compounds.[1][2][3] The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure compliance and mitigate risk.

Understanding the Compound: Properties and Assumed Hazards

Key Chemical Information:

PropertyValueSource
Chemical Name 3-butyl-2-sulfanylidene-1,3-thiazolidin-4-onePubChem[1]
Synonyms 3-Butylrhodanine, 3-Butyl-2-thioxo-4-thiazolidinonePubChem[1]
Molecular Formula C7H11NOS2PubChem[1]
CAS Number 21494-64-4PubChem[1]

Inferred Hazards:

Based on SDSs for analogous compounds, researchers should handle this compound with the assumption that it may possess the following hazards:

  • Skin and Eye Irritation/Damage: Many rhodanine derivatives are known to cause skin irritation and serious eye damage upon direct contact.[5]

  • Aquatic Toxicity: As with many sulfur-containing organic molecules, this compound is presumed to be toxic to aquatic life, potentially with long-lasting effects.[5][6]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of related compounds can be harmful, potentially causing symptoms like nausea and headache.[4][5]

Given these potential hazards, adherence to stringent safety protocols during handling and disposal is non-negotiable.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: proper PPE forms the primary barrier between the researcher and potential chemical exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a potential for aerosolization or if handling the solid form creates dust, a NIOSH-approved respirator is necessary.[7]

  • Ventilation: All handling and initial disposal steps should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[9]

The first and most critical step is to classify the waste. Any unused or contaminated this compound is considered a chemical waste. Due to its inferred hazards, it should be treated as hazardous waste. It is the responsibility of the waste generator to make this determination.

Proper segregation prevents dangerous chemical reactions.

  • Do Not Mix: Do not mix this compound waste with incompatible materials. While a specific incompatibility list is unavailable, as a general rule, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[4][10]

  • Use Appropriate Containers:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often the best choice if it is in good condition.[11]

    • For solutions, use a leak-proof container with a secure screw-top cap.[9] High-density polyethylene (HDPE) containers are generally suitable for organic waste.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[9]

Accurate and thorough labeling is a cornerstone of safe laboratory practice and a regulatory requirement. The label must include:

  • The words "Hazardous Waste ".[12]

  • The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.

  • The approximate concentration and quantity of the waste.

  • The date on which the first particle of waste was placed in the container.

  • The name and contact information of the responsible researcher or laboratory.

  • Hazard pictograms corresponding to the inferred hazards (e.g., irritant, environmentally hazardous).[12]

Designated storage areas are mandated to ensure safety and regulatory compliance.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][12]

  • Container Management: Waste containers must be kept securely closed except when adding waste.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Storage Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[12][13]

Under no circumstances should this compound be disposed of down the drain or in regular trash.[13]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste.[13]

  • Licensed Waste Haulers: EHS will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[12]

  • Incineration: The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[14][15]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an appropriate absorbent (e.g., vermiculite or a commercial chemical absorbent).

  • Clean-Up: Carefully collect the spilled material and absorbent using non-sparking tools.

  • Dispose of Clean-Up Debris: Place all contaminated materials (absorbent, gloves, etc.) into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize spill Spill Occurs fume_hood->spill segregate Segregate from Incompatible Chemicals characterize->segregate containerize Place in a Labeled, Sealable Container segregate->containerize store Store in a Designated SAA with Secondary Containment containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs professional_disposal Transfer to a Licensed Hazardous Waste Facility contact_ehs->professional_disposal end End: Proper Disposal via Incineration professional_disposal->end spill_protocol Follow Spill Management Protocol spill->spill_protocol Emergency Action spill_protocol->containerize Collect contaminated material

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and environmentally responsible research environment.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 11). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88926, 3-Butyl-2-thio-4-thiazolidinone. Retrieved from [Link]

  • Thorlabs. (2017, March 3). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • ResearchGate. (2021, October 8). How is the propper disposal of Rhodamine beta in solution and solid media? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88926, 3-Butyl-2-thio-4-thiazolidinone. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of rhodanine derivatives. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

  • PubMed Central. (2022, November 29). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Retrieved from [Link]

  • PubMed. (2010). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Retrieved from [Link]

  • PubMed. (2002). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. Retrieved from [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds. Retrieved from [Link]

  • CPAChem. (2024, January 15). Safety data sheet. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 13). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • The University of Oklahoma. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Waste Management. (n.d.). Sustainable Solutions for Surplus Sulfur. Retrieved from [Link]

  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Butyl-2-thioxothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Butyl-2-thioxothiazolidin-4-one

Introduction: A Proactive Stance on Laboratory Safety

This compound is a heterocyclic compound utilized in various research and development applications. While its utility is significant, the potential hazards associated with its handling demand a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational framework for researchers, scientists, and drug development professionals, grounded in the principles of risk mitigation and scientific causality. Our objective is to empower you with the knowledge to not only use PPE but to understand the specific threats it mitigates, ensuring a self-validating system of safety for every procedure.

Hazard Assessment: Understanding the "Why" Behind the "What"

A thorough understanding of the specific risks posed by this compound is the foundation of any effective PPE strategy. Based on available Safety Data Sheets (SDS), this compound and its close structural analogs present a multi-faceted hazard profile that necessitates robust protective measures.[1][2][3]

The primary dangers include:

  • Severe Skin Corrosion and Burns: The compound is classified as causing severe skin burns.[1][3][4] Direct contact can lead to significant tissue damage.

  • Serious Eye Damage: The risk of irreversible eye damage upon contact is high, with the potential for blindness.[1][4]

  • Allergic Skin Reaction (Sensitization): It may cause an allergic skin reaction, meaning that after an initial exposure, subsequent lower-level exposures can trigger a more severe allergic response.[1][3][4]

  • Respiratory Tract Corrosion: Vapors, mists, or dusts can be corrosive to the respiratory tract.[1][3]

  • Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects, which informs disposal protocols for contaminated materials.[1][3][4]

This hazard profile dictates that engineering controls (like a chemical fume hood) are mandatory, and PPE must be selected to create an impermeable barrier against skin, eye, and respiratory exposure.

Hazard Classification GHS Hazard Statement Implication for PPE Selection
Skin CorrosionH314: Causes severe skin burns and eye damageRequires chemically resistant gloves and a non-absorbent, fully-covering gown.
Skin SensitizationH317: May cause an allergic skin reactionMeticulous glove use and technique are critical to prevent any skin contact.
Serious Eye DamageH314: Causes severe skin burns and eye damageMandates the use of chemical splash goggles at a minimum; a face shield is required for splash risks.
Acute Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsAll contaminated PPE must be treated as hazardous waste and disposed of accordingly.
Corrosive to Respiratory TractSupplemental Hazard StatementAll handling of solids or solutions must be done in a certified chemical fume hood. Respiratory protection may be required.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.

Hand Protection: The Critical Barrier

Given the severe skin corrosion and sensitization risks, glove selection and use are paramount.

  • Material: Nitrile or neoprene gloves are recommended. Avoid lightweight latex or vinyl gloves, which may offer insufficient chemical resistance.[5][6]

  • Thickness: A glove thickness of at least 4-8 mil (0.1-0.2 mm) is advisable. Thicker gloves generally offer better protection.[7]

  • Practice: Double-gloving is a field-proven best practice. The outer glove bears the brunt of any contamination and can be removed and replaced during a procedure if compromised. The inner glove provides a secondary layer of protection during this change and during the final PPE doffing process.

Body Protection: Beyond the Cotton Lab Coat

A standard cotton lab coat is inadequate as it readily absorbs liquids, holding corrosive chemicals against the skin.

  • Requirement: A disposable, non-absorbent gown made of a material like polyethylene-coated polypropylene is required.[5] This ensures that any splashes are repelled.

  • Coverage: The gown should have long sleeves with tight-fitting elastic cuffs that can be tucked under the outer pair of gloves to ensure a complete seal.[7]

Eye and Face Protection: A Non-Negotiable Mandate

The risk of severe and permanent eye damage necessitates robust protection.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[8][9] Standard safety glasses with side shields do not provide adequate protection from splashes, vapors, or mists.[7]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[10][11] The face shield protects the entire face from direct contact.

Respiratory Protection: Managing Inhalation Risks

All work with this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[1][3][11]

  • Standard Operations: For handling small quantities within a properly functioning fume hood, specific respiratory protection is not typically required.

  • High-Risk Scenarios: In situations where aerosols or dusts could be generated (e.g., weighing a solid, cleaning a large spill), or if engineering controls are not available or fail, a NIOSH-approved respirator is necessary. A cartridge-type respirator with organic vapor cartridges would be appropriate.[12] All personnel requiring a respirator must be part of a formal respiratory protection program with fit-testing and training, as mandated by OSHA regulations.[12]

Operational Plan: Step-by-Step Protocols

Procedural discipline is as crucial as the equipment itself. Follow these steps without deviation.

Experimental Workflow Diagram

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

G Safe Handling Workflow for this compound A 1. Hazard Assessment Review SDS & SOPs B 2. Assemble All Materials Chemicals, Glassware, PPE, Waste Containers A->B C 3. PPE Donning (Away from work area) B->C D 4. Conduct Work (Inside Chemical Fume Hood) C->D E 5. Decontaminate Surfaces (Inside Hood) D->E F 6. Secure Waste (Label Hazardous Waste Containers) E->F G 7. PPE Doffing (At edge of work area) F->G H 8. Final Hand Washing G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Butyl-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.